(4-Bromophenyl)(thiophen-2-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPBKRQEURUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547664 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-65-0 | |
| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromophenyl)(thiophen-2-yl)methanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (4-Bromophenyl)(thiophen-2-yl)methanone
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind its chemical behavior and provide robust, validated protocols for its practical application.
Core Chemical Identity and Physicochemical Properties
This compound, with CAS Number 4160-65-0, is a diaryl ketone featuring a thiophene ring linked via a carbonyl group to a 4-bromophenyl moiety.[1] This unique structure makes it a valuable and versatile building block in organic synthesis. The electron-rich thiophene ring and the electron-withdrawing, yet synthetically versatile, bromophenyl group impart a distinct reactivity profile that is highly sought after in drug discovery and materials science.[2][3]
The core physicochemical properties are summarized below for rapid assessment and experimental planning.
| Property | Value | Source |
| CAS Number | 4160-65-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₇BrOS | Sigma-Aldrich[1] |
| Molecular Weight | 267.15 g/mol | Sigma-Aldrich[1] |
| Appearance | Yellow to Brown Solid | Sigma-Aldrich[1] |
| Purity | ≥ 95% | Sigma-Aldrich[1] |
| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Storage | Store at room temperature | Sigma-Aldrich[1] |
Synthesis Pathway: The Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but its application to highly reactive heterocycles like thiophene requires careful control to ensure desired outcomes.
Mechanistic Rationale and Regioselectivity
The choice of Friedel-Crafts acylation is dictated by its efficiency in forming the crucial C-C bond between the aromatic rings and the carbonyl carbon. The reaction proceeds via an acylium ion electrophile, generated in situ from 4-bromobenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
A critical aspect of this synthesis is the high regioselectivity for acylation at the C2 position of the thiophene ring. This preference is not arbitrary; it is a direct consequence of the electronic structure of thiophene. Attack at the C2 position allows the positive charge of the resulting intermediate (the sigma complex) to be delocalized over three resonance structures. In contrast, attack at the C3 position results in an intermediate that can only be stabilized by two resonance forms.[4] The greater stability of the C2-attack intermediate means it is formed via a lower energy transition state, making substitution at this position the dominant reaction pathway.[4]
Caption: Workflow for Friedel-Crafts acylation synthesis.
Validated Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification to ensure high purity of the final product.
Materials:
-
Thiophene
-
4-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Hexane for recrystallization
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and the anhydrous solvent (e.g., CS₂). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
Thiophene Addition: After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C. Causality Note: This order of addition (pre-forming the acyl chloride-AlCl₃ complex) is crucial to prevent polymerization and resinification of the highly reactive thiophene.[5]
-
Reaction: After the addition of thiophene, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic layer.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or hexane to yield the final product as a yellow to brown solid.[1]
Structural Confirmation: A Spectroscopic Approach
Confirming the identity and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides unambiguous structural elucidation.
Caption: 2D representation of the molecular structure.
| Spectroscopic Data | Expected Observations | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.9 ppm (m, 7H) | Complex multiplet in the aromatic region corresponding to the protons on the thiophene and bromophenyl rings. The distinct electronic environments lead to characteristic splitting patterns that confirm the substitution pattern. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180-190 ppm (C=O)δ ~115-145 ppm (Ar-C) | A downfield signal for the ketone carbonyl carbon. Multiple signals in the aromatic region, including the carbon bearing the bromine (ipso-carbon) and the carbons of the thiophene ring, confirming the carbon skeleton.[6] |
| FT-IR (KBr or ATR) | ~1630-1650 cm⁻¹ (strong)~3100 cm⁻¹ (weak) | Strong, sharp absorption characteristic of the C=O stretch of a diaryl ketone. Weak C-H stretching for the aromatic rings. |
| Mass Spec. (EI) | m/z = 266/268 | Molecular ion peak showing a characteristic 1:1 isotopic pattern (M⁺, M⁺+2) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Rationale for Analysis: This combination of techniques provides a complete picture. NMR confirms the proton and carbon framework and connectivity. IR identifies the key carbonyl functional group. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).[7]
Chemical Reactivity and Synthetic Potential
This compound is a trifunctional molecule. Its reactivity is centered around the carbonyl group, the C-Br bond, and the thiophene ring.
-
Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol (using NaBH₄) or conversion to an oxime. This site is a primary handle for further functionalization.
-
C-Br Bond: The bromine atom on the phenyl ring is a powerful synthetic lever. It is ideally positioned for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups, dramatically expanding the molecular complexity and enabling the synthesis of vast chemical libraries.[2]
-
Thiophene Ring: While less reactive than the C-Br bond towards cross-coupling, the thiophene ring can still undergo further electrophilic substitution, although the existing acyl group is deactivating. Its primary role is often as a stable, electron-rich bioisostere for a phenyl ring in medicinal chemistry applications.[8]
Applications in Research and Development
The utility of this compound stems from its role as a precursor to more complex molecules with significant biological activity or material properties.
-
Medicinal Chemistry: Thiophene-containing compounds are prevalent in pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][9] this compound serves as a key intermediate for synthesizing novel drug candidates. The thiophene moiety can engage in crucial interactions with biological targets, while the bromophenyl group provides a site for diversification to optimize potency, selectivity, and pharmacokinetic properties.[10]
-
Material Science: The conjugated system of the molecule makes it a building block for organic semiconductors and dyes.[10] By extending the conjugation through reactions at the bromine position, materials suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) can be developed.
Safety and Handling
Proper handling is essential when working with any chemical intermediate. Based on available Safety Data Sheets (SDS), the following precautions should be observed.
| Hazard Information | Precautionary Measures |
| Pictogram: Exclamation Mark[1] | Signal Word: Warning[1] |
| Hazard Statements: H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][11]H319: Causes serious eye irritation.[1][11] | Prevention: P264: Wash hands and exposed skin thoroughly after handling.[11]P280: Wear protective gloves, eye protection, and face protection.[11] |
| Incompatible Materials: Strong oxidizing agents, strong bases.[12] | Storage: Store in a well-ventilated place. Keep container tightly closed.[11] |
| Disposal: Dispose of contents/container to an approved waste disposal plant.[13] | First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
Trustworthiness in Practice: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling this compound.[11][13] The information provided here is a summary and not a substitute for a full SDS.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its well-defined synthesis, predictable reactivity, and versatile structure make it a cornerstone intermediate for developing next-generation pharmaceuticals and advanced organic materials. This guide has provided the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.
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An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone (CAS: 4160-65-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Bromophenyl)(thiophen-2-yl)methanone, a key heterocyclic ketone intermediate. It details the compound's physicochemical properties, synthesis via Friedel-Crafts acylation, and in-depth spectroscopic characterization. The guide elucidates the compound's significant role as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents through cross-coupling reactions. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, alongside an exploration of the biological significance of the thiophene-aryl ketone motif in drug discovery.
Introduction: The Strategic Importance of this compound
This compound, with CAS number 4160-65-0, is a diaryl ketone featuring a thiophene ring linked to a 4-bromophenyl group via a carbonyl bridge. This molecular architecture is of significant interest in synthetic and medicinal chemistry. The thiophene moiety, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs, contributing to their biological activity through various molecular interactions.[1][2] The bromo-substituted phenyl ring serves as a crucial synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This reactivity allows for the facile introduction of diverse molecular fragments, making this compound a valuable scaffold for the construction of compound libraries in drug discovery programs. Its derivatives have been investigated for a range of biological activities, including as anticancer and antimicrobial agents.[4][5]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its safe handling and effective use in research and development.
| Property | Value | Reference |
| CAS Number | 4160-65-0 | [6] |
| Molecular Formula | C₁₁H₇BrOS | [6] |
| Molecular Weight | 267.15 g/mol | [6] |
| Physical Form | Yellow to Brown Solid | [6] |
| Storage Temperature | Room temperature | [6] |
| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | [6] |
Safety Information: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling. Work should be conducted in a well-ventilated fume hood.[6]
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride.
Reaction Principle
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. The electron-rich thiophene ring then attacks the acylium ion. The reaction exhibits high regioselectivity for the 2-position of the thiophene ring due to the superior stabilization of the positive charge in the resulting intermediate through resonance involving the sulfur atom's lone pair.[2]
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(4-Bromophenyl)(thiophen-2-yl)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone
This guide provides a comprehensive overview of the principal synthetic pathways to this compound, a key intermediate in the development of pharmaceuticals and functional materials. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most effective synthetic strategies.
Introduction: Significance and Synthetic Overview
This compound serves as a versatile molecular scaffold. The thiophene moiety is a well-established bioisostere for the phenyl ring, often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromophenyl group provides a reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions.
The synthesis of this diaryl ketone primarily revolves around two core strategies: the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. The choice of pathway is often dictated by factors such as scale, substrate availability, functional group tolerance, and environmental considerations. This guide will explore both approaches, providing the causal logic behind experimental choices to empower researchers in their synthetic design.
Part 1: The Friedel-Crafts Acylation Pathway
The most direct and atom-economical approach to this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This reaction is a cornerstone of electrophilic aromatic substitution.
Mechanism and Inherent Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of 4-bromobenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] Thiophene, being an electron-rich heterocycle, acts as the nucleophile.
A critical aspect of this reaction is its high regioselectivity. Electrophilic attack occurs preferentially at the C2 (α) position of the thiophene ring over the C3 (β) position. This preference is rooted in the superior resonance stabilization of the cationic intermediate (sigma complex or Wheland intermediate) formed upon C2 attack.[2] The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the sulfur atom, whereas the intermediate from C3 attack has only two resonance contributors. This greater delocalization results in a lower activation energy for the C2-acylation pathway.[2]
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol: Classical Lewis Acid Catalysis
This protocol describes a standard laboratory-scale synthesis using aluminum chloride.
Causality Behind Choices:
-
Stoichiometric AlCl₃: A stoichiometric amount of AlCl₃ is required because the catalyst complexes strongly with the carbonyl oxygen of the product ketone, rendering it inactive.[1] This complex must be hydrolyzed during workup to liberate the final product.
-
Anhydrous Conditions: AlCl₃ and 4-bromobenzoyl chloride are highly moisture-sensitive. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagents and catalyst.[3]
-
Controlled Temperature: The initial reaction is exothermic. Cooling to 0°C during the addition of reagents prevents side reactions and thermal decomposition of the sensitive thiophene ring by the strong Lewis acid.[3]
Step-by-Step Protocol:
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Thiophene Addition: Dissolve thiophene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically darken.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride and the product complex. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.[4][5]
Greener Alternatives: Solid Acid Catalysts
The use of traditional Lewis acids like AlCl₃ poses several environmental and handling challenges, including the production of large volumes of acidic aqueous waste and the corrosive nature of the catalyst.[6] To address this, solid acid catalysts, particularly zeolites (e.g., Hβ, HZSM-5), have emerged as effective, reusable alternatives for the acylation of thiophene.[6][7]
Advantages of Zeolites:
-
Recoverable and Reusable: The catalyst can be recovered by simple filtration and reused after regeneration, reducing waste and cost.[6]
-
Reduced Waste: Workup is significantly simplified, avoiding the hazardous quenching step required for AlCl₃.
-
Shape Selectivity: The porous structure of zeolites can enhance selectivity for the desired product.
Part 2: Palladium-Catalyzed Cross-Coupling Strategies
For syntheses requiring high functional group tolerance or milder conditions, palladium-catalyzed cross-coupling reactions provide a powerful alternative to Friedel-Crafts chemistry.
Acylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[8] In its acylative variant, an organoboron reagent is coupled with an acyl chloride.[9][10] For the target molecule, this could involve reacting thiophene-2-boronic acid with 4-bromobenzoyl chloride or 4-bromophenylboronic acid with thiophene-2-carbonyl chloride. The former is more common due to the commercial availability of the starting materials.
The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the ketone and regenerate the Pd(0) catalyst.[11]
Caption: Acylative Suzuki-Miyaura coupling cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality Behind Choices:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a phosphine ligand are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]
-
Solvent System: Often a mixture of an organic solvent (e.g., toluene, dioxane) and water is used to dissolve both the organic and inorganic reagents.
Step-by-Step Protocol:
-
Setup: To a Schlenk flask, add thiophene-2-boronic acid (1.2 eq.), a base such as potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Substrate Addition: Add 4-bromobenzoyl chloride (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ketone.
Part 3: Comparative Analysis and Data
The selection of a synthetic route depends on a careful evaluation of various factors.
| Feature | Friedel-Crafts Acylation (AlCl₃) | Acylative Suzuki-Miyaura Coupling |
| Starting Materials | Thiophene, 4-bromobenzoyl chloride | Thiophene-2-boronic acid, 4-bromobenzoyl chloride |
| Catalyst | Stoichiometric AlCl₃ | Catalytic Pd complex (1-5 mol%) |
| Reaction Conditions | Anhydrous, 0°C to RT | 80-100°C, often aqueous/organic mix |
| Yields | Generally good (60-85%) | Often very high (>85%)[11] |
| Pros | High atom economy, inexpensive reagents | High functional group tolerance, mild conditions, catalytic |
| Cons | Requires stoichiometric catalyst, harsh/corrosive, generates significant acidic waste, limited functional group tolerance | More expensive catalyst, potential for heavy metal contamination, requires pre-functionalized starting material |
Part 4: Purification and Characterization
Purification: The primary method for purifying the crude this compound is recrystallization , typically from ethanol or isopropanol. For higher purity or removal of closely related impurities, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective.
Characterization: The identity and purity of the final compound are confirmed by standard analytical techniques.
-
Appearance: Yellow to brown solid.[4]
-
Molecular Weight: 267.15 g/mol .[4]
-
¹H NMR: Characteristic signals for the aromatic protons on both the bromophenyl and thiophene rings.
-
¹³C NMR: A distinct signal for the ketone carbonyl carbon (~180-190 ppm) and signals for the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ketone, typically around 1630-1650 cm⁻¹.
Conclusion
The synthesis of this compound is readily achievable through well-established methodologies. The classical Friedel-Crafts acylation offers a direct, atom-economical route, particularly suitable for large-scale synthesis where cost is a primary driver. However, its reliance on stoichiometric, harsh Lewis acids necessitates careful handling and generates considerable waste. For laboratory-scale synthesis, especially in the context of complex molecule construction, the acylative Suzuki-Miyaura coupling provides a superior alternative, offering milder conditions, broader functional group compatibility, and consistently high yields. The choice between these pathways ultimately represents a trade-off between cost-efficiency and chemical versatility.
References
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Li, J., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. Available at: [Link]
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Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal. Available at: [Link]
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Della Penna, A., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Catalysts. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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Shaikh, R., et al. (2020). Transition-Metal Catalyzed Coupling Reactions for the Synthesis of (Het)aryl Ketones: An Approach from their Synthesis to Biological Perspectives. ResearchGate. Available at: [Link]
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Tan, Y., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Available at: [Link]
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Tan, Y., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. ChemRxiv. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]
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de la Torre, M., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules. Available at: [Link]
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Wang, Y., et al. (2013). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]
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Su, W., et al. (2005). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Zenodo. Available at: [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Available at: [Link]
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Manrique, E., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed. Available at: [Link]
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Spectroscopic data of (4-Bromophenyl)(thiophen-2-yl)methanone
An In-Depth Spectroscopic Guide to (4-Bromophenyl)(thiophen-2-yl)methanone
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, a diaryl ketone with the CAS Number 4160-65-0, serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and materials science compounds.[1][2] Its structure, featuring a brominated phenyl ring linked to a thiophene moiety via a carbonyl group, imparts specific chemical properties that are reflected in its spectroscopic data.
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data analysis. The molecular formula for this compound is C₁₁H₇BrOS, and its molecular weight is approximately 267.15 g/mol .[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule.
Expert Rationale for Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, particularly if solubility in CDCl₃ is limited.[5] A standard 400 MHz or 500 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns of the aromatic protons.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by signals in the aromatic region (7.0-8.0 ppm). The protons on the thiophene ring are deshielded by the carbonyl group and influenced by the ring sulfur, leading to distinct chemical shifts and coupling constants. The 4-bromophenyl ring protons exhibit a characteristic AA'BB' system, appearing as two doublets.
Data below is predicted based on analysis of analogous compounds such as Phenyl(thiophen-2-yl)methanone and (4-Bromophenyl)(phenyl)methanone.[6]
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Thiophene) | 7.85 - 7.95 | dd | ~3.8, 1.1 |
| H-3' (Thiophene) | 7.70 - 7.80 | dd | ~4.9, 1.1 |
| H-2, H-6 (Bromophenyl) | 7.65 - 7.75 | d | ~8.5 |
| H-3, H-5 (Bromophenyl) | 7.55 - 7.65 | d | ~8.5 |
| H-4' (Thiophene) | 7.10 - 7.20 | dd | ~4.9, 3.8 |
Expected ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon attached to the bromine atom (C-4) is also readily identifiable.
Data below is predicted based on analysis of analogous compounds.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Ketone) | ~187.5 |
| C-2' (Thiophene) | ~143.0 |
| C-1 (Bromophenyl) | ~136.5 |
| C-5' (Thiophene) | ~135.0 |
| C-3' (Thiophene) | ~134.5 |
| C-3, C-5 (Bromophenyl) | ~131.9 |
| C-2, C-6 (Bromophenyl) | ~131.0 |
| C-4' (Thiophene) | ~128.2 |
| C-4 (Bromophenyl) | ~127.5 |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound solid.[3]
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption of the carbonyl (C=O) group.
Expert Rationale and Interpretation
The key diagnostic band is the C=O stretch. In a simple aliphatic ketone, this appears around 1715 cm⁻¹. However, in this molecule, the carbonyl is conjugated with both the bromophenyl and thiophene aromatic rings. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch is expected in the 1640-1660 cm⁻¹ range. Other important vibrations include the aromatic C=C stretching, C-H stretching, and the C-Br stretching in the fingerprint region.
Table 3: Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1640 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| Thiophene Ring Vibrations | ~1410, ~850 | Medium |
| C-Br Stretch | 600 - 500 | Medium-Strong |
Note: IR data for the similar compound benzo[d]thiazol-2-yl(4-bromophenyl)methanone shows a strong C=O stretch at 1641 cm⁻¹, supporting the predicted range.[8]
Standard Protocol for KBr Pellet Method
The KBr pellet technique is a robust method for analyzing solid samples, ensuring a uniform dispersion of the analyte in an IR-transparent matrix.
-
Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Gently grind the KBr alone first in an agate mortar to create a fine powder. Add the sample and continue grinding the mixture for 1-2 minutes until it is a homogenous, fine powder. This step is crucial to reduce particle size and minimize light scattering.
-
Pellet Formation: Transfer a small amount of the powder into a pellet die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be clear and translucent. If it is opaque or brittle, the sample concentration may be too high or the powder was not ground finely enough.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen if necessary.
-
Spectrum Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum (typically an average of 16-32 scans) at a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background.
FT-IR KBr Pellet Preparation Workflow
Caption: Workflow for FT-IR sample analysis via KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature is the isotopic signature of bromine.
Expert Rationale and Interpretation
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). This provides a definitive marker for the presence of bromine in the molecule and its fragments.
Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺˙). The primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Description |
| 266 | 268 | [C₁₁H₇⁷⁹BrOS]⁺˙ | Molecular Ion (M⁺˙) |
| 183 | 185 | [C₇H₄⁷⁹BrO]⁺ | 4-Bromobenzoyl cation |
| 155 | 157 | [C₆H₄⁷⁹Br]⁺ | 4-Bromophenyl cation |
| 111 | - | [C₅H₃OS]⁺ | Thiophen-2-carbonyl cation |
| 83 | - | [C₄H₃S]⁺ | Thienyl cation |
Standard Protocol for EI-MS Analysis
-
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
Proposed EI-MS Fragmentation Pathway
Caption: Proposed fragmentation of the molecular ion in EI-MS.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-Catalyzed Aerobic Oxidative Cross-Coupling of Aldehydes with H-Phosphonates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. Retrieved from [Link]
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NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Visible-Light-Induced Synthesis of Flavones from 2-Hydroxychalcones. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Palladium-catalyzed aminocarbonylation of aryl halides with morpholine using N-formylsaccharin as a CO surrogate. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromophenyl)(4-fluorophenyl)methanone. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromothiophen-2-yl)(thiomorpholino)methanone. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Retrieved from [Link]
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IAR J Med Sci. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-bromophenyl)(thiophen-2-yl)methanone, a key heterocyclic ketone scaffold. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and its significant role as a versatile building block in the landscape of medicinal chemistry and drug discovery. The insights provided are curated to support professionals in leveraging this compound for the rational design and development of novel therapeutic agents.
Core Chemical Identity: Nomenclature and Synonyms
Establishing a precise chemical identity is the foundation of all scientific inquiry. This compound is systematically named according to IUPAC conventions, reflecting its core structure: a methanone (ketone) bridge connecting a 4-bromophenyl ring and a thiophen-2-yl ring.
Due to its utility and presence in various chemical catalogs, the compound is known by several synonyms. A clear understanding of this nomenclature is critical for accurate literature searches and material procurement.
-
Preferred IUPAC Name: this compound[1]
-
Common Synonyms:
Physicochemical and Structural Properties
The compound's physical and chemical characteristics dictate its behavior in experimental settings, from reaction kinetics to physiological interactions. It typically presents as a yellow to brown solid at room temperature.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇BrOS | [2] |
| Molecular Weight | 267.15 g/mol | [2] |
| Physical Form | Yellow to Brown Solid | |
| Typical Purity | ≥95% | [2] |
| InChI | 1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | [2] |
| InChIKey | DDUPBKRQEURUSF-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD09891233 |
Synthesis Pathway: Electrophilic Acylation
The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This reaction is a cornerstone of aromatic chemistry, providing a reliable method for forming carbon-carbon bonds to an aromatic ring.
Mechanistic Rationale
The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst coordinates to the carbonyl oxygen of the 4-bromobenzoyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. Thiophene, being an electron-rich heterocycle, readily undergoes electrophilic substitution, preferentially at the C2 position due to greater resonance stabilization of the sigma complex intermediate compared to substitution at C3. The subsequent deprotonation of this intermediate restores aromaticity, yielding the final ketone product.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific equipment and safety protocols.
-
Reactor Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene (1.0 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Prepare a solution of 4-bromobenzoyl chloride (1.05 eq.) in dry DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by flash column chromatography to obtain the pure this compound.
Significance in Medicinal Chemistry and Drug Discovery
The title compound is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry. Its structure contains two key pharmacophoric elements: the thiophene ring and the 4-bromophenyl moiety, both of which are prevalent in a wide range of biologically active molecules.[4][5]
The Thiophene Ring as a Phenyl Bioisostere
Thiophene is frequently employed as a bioisosteric replacement for a phenyl ring in drug design.[5] This substitution can significantly improve a compound's physicochemical properties, metabolic stability, and binding affinity.[5] The sulfur atom can act as a hydrogen bond acceptor, potentially introducing new, beneficial interactions with biological targets.[5] Thiophene-containing molecules have demonstrated a vast array of pharmacological activities and are found in numerous marketed drugs.[5]
The 4-Bromophenyl Moiety: A Versatile Chemical Handle
The bromine atom on the phenyl ring is a particularly valuable feature for drug development professionals. It serves two primary purposes:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can enhance binding affinity and selectivity.
-
Synthetic Handle for Library Generation: More importantly, the aryl bromide is a perfect substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[6] This allows for the rapid diversification of the core scaffold, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies. For instance, reacting the bromide with various boronic acids via a Suzuki coupling can introduce a wide range of different aryl or heteroaryl groups.[6]
Role as a Precursor in Drug Development
This scaffold is a key intermediate in the synthesis of more complex molecules targeting a variety of diseases. For example, related aminothiophene derivatives serve as building blocks for novel agents in oncology and neurology.[7] The core structure is found in precursors to molecules designed as kinase inhibitors, receptor antagonists, and antimicrobial agents.[5][7][8]
Caption: Role of the scaffold in generating diverse compound libraries for drug discovery.
Safety and Handling
According to available safety data, this compound is classified with a "Warning" signal word. It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical entity for research and development. Its well-defined structure, accessible synthesis, and, most importantly, the combined pharmacophoric potential of its thiophene and bromophenyl moieties make it an exceptionally versatile platform. Its true power lies in its utility as a foundational building block, enabling chemists to rapidly generate diverse molecular architectures for screening and to rationally design the next generation of therapeutic agents.
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. [Link]
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Introduction: The Thiophene Ketone Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Thiophene-Containing Ketones
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, spanning therapeutic areas from infectious diseases to oncology and central nervous system disorders.[1] The thiophene ring's unique electronic properties, including its electron-rich nature and ability to act as a bioisosteric replacement for a phenyl group, allow for favorable interactions with a wide array of biological targets.[1] When the thiophene nucleus is functionalized with a ketone moiety, a powerful pharmacophore emerges, giving rise to a class of compounds with diverse and potent biological activities. This guide provides a comprehensive technical overview of the antimicrobial, anticancer, and anti-inflammatory properties of thiophene-containing ketones, complete with mechanistic insights and detailed experimental protocols to empower researchers in the field of drug discovery and development.
Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Thiophene-containing ketones have emerged as a promising class of antimicrobial agents with activity against a spectrum of pathogens, including drug-resistant strains.
Mechanism of Action: Disrupting Bacterial Integrity
The antimicrobial efficacy of thiophene-containing ketones is often attributed to their ability to compromise the bacterial cell membrane.[3] This disruption of the membrane's structural integrity leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[3] Furthermore, some thiophene derivatives have been shown to interfere with essential bacterial enzymes and outer membrane proteins (OMPs), further contributing to their bactericidal or bacteriostatic effects.[3][4]
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent. The following table summarizes the MIC values of representative thiophene-containing compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [3] |
| Escherichia coli (Colistin-Resistant) | 16 | [3] | |
| Thiophene Derivative 5 | Acinetobacter baumannii (Colistin-Resistant) | 4 | [3] |
| Escherichia coli (Colistin-Resistant) | 16 | [3] | |
| Thiophene Derivative 8 | Acinetobacter baumannii (Colistin-Resistant) | 16 | [3] |
| Escherichia coli (Colistin-Resistant) | 16 | [3] | |
| Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 | [5] |
| Enterococcus faecalis | 2 | [5] | |
| Staphylococcus aureus | 4 | [5] | |
| Klebsiella pneumoniae | 4 | [5] | |
| Salmonella typhi | 4 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the MIC of thiophene-containing ketones.
1. Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene-containing ketone in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination using broth microdilution.
Anticancer Activity: Inducing Apoptosis in Malignant Cells
Thiophene-containing ketones have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[6][7] Their anticancer effects are often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.
Mechanism of Action: Triggering the Apoptotic Cascade
Several thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway.[8][9] This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the subsequent activation of executioner caspases, such as caspase-3 and -7.[8][9] Furthermore, these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways, to favor apoptosis.[10]
Quantitative Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various thiophene-containing compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1m | MCF-7 (Breast Cancer) | 0.09 | [1] |
| Compound F8 | CCRF-CEM (Leukemia) | 2.89 | [8][11] |
| Compound 2b | Hep3B (Liver Cancer) | 5.46 | [6] |
| Compound 2d | Hep3B (Liver Cancer) | 8.85 | [6] |
| Compound 2e | Hep3B (Liver Cancer) | 12.58 | [6] |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 | [12] |
| Hep G2 (Liver Cancer) | 33.42 | [12] | |
| SB-200 | MCF-7 (Breast Cancer) | <30 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the thiophene-containing ketone in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Simplified signaling pathway of apoptosis induction by thiophene-containing ketones.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. Thiophene-containing ketones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
A primary mechanism of the anti-inflammatory action of many thiophene derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over its constitutive isoform, COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of several thiophene-containing compounds.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound VIIa | 0.29 | 19.5 | 67.2 | [13] |
| Celecoxib (Reference) | 0.42 | 14.2 | 33.8 | [13] |
| Compound 5b | 5.45 | >50 | 8.37 | [15] |
| PKD-P14 | 5.3 | >100 | >18.8 | [16] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method for assessing the COX-2 inhibitory activity of thiophene-containing ketones.
1. Enzyme and Substrate Preparation:
-
Use a commercially available human recombinant COX-2 enzyme.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.
2. Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound (thiophene-containing ketone) at various concentrations.
-
Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
3. Detection:
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
4. Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-containing ketones is highly dependent on the nature and position of substituents on both the thiophene ring and the ketone moiety. For instance, in the context of anticancer activity, the length of an alkyl chain in the tail part of certain thiophene carboxamide analogs significantly affects their growth inhibitory activity.[17] Similarly, for anti-inflammatory action, specific substitutions on the thiophene ring can enhance COX-2 selectivity. A thorough understanding of SAR is crucial for the rational design of more potent and selective thiophene-based therapeutic agents.[18]
Conclusion and Future Perspectives
Thiophene-containing ketones represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action. The development of advanced drug delivery systems, such as nano-formulations, could also enhance the therapeutic potential of these compounds by improving their bioavailability and reducing potential off-target effects.[13] The continued exploration of this privileged chemical space holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.
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The Versatility of Brominated Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of materials science and medicinal chemistry, the strategic functionalization of heterocyclic compounds is a cornerstone of innovation. Among these, thiophene and its derivatives have emerged as privileged scaffolds due to their unique electronic properties and synthetic versatility. The introduction of bromine atoms onto the thiophene ring, in particular, unlocks a vast potential for creating novel materials and therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of brominated thiophene derivatives, offering practical insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Strategic Importance of Bromination in Thiophene Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a rich chemistry that is significantly influenced by the introduction of substituents. Bromination stands out as a particularly powerful synthetic tool for several key reasons:
-
Reactive Handles for Cross-Coupling Reactions: The carbon-bromine bond on a thiophene ring serves as a highly effective "reactive handle" for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.[1] This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures such as conjugated polymers, oligomers, and intricate drug-like molecules.[1]
-
Modulation of Electronic Properties: The position and number of bromine atoms on the thiophene ring can significantly influence the electronic properties of the resulting molecule. Bromine is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tunability is crucial for designing materials with specific optoelectronic properties for applications in organic electronics.
-
Directing Group for Further Functionalization: A bromine atom can act as a directing group, influencing the regioselectivity of subsequent electrophilic substitution reactions on the thiophene ring. This provides a strategic pathway for the synthesis of multi-substituted thiophene derivatives with precise control over their structure.
Synthesis of Key Brominated Thiophene Building Blocks
The ability to efficiently and selectively synthesize brominated thiophenes is fundamental to harnessing their potential. The following section details established protocols for the preparation of some of the most commonly utilized building blocks.
Synthesis of 2-Bromothiophene
2-Bromothiophene is a versatile starting material for the synthesis of a wide range of functional molecules.[2]
Experimental Protocol:
-
Materials: Thiophene, Bromine, Carbon Tetrachloride, Sodium Hydroxide.
-
Procedure:
-
Dissolve 1.1 moles of bromine in 300 ml of carbon tetrachloride.
-
In a separate flask cooled in an ice bath, prepare a stirred mixture of 1 mole of thiophene in 300 ml of carbon tetrachloride.
-
Slowly add the bromine solution dropwise to the thiophene mixture over a period of 4 hours while maintaining the temperature in the ice bath.
-
After the addition is complete, remove the solvent under reduced pressure.
-
Heat the residue with 15 g of powdered sodium hydroxide on a steam bath for 4 hours with occasional stirring.
-
Decant the solution from the sodium hydroxide and wash the sodium hydroxide with carbon tetrachloride.
-
Purify the product by distillation through a column to obtain 2-bromothiophene (boiling point: 153-154 °C).[3]
-
Synthesis of 2,5-Dibromothiophene
2,5-Dibromothiophene is a key monomer in the synthesis of various conjugated polymers used in organic electronics.[4]
Experimental Protocol:
-
Materials: Thiophene, Bromine, Benzene, Ethanol, Sodium Hydroxide.
-
Procedure:
-
In a reaction vessel, prepare a mixture of 297 g of thiophene and an equal volume of benzene.
-
Add 950 g of bromine to the mixture as quickly as possible without allowing bromine vapor to escape.
-
Once the evolution of hydrogen bromide gas has slowed, add 700 ml of ethanol and 250 g of sodium hydroxide.
-
Boil the mixture under reflux for 16 hours.
-
After cooling, dilute the mixture with water and separate the organic layer.
-
Distill the organic layer through a column to first obtain 2-bromothiophene and then 2,5-dibromothiophene (boiling point: 200-210 °C).[5]
-
Synthesis of 3-Bromothiophene
The synthesis of 3-bromothiophene requires a multi-step approach due to the preferential bromination at the 2- and 5-positions of the thiophene ring.[6]
Experimental Protocol:
-
Step 1: Synthesis of 2,3,5-Tribromothiophene
-
In a 5-liter three-necked flask equipped with a stirrer and dropping funnel, place 1125 g (13.4 moles) of thiophene and 450 ml of chloroform.
-
Cool the flask in a water bath and add 6480 g (40.6 moles) of bromine dropwise over 10 hours.
-
Allow the mixture to stand overnight, then heat at 50°C for several hours.
-
Wash the mixture with a 2N sodium hydroxide solution and then reflux for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 l of 95% ethanol.
-
After reflux, pour the mixture into water, separate the organic layer, and dry it over calcium chloride.
-
Purify by vacuum distillation to obtain 2,3,5-tribromothiophene.[7]
-
-
Step 2: Reductive Debromination to 3-Bromothiophene
-
To a mixture of 2,3,5-tribromothiophene, acetic acid, and water, add zinc dust.
-
The reaction is exothermic; shake the mixture frequently for the first 30 minutes.
-
Reflux the mixture for 16 hours.
-
After cooling, extract the product with ether, dry the organic layer, and purify by distillation to obtain 3-bromothiophene.[8]
-
Applications in Organic Electronics
Brominated thiophene derivatives are indispensable building blocks for the synthesis of organic semiconductors used in a variety of electronic devices.[1] The ability to precisely tune their electronic properties through molecular design makes them highly valuable in this field.[9]
Organic Field-Effect Transistors (OFETs)
In OFETs, brominated thiophenes are used to construct the active semiconductor layer, which is responsible for charge transport. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor.
| Semiconductor Based On Brominated Thiophene | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Poly(3-hexylthiophene) (P3HT) derivative | 0.1 | > 10^5 | [10] |
| Dithieno[3,2-b:2',3'-d]thiophene derivative | 0.4 | > 10^6 | [10] |
| Benzothieno[3,2-b]benzothiophene derivative | 1.6 | > 10^7 | [10] |
The introduction of bromine atoms can influence the molecular packing and intermolecular interactions of the organic semiconductor in the solid state, which in turn affects the charge carrier mobility.[11]
Experimental Workflow for OFET Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of an Organic Field-Effect Transistor (OFET).
Organic Photovoltaics (OPVs)
In OPVs, brominated thiophene derivatives are commonly used as the electron donor material in the active layer, which is a blend of a donor and an acceptor. The power conversion efficiency (PCE) of an OPV is a key performance metric.
| Donor Material (Brominated Thiophene-based) | Acceptor Material | Power Conversion Efficiency (%) | Reference |
| PB3:FTCC-Br | - | >15 | [5] |
| PM6:L8-BO | - | 18.32 | [12] |
| P3HT derivative with additive | PC61BM | 5.3 | [13] |
| Polymer based on thiadiazole and fluorinated BDT-T | FTCC-Br | >31 (indoor light) | [5][14] |
The strategic placement of bromine atoms can tune the absorption spectrum of the donor material to better match the solar spectrum, leading to improved light harvesting and higher PCE.[15]
Device Architecture of a Bulk Heterojunction Organic Solar Cell
Caption: Schematic of a bulk heterojunction organic solar cell architecture.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, brominated thiophene derivatives can be incorporated into the emissive layer or the charge transport layers to enhance device performance.[16] Key metrics for OLEDs include external quantum efficiency (EQE) and luminance.
| Host/Emitter Material (Brominated Thiophene-based) | Dopant | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Reference |
| Brominated TADF Host | Various | 29.8% improvement | - | [4] |
| Pyrene-Pyridine HTM with Bromine | - | 9 | 17,300 | [17] |
| DBNDO Emitters | - | 33.7 | - | [18] |
The introduction of bromine can influence the triplet energy levels of the host material, which is crucial for efficient energy transfer to the emissive dopant, leading to higher EQE.[4]
Applications in Medicinal Chemistry and Drug Development
The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and its brominated derivatives serve as key intermediates in the synthesis of a wide array of therapeutic agents.[19][20]
As Building Blocks for Active Pharmaceutical Ingredients (APIs)
The reactivity of the C-Br bond allows for the straightforward introduction of the thiophene moiety into complex molecular structures, which is a common strategy in drug discovery.[19]
-
Anticancer Agents: Several studies have reported the synthesis of brominated thiophene derivatives with significant cytotoxic activity against various cancer cell lines.[13][21]
-
Antimicrobial Agents: Brominated thiophene and benzothiophene derivatives have shown promising activity against both bacteria and fungi, including drug-resistant strains.[2][3][22]
| Compound Class | Target | Activity (IC50 or MIC) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B cancer cells | IC50 = 5.46 µM | [21] |
| Bis-Chalcone Thiophene Derivatives | Breast cancer cells (MCF7) | IC50 = 4.05 µM | [13] |
| 3-Halobenzo[b]thiophene Derivatives | S. aureus, C. albicans | MIC = 16 µg/mL | [3] |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | MIC50 = 16 mg/L | [22] |
| Thiophene-3-carboxamide Derivatives | JNK Inhibitors | Potent in vitro and in cell | [23] |
The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of the substituents on the thiophene ring, including the bromine atom, are critical for their biological activity.[23][24]
Cross-Coupling Reactions in Pharmaceutical Synthesis
The Suzuki-Miyaura and Stille couplings are workhorse reactions in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug molecules.
Catalytic Cycle of the Suzuki-Miyaura Coupling
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Discovery and history of (4-Bromophenyl)(thiophen-2-yl)methanone
An In-Depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone: Synthesis, Properties, and Keystone Role in Pharmaceutical Development
Abstract
This compound, a diaryl ketone featuring a brominated phenyl ring and a thiophene moiety, stands as a pivotal intermediate in modern synthetic organic chemistry. While its formal discovery is not marked by a singular event, its emergence and significance are inextricably linked to the development of blockbuster pharmaceuticals. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its historical context, robust synthetic methodologies with mechanistic insights, physicochemical properties, and its critical application in the synthesis of the SGLT2 inhibitor, canagliflozin.
Historical Context: A Significance Forged by Application
The history of this compound is not one of a celebrated discovery but rather of its rise to prominence as an indispensable building block. Its value became widely recognized with the pioneering work on a new class of antidiabetic drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors.
Researchers at Mitsubishi Tanabe Pharma, in their quest for a metabolically stable and effective treatment for type 2 diabetes mellitus, explored novel C-glucoside derivatives.[1][2] Their research culminated in the discovery of canagliflozin, a highly potent and selective SGLT2 inhibitor.[3][4] The unique structure of canagliflozin, featuring a thiophene ring, proved crucial for its enhanced metabolic stability compared to earlier candidates.[1][5]
The subsequent approval of canagliflozin by the FDA in 2013 and in other regions thereafter solidified its therapeutic importance and, consequently, created a significant demand for its synthetic precursors.[3][6][7] It was within this context of process development and scale-up for canagliflozin that this compound was established as a key, commercially significant intermediate.[8][9] Its structure provides the foundational diaryl scaffold upon which the complex C-glucoside is constructed.
Core Synthesis: The Friedel-Crafts Acylation
The most direct and industrially prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction is efficient, scalable, and proceeds with high regioselectivity.
Mechanistic Rationale and Regioselectivity
The reaction mechanism involves the generation of a highly electrophilic acylium ion from 4-bromobenzoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion.
A critical aspect of this synthesis is the regioselectivity of the acylation. Thiophene is significantly more reactive than benzene towards electrophilic substitution, and the attack preferentially occurs at the C2 (or C5) position.[11][12] This preference is explained by the superior stability of the cationic intermediate (sigma complex) formed during C2 attack, which can be stabilized by three resonance structures, compared to only two for C3 attack.[12] This inherent electronic preference ensures the formation of the desired 2-acylthiophene isomer in high yield.
Caption: Friedel-Crafts acylation workflow.
Detailed Experimental Protocol
This protocol is a representative example based on established Friedel-Crafts procedures. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are mandatory.
Materials:
-
Thiophene (1.0 eq)
-
4-Bromobenzoyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: Anhydrous DCM is added to the flask, followed by the portion-wise addition of anhydrous AlCl₃ at 0°C (ice bath) with stirring to form a suspension.
-
Acyl Chloride Addition: 4-Bromobenzoyl chloride, dissolved in a minimal amount of anhydrous DCM, is added dropwise via the dropping funnel to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Thiophene Addition: Thiophene, dissolved in anhydrous DCM, is added dropwise to the reaction mixture. The temperature should be carefully controlled, not exceeding 5°C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of 1M HCl. This step is exothermic and may release HCl gas.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Physicochemical and Spectroscopic Data
The key physical and chemical properties of the compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇BrOS | [13] |
| Molecular Weight | 267.15 g/mol | [14] |
| CAS Number | 4160-65-0 | [13] |
| Appearance | Yellow to Brown Solid | [14] |
| Purity | Typically ≥95% | [13][14] |
| InChI Key | DDUPBKRQEURUSF-UHFFFAOYSA-N | [13][14] |
| SMILES | O=C(c1ccc(Br)cc1)c2sccc2 | - |
| Storage Temperature | Room temperature | [14] |
Application Spotlight: Synthesis of Canagliflozin
The primary application driving the demand for this compound is its use as a precursor in the synthesis of canagliflozin. In a typical synthetic route, the ketone functional group serves as an electrophilic handle for the introduction of the substituted benzyl moiety via a nucleophilic addition, often a Grignard reaction.
Caption: Simplified workflow for canagliflozin synthesis.
This multi-step conversion highlights the strategic importance of the starting ketone:
-
Scaffold Formation: It provides the core (phenyl)-(thienyl)methane structure.
-
Reactive Handle: The ketone's carbonyl carbon is the site of a key C-C bond formation.
-
Structural Contribution: The thiophene ring is essential for the final drug's biological activity and stability, while the bromophenyl group can be further functionalized or may contribute to receptor binding interactions in related analogues.[15]
Broader Utility and Future Outlook
Beyond canagliflozin, the diaryl ketone motif present in this compound is a privileged structure in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16] This compound serves as a versatile starting material for generating libraries of novel derivatives for drug discovery campaigns. Its utility also extends to materials science, where thiophene-based structures are explored for applications in organic electronics.[17]
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Photophysical properties of aryl-thienyl methanones
An In-Depth Technical Guide to the Photophysical Properties of Aryl-Thienyl Methanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl-thienyl methanones, a class of ketones featuring a carbonyl bridge between an aryl and a thienyl moiety, represent a cornerstone in modern photochemistry and materials science. Their unique electronic structure, governed by the interplay between the electron-rich thiophene ring and the versatile aryl group, gives rise to a rich and tunable set of photophysical properties. These compounds often exhibit efficient intersystem crossing to the triplet state, making them valuable as photosensitizers, while their absorption and emission characteristics can be finely controlled through synthetic modification. This guide provides a comprehensive exploration of the core principles governing the photophysics of aryl-thienyl methanones, detailing the causality behind their excited-state behavior and presenting validated experimental and computational protocols for their characterization.
Introduction: The Significance of the Aryl-Thienyl Methanone Core
The aryl-thienyl methanone framework is more than a simple molecular scaffold; it is a versatile platform for designing photoactive molecules. The inherent properties of this class of compounds, such as strong absorption in the UV-A region, high triplet quantum yields, and tunable emission, make them prime candidates for a wide range of applications. These include roles as building blocks for nonlinear optical (NLO) chromophores, key components in organic electronics, and allosteric enhancers for adenosine receptors in drug development.[1][2][3] The lone pair electrons on the thiophene's sulfur atom play a crucial role in their electronic transitions and contribute to enhanced spin-orbit coupling, a key factor in their photophysical behavior.[4][5] Understanding the intricate relationship between their structure and excited-state dynamics is paramount for rationally designing next-generation materials and therapeutics.
Fundamental Electronic Structure and Transitions
The photophysical behavior of aryl-thienyl methanones is dictated by the nature of their low-lying electronic excited states. The absorption of a photon promotes the molecule from its ground state (S₀) to a singlet excited state (Sₙ). The key players in these transitions are the non-bonding (n) orbitals of the carbonyl oxygen, the π-orbitals of the aromatic systems, and the antibonding π* orbitals.
Two primary types of transitions dominate the absorption spectra:
-
n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital of the carbonyl oxygen to an antibonding π* orbital. They are typically lower in energy and have a lower molar absorptivity.
-
π → π* Transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally higher in energy and more intense. In aryl-thienyl methanones, these transitions often possess significant intramolecular charge-transfer (ICT) character, with electron density moving from the electron-rich thiophene ring to the electron-accepting carbonyl group upon excitation.[4][6]
The relative ordering and energy gap between the lowest singlet (S₁) and triplet (T₁) states, particularly whether they are of n,π* or π,π* character, is the single most important factor determining the subsequent de-excitation pathways. For many 2-acylthiophenes, a π→π* lowest triplet state is implicated as the reactive excited state.[7]
De-excitation Pathways: A Jablonski Diagram Perspective
Once excited, the molecule must dissipate its excess energy. The available pathways include fluorescence, intersystem crossing (ISC) to the triplet manifold, and subsequent phosphorescence or non-radiative decay. The interplay between these processes is visualized in the Jablonski diagram below.
Caption: Generalized Jablonski diagram for aryl-thienyl methanones.
Intersystem Crossing (ISC): The Gateway to the Triplet State
A defining characteristic of aryl-thienyl methanones is their often-efficient ISC. This spin-forbidden process is enhanced by two key factors:
-
The Heavy Atom Effect: The sulfur atom in the thiophene ring increases spin-orbit coupling (SOC), which mixes the singlet and triplet states and facilitates the spin-flip required for ISC.[5] This intrinsic property makes these molecules potent triplet photosensitizers without the need for external heavy atoms like bromine or iodine.
-
Energy Level Matching: Efficient ISC often occurs when the energy of the initial singlet state (S₁) is close to that of a higher-lying triplet state (e.g., T₂).[8] DFT/TDDFT computations show that thienyl substitution can alter the relative singlet/triplet excited state energy levels to create this favorable condition.[8] Furthermore, studies suggest that dynamic processes like the elongation of the carbon-sulfur bond can act as a promoting coordinate for ultrafast ISC.[9]
Luminescence: Fluorescence vs. Phosphorescence
The competition between fluorescence (spin-allowed, fast) and ISC determines the primary emission pathway.
-
Fluorescence: Emission from the S₁ state. While many aryl-thienyl methanones prioritize ISC, certain structural modifications or environmental conditions can favor fluorescence. Push-pull systems, where electron-donating and -withdrawing groups are strategically placed, can enhance fluorescence quantum yields.[10]
-
Phosphorescence: Emission from the T₁ state. Due to efficient ISC, many derivatives exhibit strong phosphorescence, especially at low temperatures in rigid matrices where non-radiative decay pathways are minimized.[11][12] The lifetime of phosphorescence is significantly longer than fluorescence (microseconds to seconds vs. nanoseconds) because the T₁ → S₀ transition is also spin-forbidden.
Structural and Environmental Influences
The photophysical properties of aryl-thienyl methanones are not static; they are highly sensitive to both molecular structure and the surrounding environment.
Substituent Effects
The type and position of substituents on the aryl or thienyl rings provide a powerful tool for tuning photophysical properties.
-
Electronic Effects: Electron-donating groups (e.g., -OMe, -NMe₂) on the aryl or thienyl ring can raise the HOMO energy level, leading to red-shifted (lower energy) absorption and emission bands. Conversely, electron-withdrawing groups (e.g., -CN, -CF₃) can lower the LUMO, also causing red-shifts.[10][11]
-
Steric Effects: The position of substituents can influence the conformation of the molecule, such as the dihedral angle between the aryl and thienyl rings. This can affect the extent of π-conjugation and, consequently, the transition energies and oscillator strengths.[13]
The table below summarizes representative photophysical data, illustrating the impact of substitution.
| Compound/Substituent | λₐₑₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Bis(2-thienyl)ketone | ~320 | — | — | — | [4][6] |
| 2-Thiouracil | ~275 | Phosphorescence | — | 70 ns (Triplet) | [12] |
| 2-Thiothymine | ~275 | Phosphorescence | — | 2.3 µs (Triplet) | [12] |
| 6-MeO-TBT-2-COOMe | — | 438 | 0.11 (Φ_F) | 0.30 ns (τ_F) | [10] |
Note: This table is illustrative. Direct comparison requires standardized solvent and temperature conditions.
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly impact the energies of the ground and excited states. For transitions with a high degree of charge-transfer (ICT) character, a more polar solvent will preferentially stabilize the more polar excited state, leading to a red-shift in the emission spectrum (positive solvatochromism). This phenomenon is a hallmark of push-pull chromophores and has been observed in related aryl-thienyl systems.[14]
Experimental Characterization: Validated Protocols
A thorough understanding of these systems requires a combination of steady-state and time-resolved spectroscopic techniques.
Protocol: Steady-State Spectroscopy
Objective: To determine the ground-state absorption and steady-state emission (fluorescence and phosphorescence) characteristics.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the analyte in spectroscopic-grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol). Ensure absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam spectrophotometer from ~200 to 600 nm. Identify the λ_max_ for the n→π* and π→π* transitions.
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at or near its absorption maximum.
-
Record the emission spectrum over a wavelength range red-shifted from the excitation.
-
Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).
-
-
Phosphorescence Spectroscopy:
-
Place the sample solution in a quartz tube and immerse it in a liquid nitrogen-filled dewar (77 K).
-
After a delay time (milliseconds) to allow for the decay of fluorescence, record the long-lived emission spectrum.
-
This provides the energy of the T₁ state.
-
Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy
Objective: To directly observe and characterize excited states, particularly the triplet state, and measure their lifetimes.
Methodology:
-
System Setup: The core of the experiment is a pump-probe setup. A high-energy pulsed laser (e.g., Nd:YAG, 355 nm or 266 nm) serves as the "pump" to excite the sample. A continuous wave lamp (e.g., Xenon arc lamp) acts as the "probe."
-
Excitation: The pump pulse excites a significant population of molecules to the S₁ state, which rapidly undergoes ISC to populate the T₁ state.
-
Probing: The probe beam passes through the sample. The T₁ state can absorb light from the probe beam (T₁ → Tₙ absorption). This absorption is detected by a monochromator and a fast detector (e.g., photomultiplier tube).
-
Data Acquisition: The change in absorbance (ΔA) is recorded as a function of time after the laser flash. The decay of the transient absorption signal corresponds to the decay of the T₁ state back to the ground state.
-
Analysis: The decay trace is fitted to an exponential function to determine the triplet state lifetime (τ_T). The transient absorption spectrum can be constructed by recording these decays at various probe wavelengths.[15] Quenching experiments with molecular oxygen can confirm the triplet nature of the observed transient.[15]
Caption: Workflow for a nanosecond transient absorption (ns-TA) experiment.
Computational Modeling: The Theoretical Lens
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools for rationalizing experimental observations.[16]
-
Ground State Properties: DFT calculations can optimize the molecular geometry and determine the energies and distributions of the HOMO and LUMO, providing insight into the nature of the frontier molecular orbitals.
-
Excited States: TD-DFT calculations can predict the energies of vertical electronic transitions (correlating with absorption maxima), the character of the excited states (n,π* vs. π,π*), and the magnitude of oscillator strengths.[4][8]
-
Mechanistic Insight: By calculating the energies of singlet and triplet states, computational models can help identify potential ISC pathways and explain why certain structural modifications enhance or quench luminescence.[8]
Conclusion and Future Outlook
Aryl-thienyl methanones are a fascinating and functionally important class of photoactive molecules. Their behavior is governed by a delicate balance between n,π* and π,π* states, with the thiophene moiety playing a critical role in promoting efficient intersystem crossing to the triplet manifold. Through a synergistic approach combining targeted synthesis, rigorous photophysical characterization using steady-state and time-resolved spectroscopy, and insightful computational modeling, researchers can continue to harness and refine the properties of these compounds. Future work will likely focus on integrating these cores into more complex systems for advanced applications, such as heavy-atom-free triplet-triplet annihilation upconversion, organic photocatalysis, and targeted photodynamic therapy agents.
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An In-Depth Technical Guide to the Solubility and Stability of (4-Bromophenyl)(thiophen-2-yl)methanone
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of (4-Bromophenyl)(thiophen-2-yl)methanone, a key intermediate in pharmaceutical research and materials science. This document outlines detailed experimental protocols for determining the solubility of this compound in a range of pharmaceutically relevant solvents. Furthermore, it details a robust strategy for assessing its chemical stability through forced degradation studies under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis, in alignment with the International Council for Harmonisation (ICH) guidelines. The anticipated degradation pathways are discussed, providing researchers, scientists, and drug development professionals with the foundational knowledge required for formulation development, analytical method validation, and regulatory submissions.
Introduction
This compound, with the CAS Number 4160-65-0, is an aromatic ketone containing a bromophenyl and a thiophene moiety. Its chemical structure makes it a valuable building block in the synthesis of a variety of biologically active molecules. The compound typically presents as a yellow to brown solid and is recommended to be stored at room temperature.[1] Safety precautions should be observed when handling this compound, as it is harmful if swallowed and can cause skin and eye irritation.[1]
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. Solubility is a critical determinant of a compound's bioavailability and dictates the choice of solvent systems for synthesis, purification, and formulation. Stability, on the other hand, is a crucial quality attribute that influences a compound's shelf-life, storage conditions, and the identification of potential impurities. This guide provides a scientifically rigorous framework for the systematic evaluation of these two key parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a fundamental property that influences its absorption, distribution, and overall therapeutic efficacy. The following section outlines a systematic approach to determining the solubility of this compound in a variety of common solvents.
Experimental Protocol for Solubility Determination
A pragmatic and widely used method for determining the solubility of a solid compound is the isothermal equilibrium shake-flask method. This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents: Purified Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials.
-
Add a precise volume (e.g., 5 mL) of each test solvent to the respective vials.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours).
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Predicted Solubility Characteristics
Based on the structure of this compound, which is largely nonpolar, its solubility is expected to be low in aqueous media. The presence of the polar carbonyl group and the sulfur heteroatom may impart some limited aqueous solubility. Its solubility is anticipated to be significantly higher in organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Purified Water | Very Low | The molecule is predominantly nonpolar due to the aromatic rings. |
| 0.1 M HCl | Low | The carbonyl oxygen can be protonated, but this is unlikely to significantly increase solubility. |
| 0.1 M NaOH | Low | The molecule lacks acidic protons, so no significant increase in solubility is expected. |
| Ethanol | Soluble | A polar protic solvent that can interact with the carbonyl group. |
| Methanol | Soluble | Similar to ethanol, a polar protic solvent. |
| Acetonitrile | Soluble | A polar aprotic solvent. |
| Dichloromethane | Soluble | A nonpolar solvent capable of dissolving the aromatic compound. |
| DMSO | Freely Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[1][5]
General Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then subjected to the following stress conditions.
Materials and Equipment:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC-UV/MS system
Step-by-Step Procedure:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Thermal Degradation: Transfer the stock solution to a sealed vial and place it in an oven at a high temperature (e.g., 80°C) for a specified period. Also, test the solid compound under the same conditions. At each time point, withdraw a sample and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze the samples after exposure.
Anticipated Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis. However, under forced acidic or basic conditions, cleavage of the carbonyl-thiophene or carbonyl-phenyl bond is a remote possibility, though unlikely.
-
Oxidation: The thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties of the molecule.
-
Photodegradation: Aromatic ketones are known to be photochemically active. Upon absorption of UV light, the molecule can be excited to a triplet state, which can then undergo various reactions, including photoreduction or fragmentation.
Stability-Indicating Analytical Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development. The detector should be set at a wavelength where both the parent compound and potential degradation products have significant absorbance. Mass spectrometry (MS) detection can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies on this compound.
Summary and Recommendations
This technical guide has detailed the necessary experimental frameworks for a comprehensive evaluation of the solubility and stability of this compound. The provided protocols for solubility determination and forced degradation studies are based on established scientific principles and regulatory expectations.
It is recommended that researchers and drug development professionals utilize these methodologies to generate robust data packages. This information will be invaluable for:
-
Formulation Scientists: In selecting appropriate excipients and developing stable dosage forms.
-
Analytical Chemists: In developing and validating stability-indicating analytical methods.
-
Regulatory Affairs Professionals: In preparing comprehensive and scientifically sound submissions to regulatory agencies.
The systematic approach outlined herein will facilitate a deeper understanding of the physicochemical properties of this compound, ultimately accelerating its development and application in the pharmaceutical and chemical industries.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 12, 2026, from [Link]
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A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2026, from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]
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- 5. biopharminternational.com [biopharminternational.com]
An In-Depth Technical Guide to the Safe Handling and Use of (4-Bromophenyl)(thiophen-2-yl)methanone
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the chemical reagents in their workflow is paramount. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of (4-Bromophenyl)(thiophen-2-yl)methanone. Here, we will not only outline the hazards but also delve into the causality behind safe handling protocols, offering field-proven insights to ensure both personal safety and experimental integrity.
Section 1: Chemical and Physical Profile
This compound is a ketone derivative with a molecular structure that makes it a useful building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] Its characteristics are summarized below:
| Property | Value | Source(s) |
| CAS Number | 4160-65-0 | [2] |
| Molecular Formula | C11H7BrOS | [3] |
| Molecular Weight | 267.15 g/mol | |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | Room temperature |
Section 2: Hazard Identification and Toxicological Insights
The primary hazards associated with this compound are acute toxicity and irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation [4]
The signal word for this compound is "Warning" , and the corresponding pictogram is an exclamation mark.
From a toxicological perspective, the reactivity of the ketone functional group and the presence of the thiophene and bromophenyl rings can contribute to its irritant effects. The lipophilic nature of the molecule may facilitate its absorption through the skin, leading to local irritation. Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.
Section 3: Proactive Risk Mitigation and Handling Protocols
A proactive approach to safety is crucial when working with this compound. The following protocols are designed to be self-validating systems, minimizing the risk of exposure.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is the most immediate and critical step in mitigating exposure risks.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Prudent Storage and Handling Practices
Proper storage and handling are essential for maintaining the stability of the compound and preventing accidental exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Handling:
Spill Management and Waste Disposal
Prompt and correct response to a spill is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[4][8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[6]
Section 4: Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid can significantly reduce the severity of the outcome.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]
Section 5: Experimental Workflow Safety Analysis
To illustrate the practical application of these safety principles, let's consider a hypothetical synthetic workflow involving this compound.
Caption: A typical synthetic workflow involving a solid reagent.
Safety Considerations at Each Stage:
-
Weighing: This step presents a high risk of dust inhalation. It must be performed in a fume hood or a balance enclosure.
-
Dissolving: The choice of solvent introduces its own set of hazards. Ensure compatibility and handle in a fume hood.
-
Reaction Setup: Assembling glassware should be done carefully to avoid breakage. If the reaction is exothermic, have a cooling bath ready.
-
Monitoring: Reactions under reflux or pressure require constant monitoring.
-
Quenching: This can be a highly exothermic step. Add the quenching agent slowly and with adequate cooling.
-
Extraction: Use a properly clamped separatory funnel and vent frequently to release pressure.
-
Drying and Solvent Removal: The use of a rotary evaporator should be done behind a blast shield.
-
Purification and Analysis: Column chromatography and other purification methods involve the use of solvents and potential exposure to the purified product.
Conclusion
This compound is a valuable compound in research and development, but its safe use demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles outlined in this guide into your laboratory practices, you can ensure a safe and productive research environment.
References
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(4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. PubChem. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - SynZeal. (n.d.). Retrieved from [Link]
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(4-bromophenyl)(4-nitrophenyl)methanone - 40292-15-7, C13H8BrNO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]
-
(4-Bromothiophen-2-yl)(thiomorpholino)methanone | C9H10BrNOS2 - PubChem. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Bromophenyl)(thiophen-2-yl)methanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, synthesis, analytical characterization, safety protocols, and its significant applications as a versatile building block in medicinal chemistry and materials science.
Introduction and Chemical Profile
This compound, with the CAS Number 4160-65-0, is an aromatic ketone featuring a thiophene ring linked to a 4-bromophenyl group via a carbonyl bridge. This unique structural arrangement imparts specific reactivity and electronic properties, making it a valuable synthon in the development of novel organic molecules. Its molecular formula is C₁₁H₇BrOS, and it has a molecular weight of approximately 267.15 g/mol . Typically, it appears as a yellow to brown solid and is soluble in common organic solvents.[1][2]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} Structure of this compound.
Commercial Availability and Supplier Landscape
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for laboratory-scale synthesis and process development.
When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and a detailed Safety Data Sheet (SDS). The typical purity offered by major suppliers is around 95%, which is generally suitable for most synthetic applications.[1][2]
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | ATE429354816 | 95% | Gram to Kilogram |
| CymitQuimica | IN-DA00CQXG | 95% | Milligram to Gram |
| BLD Pharm | BD289988 | Inquire | Gram to Kilogram |
| Chem-Impex | 399043-24-4 (related amine) | ≥ 98% (HPLC) | Gram to Kilogram |
| US Biological | (related amine) | Highly Purified | Milligram to Gram |
Note: The availability of related compounds, such as the aminated version, can also be a valuable resource for certain synthetic strategies.[3][4][5]
Synthesis and Mechanistic Considerations
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
dot graph "friedel_crafts" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} Friedel-Crafts Acylation Workflow.
Mechanistic Insights
The regioselectivity of the Friedel-Crafts acylation of thiophene is a key consideration. The electrophilic attack preferentially occurs at the C2 position (α-position) of the thiophene ring. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, involving the sulfur atom's lone pair, compared to the intermediate formed by attack at the C3 position (β-position).[6] The stability of the C2-acylated intermediate leads to it being the major product.
Detailed Experimental Protocol (Exemplary)
This protocol is a self-validating system based on established principles of Friedel-Crafts acylations. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Thiophene
-
4-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Slowly add 4-bromobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Thiophene Addition: Add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex and protonate any remaining reactants.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is crucial for its application in research and development. A combination of spectroscopic techniques is employed for its characterization.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the thiophene ring will appear as distinct multiplets. Protons on the 4-bromophenyl ring will appear as two doublets due to symmetry. |
| ¹³C NMR | The carbonyl carbon will show a characteristic downfield shift. Signals for the aromatic carbons of both the thiophene and bromophenyl rings will be observed. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent. Bands corresponding to C-H and C=C stretching of the aromatic rings, and the C-Br stretch will also be present.[7] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns will correspond to the loss of fragments such as the bromo-phenyl and thienyl groups.[8] |
dot graph "analytical_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} Analytical Workflow for Quality Control.
Safety, Handling, and Storage
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[11][12] this compound serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications.
Key Application Areas:
-
Intermediate for Bioactive Molecules: The compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting cancer and other diseases.[3]
-
Scaffold for Kinase Inhibitors: The diaryl ketone structure can be a core element in the design of kinase inhibitors, which are a major class of anti-cancer drugs.
-
Precursor for Heterocyclic Systems: The carbonyl group and the bromine atom provide reactive handles for further chemical transformations, allowing for the construction of more complex heterocyclic systems with diverse biological activities.
-
Materials Science: Thiophene-containing compounds are widely used in the development of organic semiconductors, conductive polymers, and other advanced materials.[3] The presence of the bromophenyl group in this molecule allows for further functionalization via cross-coupling reactions to create novel materials.
Conclusion
This compound is a commercially available and synthetically accessible chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via Friedel-Crafts acylation is a well-understood process, and its structural features offer numerous possibilities for further chemical modification. By understanding its chemical properties, synthesis, and safe handling procedures, researchers can effectively utilize this valuable building block to advance their scientific endeavors.
References
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USA Chemical Suppliers. (n.d.). (2-aminothiophen-3-yl)(4-bromophenyl)methanone suppliers USA. Retrieved January 12, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). (4-BROMOPHENYL)(PHENYL)METHANONE. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12, 84. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. Retrieved January 12, 2026, from [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
- Google Patents. (n.d.). Acylation of thiophene.
-
Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone. Retrieved January 12, 2026, from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved January 12, 2026, from [Link]
-
Sigma-Aldrich. (n.d.). (4-(4-Bromophenyl)thiophen-2-yl)methanol. Retrieved January 12, 2026, from [Link]
-
Parviainen, T. A. O., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4633. [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 12, 2026, from [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Retrieved January 12, 2026, from [Link]
-
Alchem Pharmtech. (n.d.). CAS 4160-63-8 | (4-Methoxyphenyl)(thiophen-2-yl)Methanone. Retrieved January 12, 2026, from [Link]
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Literature review of (4-Bromophenyl)(thiophen-2-yl)methanone research
An In-depth Technical Guide to (4-Bromophenyl)(thiophen-2-yl)methanone: A Privileged Scaffold in Modern Drug Discovery
Abstract
This compound is a diaryl ketone that has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural composition, featuring an electron-rich thiophene ring, a versatile ketone linker, and a synthetically tractable 4-bromophenyl moiety, positions it as a "privileged scaffold." This guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, and extensive applications of this compound. We will explore its pivotal role as a precursor to a diverse range of bioactive derivatives, including those with potent anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols, mechanistic insights, and future perspectives are presented to underscore the therapeutic potential of this versatile chemical entity.
The this compound Scaffold: Core Concepts
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 4160-65-0, is a solid, typically yellow to brown, at room temperature.[1][2] The structure consists of a thiophene ring and a 4-bromophenyl ring connected by a carbonyl group. This arrangement provides a rigid, yet conformationally aware, backbone that is ideal for targeted interactions with biological macromolecules. The thiophene ring is considered a bioisostere of a benzene ring, offering similar aromatic properties but with altered electronic and lipophilic characteristics that can enhance drug-receptor interactions and improve metabolic profiles.[3][4] The bromine atom on the phenyl ring serves as a crucial handle for further synthetic modifications, such as cross-coupling reactions, and can participate in halogen bonding, a key interaction in many protein-ligand complexes.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 4160-65-0 | [1] |
| Molecular Formula | C₁₁H₇BrOS | [1][2] |
| Molecular Weight | 267.15 g/mol | [1] |
| Physical Form | Yellow to Brown Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature | [1] |
Significance in Medicinal Chemistry: A "Privileged Scaffold"
The thiophene nucleus is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its broad spectrum of biological activities.[3][5] Thiophene derivatives have demonstrated applications as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[5][6][7] The this compound structure combines this potent heterocycle with other key pharmacophoric features, making it a privileged starting point for developing new therapeutic leads. The ketone linker is a versatile anchor for building more complex molecules, such as chalcones, imines, and other derivatives, while the bromophenyl group allows for systematic exploration of structure-activity relationships (SAR).[8][9]
Synthesis and Spectroscopic Characterization
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is highly effective due to the electron-rich nature of the thiophene ring, which makes it susceptible to acylation, primarily at the 2-position.
Causality of Experimental Choice: The reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich thiophene then acts as a nucleophile, attacking the acylium ion to form the desired ketone. Thiophene is more reactive than benzene in Friedel-Crafts reactions, allowing the reaction to proceed under relatively mild conditions.
Sources
- 1. This compound | 4160-65-0 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone via Suzuki Coupling: An Application Note and Protocol
Introduction
The diaryl ketone motif is a prevalent structural feature in a multitude of biologically active molecules and functional materials. The synthesis of unsymmetrical diaryl ketones, such as (4-Bromophenyl)(thiophen-2-yl)methanone, is of significant interest to researchers in medicinal chemistry and materials science. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[2]
This application note provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of a 4-bromophenyl electrophile with thiophene-2-boronic acid. We will delve into the rationale behind the selection of reagents and reaction conditions, present a step-by-step experimental procedure, and provide guidance on the purification and characterization of the final product.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-bromophenyl electrophile, forming an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the thiophene-2-boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating the transfer of the thiophenyl group to the palladium complex.
-
Reductive Elimination: The two organic groups (4-bromobenzoyl and thiophen-2-yl) on the palladium center couple and are eliminated from the metal, forming the desired diaryl ketone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction, influencing reaction rates, yields, and the suppression of side reactions.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromobenzoyl chloride and thiophene-2-boronic acid.
Materials:
-
4-Bromobenzoyl chloride
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure:
Diagram of the Suzuki Coupling Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoyl chloride (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 ratio) to the flask via syringe. The solvent mixture is crucial; dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel slurried in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid. The expected physical form is a yellow to brown solid.[4][5]
Data and Characterization
Table of Reagents and Expected Product Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Electrophile | 1.0 equiv |
| Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | Nucleophile | 1.2 equiv |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst | 0.03 equiv |
| K₂CO₃ | K₂CO₃ | 138.21 | Base | 2.0 equiv |
| This compound | C₁₁H₇BrOS | 267.15 | Product | - |
Expected Characterization Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the bromophenyl and thiophene rings. The protons on the thiophene ring will appear as distinct multiplets, while the protons on the bromophenyl ring will likely appear as two doublets due to their para-substitution pattern.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should display signals for all eleven carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
FT-IR (KBr): The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks for C-H and C-C aromatic stretching will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (m/z = 267.15), with a characteristic isotopic pattern for the presence of a bromine atom.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure that the reaction was carried out under strictly inert conditions to prevent catalyst decomposition. The quality of the reagents, particularly the boronic acid and the catalyst, is also critical. Increasing the catalyst loading or trying a different palladium precursor and ligand combination may improve the yield.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can sometimes be minimized by adjusting the reaction temperature or the rate of addition of the boronic acid.
-
Purification Challenges: If the product is difficult to separate from starting materials or byproducts, optimizing the gradient elution in column chromatography is necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this application note, based on well-established principles of Suzuki coupling, offers a clear and detailed guide for researchers in organic synthesis. By carefully controlling the reaction conditions and employing standard purification techniques, the desired diaryl ketone can be obtained in good yield and high purity, facilitating further research and development in various scientific disciplines.
References
- Wiley-VCH. (2007).
- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)
- NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST WebBook.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- The Royal Society of Chemistry. (n.d.). 1H NMR.
- ChemicalBook. (n.d.). (4-bromophenyl)(4-hydroxyphenyl)methanone(4369-50-0) 1H NMR.
- PubMed Central. (n.d.). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone.
- Sigma-Aldrich. (n.d.). This compound | 4160-65-0.
- Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
- CymitQuimica. (n.d.). This compound.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions.
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
- BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Bromooctane with Boronic Acids.
- Milano-Bicocca. (2021, December 16).
- Bentham Open Archives. (2008, May 1). Suzuki–Miyaura Reactions of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
- ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023, February 2). Synthesis and characterization of Thiophene fused arylbenzo[6][7]thieno[2,3- d]thiazole derivatives.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 4160-65-0 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]
Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride
An In-Depth Guide to the Synthesis of (4-bromophenyl)(thiophen-2-yl)methanone via Friedel-Crafts Acylation
Introduction: The Strategic Importance of Thiophene Acylation
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a powerful and direct method for the synthesis of aryl ketones.[1][2] These ketones are not merely synthetic endpoints but are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive technical guide for the successful synthesis of this compound, a valuable heterocyclic ketone, through the .
Thiophene, an electron-rich aromatic heterocycle, is significantly more reactive than benzene in electrophilic substitutions. This heightened reactivity, however, necessitates carefully controlled reaction conditions to prevent polymerization and other side reactions. The target molecule, this compound, incorporates both a reactive thiophene moiety and a functionalized phenyl ring, making it an ideal building block for further chemical elaboration, such as cross-coupling reactions, to generate complex molecular architectures.
This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the protocol is not just followed, but understood. We will delve into the reaction mechanism, provide a validated, step-by-step protocol, and offer insights into process control, safety, and troubleshooting.
Part 1: Scientific Principles and Reaction Mechanism
A foundational understanding of the reaction mechanism is critical for optimization and troubleshooting. The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.[2][3]
Step 1: Generation of the Acylium Ion The reaction is initiated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the 4-bromobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly electrophilic and resonance-stabilized acylium ion.
Step 2: Electrophilic Attack and Regioselectivity The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 (or α) position.[4] This high regioselectivity is a defining feature of thiophene chemistry and is dictated by the superior stability of the resulting carbocation intermediate (the sigma complex or Wheland intermediate). Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, via three resonance structures. In contrast, attack at the C3 (or β) position results in a less stable intermediate with only two resonance contributors.[4][5][6]
Step 3: Aromatization and Catalyst Complexation The aromaticity of the thiophene ring is restored through deprotonation of the sigma complex by the AlCl₄⁻ anion, which regenerates the AlCl₃ catalyst and releases HCl gas. However, the reaction does not end here. The carbonyl oxygen of the newly formed ketone product is a Lewis base and readily forms a stable complex with the AlCl₃.[1] This complexation deactivates the product, preventing further acylation, but also means that AlCl₃ must be used in stoichiometric amounts rather than catalytic quantities. The final product is liberated from this complex during the aqueous work-up.
Caption: Figure 1: Reaction Mechanism.
Part 2: Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to anhydrous conditions is paramount for success.
Materials and Equipment
Reagents:
-
Thiophene (C₄H₄S)
-
4-Bromobenzoyl chloride (C₇H₄BrClO)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Gas trap (funnel inverted over a beaker of NaOH solution to neutralize HCl gas)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Thiophene | 84.14 | 4.21 g (3.8 mL) | 50.0 | 1.0 |
| 4-Bromobenzoyl chloride | 219.45 | 11.0 g | 50.1 | 1.0 |
| Aluminum Chloride | 133.34 | 7.33 g | 55.0 | 1.1 |
| Dichloromethane | 84.93 | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected via tubing to a gas trap to neutralize the evolving HCl gas.[7] Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) followed by 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add 4-bromobenzoyl chloride (11.0 g, 50.1 mmol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.
-
Thiophene Addition: In a separate, dry beaker, dissolve thiophene (4.21 g, 50.0 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A dark, reddish-brown color is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Reaction Quench (CRITICAL STEP): Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. In a fume hood , carefully and slowly pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This process is highly exothermic and will release significant amounts of HCl gas. Rinse the reaction flask with a small amount of dichloromethane and add it to the beaker.[5][7]
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[8]
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a yellow to brown solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Expected Results and Characterization
-
Product: this compound[9]
-
CAS Number: 4160-65-0[9]
-
Molecular Weight: 267.15 g/mol [9]
-
Appearance: Yellow to brown solid[9]
-
Expected Yield: 70-85%
-
Characterization: The identity and purity of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Part 3: Workflow and Data Management
A streamlined workflow is essential for reproducibility and efficiency.
Caption: Figure 2: Experimental Workflow.
Part 4: Safety and Troubleshooting
4.1 Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood due to the use of volatile solvents and the evolution of corrosive HCl gas.
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and moisture.
-
4-Bromobenzoyl chloride: Lachrymator and corrosive. Handle with care, avoiding inhalation of vapors.
-
Quenching: The quenching step is extremely exothermic. Add the reaction mixture to the ice/acid slurry slowly and with caution.
-
4.2 Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Wet reagents or glassware; inactive AlCl₃. | Ensure all reagents are anhydrous and glassware is oven-dried. Use a fresh, unopened container of AlCl₃. |
| Reaction temperature too low or reaction time too short. | Allow the reaction to proceed for the full time at room temperature. Monitor by TLC to confirm consumption of starting material. | |
| Formation of Tar/Polymer | Reaction temperature too high during addition. | Maintain strict temperature control (0-5 °C) during the addition of thiophene. Thiophene is prone to polymerization under harsh acidic conditions. |
| Incorrect order of addition. | Follow the prescribed order of addition. Adding thiophene before the acyl chloride can lead to side reactions. | |
| Product is an Oil, Not a Solid | Presence of impurities or residual solvent. | Ensure complete removal of solvent on the rotary evaporator. Attempt purification by column chromatography to remove impurities that may be depressing the melting point. |
| Difficult Emulsion during Work-up | Incomplete decomposition of aluminum salts. | Add more concentrated HCl during the quench. Allow the separatory funnel to stand for an extended period or add more brine to help break the emulsion. |
References
- Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Kırıkkale University.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation. BenchChem.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals.
- BenchChem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
- Not Vailable. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate.
- Not Vailable. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate.
- Not Vailable. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Regioselectivity in Friedel–Crafts acylation of thiophene. (n.d.). ECHEMI.
- This compound. (n.d.). Sigma-Aldrich.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- US2432991A - Acylation of thiophene. (n.d.). Google Patents.
- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie, FAU Erlangen-Nürnberg.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). StuDocu.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. This compound | 4160-65-0 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone Derivatives
Abstract
This document provides a detailed guide for the synthesis of (4-bromophenyl)(thiophen-2-yl)methanone and its derivatives, compounds of significant interest in medicinal chemistry and materials science.[1][2] The primary focus is on the robust and widely applicable Friedel-Crafts acylation method, with a thorough explanation of the reaction mechanism, step-by-step laboratory protocol, and critical experimental considerations. Alternative synthetic strategies, including Grignard reactions and palladium-catalyzed cross-coupling, are also discussed to provide researchers with a comprehensive overview of available methodologies. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure successful and reproducible synthesis.
Introduction: Significance of Thiophenyl Ketones
The this compound scaffold is a privileged structure in modern chemistry. The thiophene ring, a bioisostere of benzene, is a key component in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the 4-bromophenyl group provides a versatile handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery and the development of novel organic materials.
This guide details the primary synthetic routes to this valuable ketone, emphasizing not just the procedural steps but the underlying chemical principles that govern the success of the reaction.
Primary Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution.
Principle and Mechanistic Insight
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[4][5] The Lewis acid coordinates to the carbonyl oxygen of the 4-bromobenzoyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich thiophene ring.
Regioselectivity: The acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 (or α) position. This preference is dictated by the superior stability of the cationic intermediate (the sigma complex) formed upon electrophilic attack at C2. The positive charge in this intermediate can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, providing significant stabilization.[6] In contrast, attack at the C3 (or β) position results in an intermediate with only two resonance contributors, making this pathway energetically less favorable.[6]
Visualization of the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.
Detailed Experimental Protocol
Materials:
-
Thiophene (≥99%, anhydrous)
-
4-Bromobenzoyl chloride (≥98%)
-
Aluminum chloride (AlCl₃, anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture. The entire reaction must be conducted under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (DCM, 2 mL per mmol of thiophene) and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.
-
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst. The reaction is cooled to control the initial exotherm upon addition of the acyl chloride.
-
-
Acylium Ion Formation: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Causality: A slow, controlled addition prevents a rapid temperature increase and minimizes potential side reactions.
-
-
Thiophene Addition: Dissolve thiophene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the thiophene solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (thiophene) is consumed.
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (approx. 1 mL HCl per 1 g of AlCl₃ used).
-
Causality: The acidic quench hydrolyzes the aluminum-ketone complex, protonates any remaining catalyst, and moves the aluminum salts into the aqueous phase for easy removal. This step is highly exothermic and must be performed with caution.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Causality: The NaHCO₃ wash neutralizes any remaining acid, and the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a solid[7], can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Alternative Synthetic Routes
While Friedel-Crafts acylation is often the method of choice, certain substrates or desired derivatives may necessitate alternative approaches.
Grignard Reaction
This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile.[8][9] It is particularly useful when the Friedel-Crafts conditions are too harsh for other functional groups present on the desired derivative.
Reaction Principle: There are two primary pathways:
-
Pathway A: Formation of 2-thienylmagnesium bromide from 2-bromothiophene, followed by reaction with 4-bromobenzoyl chloride.
-
Pathway B: Formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene, followed by reaction with thiophene-2-carbonyl chloride or a similar activated thiophene species.[10]
General Protocol Outline (Pathway A):
-
Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in anhydrous THF or diethyl ether.[11]
-
In a separate flask, dissolve 4-bromobenzoyl chloride in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the 4-bromobenzoyl chloride solution.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up and extraction similar to the Friedel-Crafts protocol.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed methods for forming carbon-carbon bonds, which can be adapted for the synthesis of complex diaryl ketones.
Reaction Principle: A common strategy is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. For this target molecule, one could envision a carbonylative coupling or a reaction between a pre-formed acid chloride and an organometallic reagent. For instance, a Suzuki reaction could couple 4-bromophenylboronic acid with a thiophene derivative under a carbon monoxide atmosphere, or a Stille coupling could be employed between 4-bromobenzoyl chloride and 2-(tributylstannyl)thiophene.[12][13][14]
Advantages: These methods offer exceptional functional group tolerance and are invaluable for synthesizing highly decorated derivatives that are inaccessible via traditional methods.[15][16]
Methodological Comparison
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Coupling |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution | Cross-Coupling |
| Key Reagents | Thiophene, Acyl Chloride | Organohalide, Mg, Acyl Chloride | Organohalide, Organometallic (B, Sn) |
| Catalyst | Lewis Acid (AlCl₃, ZnCl₂)[4] | None (Stoichiometric Mg) | Palladium Complex (e.g., Pd(PPh₃)₄)[12] |
| Typical Yields | Good to Excellent | Moderate to Good | Good to Excellent |
| Pros | Cost-effective, scalable, direct | Milder conditions, good for some substituted substrates | Excellent functional group tolerance, high specificity |
| Cons | Harsh conditions, limited functional group tolerance, catalyst waste | Requires strict anhydrous conditions, sensitive reagents | Expensive catalyst, ligand sensitivity, potential toxicity |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Physical Properties: Yellow to brown solid.[7]
-
Molecular Formula: C₁₁H₇BrOS[17]
-
Molecular Weight: 267.15 g/mol [7]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
FT-IR: To identify characteristic functional group peaks, such as the carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Safety and Handling
-
Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. 4-Bromobenzoyl chloride is a lachrymator. Dichloromethane is a suspected carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Grignard Reaction: Grignard reagents are highly reactive, pyrophoric in some cases, and react violently with water and protic solvents. Anhydrous solvents like THF can form explosive peroxides and must be handled with care.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. National Institutes of Health (NIH). Available from: [Link]
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ResearchGate. Synthesis of thiophenes from two different ketones (acetophenone and.... Available from: [Link]
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Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
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MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
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YouTube. Mod-31 Lec-35 Thiophene Synthesis. Available from: [Link]
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Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]
- Google Patents. US2492629A - Acylation of thiophene.
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
ACS Publications. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes | ACS Omega. Available from: [Link]
- Google Patents. US2432991A - Acylation of thiophene.
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ACS Publications. The Grignard Reagents | Organometallics. Available from: [Link]
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PubMed Central. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available from: [Link]
-
ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available from: [Link]
-
Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction | PDF | Organic Chemistry. Available from: [Link]
-
PubMed Central. Therapeutic importance of synthetic thiophene. Available from: [Link]
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ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Available from: [Link]
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National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
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RSC Publishing. Palladium-catalyzed synthesis of fluoreones from bis(2-bromophenyl)methanols - Organic & Biomolecular Chemistry. Available from: [Link]
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Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]
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MDPI. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available from: [Link]
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Application Notes & Protocols: The (4-Bromophenyl)(thiophen-2-yl)methanone Scaffold in Modern Medicinal Chemistry
Abstract
The confluence of a halogenated aromatic system with a sulfur-containing heterocycle creates a powerful synergy in medicinal chemistry. The (4-bromophenyl)(thiophen-2-yl)methanone core is a quintessential example of such a "privileged scaffold." Its structural rigidity, combined with synthetically tractable sites for functionalization, has established it as a versatile starting point for the development of novel therapeutic agents. The thiophene ring, a well-known bioisostere of the phenyl group, enhances physicochemical properties and metabolic stability, while the bromophenyl moiety offers a key vector for further chemical modification and can participate in crucial halogen bonding interactions within biological targets.[1] This guide provides an in-depth exploration of this scaffold, detailing its synthesis, diverse biological applications, and key structure-activity relationships (SAR). Furthermore, we present validated, step-by-step protocols for the synthesis of derivatives and their subsequent biological evaluation, aimed at researchers and professionals in drug discovery and development.
Introduction: The Strategic Value of the Thienyl-Aryl Ketone Framework
The thiophene nucleus is a cornerstone of numerous FDA-approved drugs, valued for its ability to modulate drug-receptor interactions and improve pharmacokinetic profiles.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3][4][5] The linkage of a thiophene ring to a 4-bromophenyl group via a ketone bridge creates the this compound scaffold. This specific arrangement offers several strategic advantages for the medicinal chemist:
-
Synthetic Tractability: The ketone linker and the bromine atom serve as versatile chemical handles for a wide array of synthetic transformations, allowing for the rapid generation of diverse chemical libraries.
-
Structural Pre-organization: The diaryl ketone structure provides a defined three-dimensional conformation that can be tailored to fit into specific enzyme active sites or receptor binding pockets.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom and the electron-rich thiophene ring influence the overall electronic character of the molecule, which is critical for target engagement.
-
Bioisosteric Replacement: The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability and binding affinity.[1]
These features make the this compound scaffold a highly valuable starting point for targeting a range of diseases, from inflammatory disorders to cancer and infectious diseases.[6][7]
Synthesis of the Core Scaffold and its Derivatives
The foundational this compound scaffold is typically synthesized via a Friedel-Crafts acylation reaction. Further derivatization is key to exploring its therapeutic potential.
General Synthetic Workflow
The generation of a library of derivatives often follows a multi-step process, starting from the core scaffold or its precursors. A common strategy involves modifying the thiophene ring, for instance, by introducing an amine group which can then be further functionalized.
Caption: General workflow for synthesis and derivatization.
Protocol 2.2: Synthesis of (2-Aminothiophen-3-yl)(4-bromophenyl)methanone
This protocol describes the synthesis of a key intermediate that is highly valuable for further diversification in drug design.[6] This intermediate serves as a building block for creating a wide range of pharmaceuticals, particularly those targeting cancer.[6]
Materials:
-
4'-Bromoacetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (as catalyst)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4'-bromoacetophenone (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).
-
Add elemental sulfur (12 mmol).
-
Add morpholine (2 mL) dropwise to the stirred mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid precipitate and wash it thoroughly with cold diethyl ether to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure yellow flakes of (2-aminothiophen-3-yl)(4-bromophenyl)methanone.
-
Dry the product under vacuum. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: This one-pot, multi-component reaction, known as the Gewald reaction, is an efficient method for synthesizing substituted 2-aminothiophenes. Morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and malononitrile, followed by the addition of sulfur and subsequent cyclization.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas.
Anti-inflammatory Activity
Chronic inflammatory diseases represent a major therapeutic challenge, and the side effects of current non-steroidal anti-inflammatory drugs (NSAIDs) necessitate the search for safer alternatives.[8][9] Thiophene derivatives are known for their anti-inflammatory properties, with several marketed drugs containing this moiety.[3][10]
Mechanism of Action: Many thiophene-based anti-inflammatory agents function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][10] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some derivatives may also suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[2][4]
Caption: Step-by-step workflow for the SRB cytotoxicity assay.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against a selected cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris buffer (10 mM), pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Gently discard the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of both negative (vehicle) and positive controls is essential for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.
Conclusion and Future Perspectives
The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the pursuit of novel therapeutics. The demonstrated efficacy in anti-inflammatory, anticancer, and antimicrobial applications provides a solid foundation for further exploration. Future efforts should focus on optimizing lead compounds to enhance potency and selectivity, while also improving their pharmacokinetic and safety profiles. The application of advanced computational techniques, such as molecular docking and dynamic simulations, will be instrumental in rationally designing next-generation inhibitors based on this versatile and high-value chemical scaffold.
References
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MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]
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Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). Available from: [Link]
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ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]
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Taylor & Francis Online. (Date not available). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Available from: [Link]
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PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]
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National Institutes of Health (NIH). (Date not available). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
MDPI. (Date not available). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]
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ResearchGate. (Date not available). Biologically important thiophene-based compounds. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]
-
ResearchGate. (Date not available). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available from: [Link]
-
ResearchGate. (Date not available). Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. Available from: [Link]
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National Institutes of Health (NIH). (Date not available). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Available from: [Link]
-
PubMed Central (PMC). (Date not available). Therapeutic importance of synthetic thiophene. Available from: [Link]
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National Institutes of Health (NIH). (Date not available). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Available from: [Link]
-
PubMed Central (PMC). (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
-
PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
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Frontiers. (Date not available). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available from: [Link]
-
RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available from: [Link]
-
ChemSynthesis. (Date not available). (4-bromophenyl)(4-nitrophenyl)methanone. Available from: [Link]
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National Institutes of Health (NIH). (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available from: [Link]
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Arkat USA. (Date not available). Microwave-assisted synthesis of novel [2][8]oxazine derivatives as potent anti-bacterial and antioxidant agents. Available from: [Link]
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PubMed Central (PMC). (Date not available). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Available from: [Link]
-
MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available from: [Link]
-
PubMed. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Available from: [Link]
-
PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Available from: [Link]
-
PubMed. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand... for the treatment of acute severe pain. Available from: [Link]
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Application Notes & Protocols: In Vitro Biological Assays for (4-Bromophenyl)(thiophen-2-yl)methanone Analogs
Introduction: Unlocking the Therapeutic Potential of Thiophene-Based Scaffolds
The (4-Bromophenyl)(thiophen-2-yl)methanone core structure represents a class of heterocyclic ketones, analogous to chalcones, that are of significant interest in medicinal chemistry. Chalcones and their derivatives are well-regarded for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a thiophene ring, a known pharmacophore in various therapeutic agents, often enhances or modulates these biological effects.[4][5]
Given the crucial link between chronic inflammation and the development of cancer, molecules that can modulate pathways common to both are highly sought after.[6][7][8][9][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, cell proliferation, and survival.[6][8] Its dysregulation is a hallmark of many cancers and inflammatory diseases.[6][7][8] Consequently, the NF-κB pathway presents an attractive target for novel therapeutic agents. Another key target in inflammation and oncology is Cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory prostaglandins.[11][12][13]
This guide provides a detailed framework for the initial in vitro characterization of novel this compound analogs. We will focus on a logical screening cascade, beginning with a primary assessment of cytotoxicity to determine the compounds' anti-proliferative potential, followed by targeted mechanistic assays to probe their effects on the NF-κB and COX-2 pathways.
Experimental Design: A Tiered Screening Approach
A logical workflow is essential for the efficient evaluation of novel compounds. This protocol outlines a tiered approach, starting with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Protocol 2: NF-κB Luciferase Reporter Assay
Principle: This assay utilizes a cell line (e.g., HEK293T) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements. [14]When NF-κB is activated by a stimulus (like TNF-α), it translocates to the nucleus, binds to these elements, and drives the transcription of the luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB transcriptional activity. Inhibitors will reduce the light signal. [15] Materials:
-
Reporter Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter plasmid.
-
Stimulus: Recombinant human TNF-α (Tumor Necrosis Factor-alpha).
-
Test Compounds: 10 mM stock solutions in sterile DMSO.
-
Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).
-
Sterile, opaque, white 96-well plates (to maximize light detection).
-
Luciferase Assay System (e.g., Promega Luciferase Assay System). [16]* Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 2 x 10⁵ cells/well. [16] * Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Pre-treatment:
-
The next day, prepare serial dilutions of your test compounds and the positive control inhibitor in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the cells.
-
Incubate for 1-3 hours. This allows the compounds to enter the cells before stimulation. [16]
-
-
Stimulation:
-
Prepare a solution of TNF-α in culture medium at a concentration known to induce a robust but sub-maximal response (e.g., 10-20 ng/mL, to be optimized).
-
Add the TNF-α solution to all wells except the "unstimulated" control wells.
-
Controls are Key:
-
Unstimulated Control: Cells + Medium (Baseline activity)
-
Stimulated Control (100% Activity): Cells + Medium with DMSO + TNF-α
-
Inhibitor Control: Cells + Known Inhibitor + TNF-α
-
Test Wells: Cells + Test Compound + TNF-α
-
-
Incubate for 6 to 24 hours at 37°C, 5% CO₂. [17]
-
-
Cell Lysis and Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Discard the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1x Reporter Lysis Buffer to each well and place on a shaker for 15 minutes to ensure complete lysis. [15][16] * Prepare the Luciferase Assay Reagent according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Add 100 µL of the prepared Luciferase Assay Reagent to each well. [14] * Immediately measure the luminescence using a plate-reading luminometer. The signal is transient, so rapid reading is essential.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Average the Relative Light Units (RLU) from replicate wells.
-
% Inhibition = 100 - [ (RLU of Test Well - RLU of Unstimulated) / (RLU of Stimulated - RLU of Unstimulated) ] x 100
-
-
Determine IC50: Plot % Inhibition vs. log[compound concentration] and perform non-linear regression analysis as described for the MTT assay.
Part 3: Mechanistic Assay - COX-2 Enzyme Inhibition
To further characterize the anti-inflammatory potential, a direct enzymatic assay for COX-2 inhibition is recommended. This distinguishes direct enzyme inhibitors from compounds that affect upstream signaling.
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of the COX enzyme. In the reaction, COX-2 converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then oxidized by the peroxidase component of COX, producing a highly fluorescent product. [18]The rate of fluorescence increase is directly proportional to COX-2 activity. Inhibitors will slow this rate.
Materials:
-
Enzyme: Purified human recombinant COX-2. [19]* Substrate: Arachidonic Acid. [11][20]* Assay Kit: Commercially available COX Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, Assay Genie). [11][18][20]These kits typically provide the assay buffer, probe, heme cofactor, and a selective inhibitor.
-
Positive Control: Celecoxib (a selective COX-2 inhibitor). [18][19]* Sterile, opaque, black 96-well plates (to minimize background fluorescence).
-
Fluorescence plate reader (Ex/Em = 535/587 nm). [18][19] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add reagents to the wells of a black 96-well plate in the following order:
-
Enzyme Control (100% Activity): Assay Buffer, Heme, COX-2 Enzyme.
-
Inhibitor Control: Celecoxib, Heme, COX-2 Enzyme.
-
Test Wells: Test Compound dilutions, Heme, COX-2 Enzyme.
-
Background Wells: Assay Buffer, Heme, heat-inactivated COX-2 Enzyme. [20] * Incubate the plate for 10-15 minutes at 37°C. This pre-incubation allows the inhibitors to bind to the enzyme. [20]
-
-
-
Reaction Initiation and Measurement:
-
Prepare the arachidonic acid substrate solution as instructed.
-
Initiate the reaction by adding the substrate solution to all wells simultaneously, preferably using a multi-channel pipette. [19][20] * Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically (one reading every minute for 10-15 minutes) at Ex/Em = 535/587 nm. [18] Data Analysis:
-
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [ (Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control ] x 100
-
-
Determine IC50: Plot % Inhibition vs. log[compound concentration] and perform non-linear regression analysis.
Example Data Table:
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog-03 | 1.5 ± 0.3 | > 100 | > 66.7 |
| Analog-08 | 8.9 ± 0.9 | > 100 | > 11.2 |
| Celecoxib | 0.45 ± 0.05 | 15.0 ± 1.2 | 33.3 |
| Data from a parallel COX-1 inhibition assay (not detailed here but essential for determining selectivity). | |||
| [12][13] |
Conclusion and Forward Look
This guide provides a foundational set of protocols for the initial in vitro characterization of novel this compound analogs. By systematically assessing cytotoxicity and probing key mechanistic pathways like NF-κB and COX-2, researchers can efficiently identify promising lead candidates for further development. Compounds that exhibit potent cytotoxicity, coupled with significant inhibition of NF-κB or COX-2 at sub-cytotoxic concentrations, warrant progression to more advanced studies, including cell cycle analysis, apoptosis assays, and eventually, in vivo models of inflammation and cancer.
References
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Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of Clinical Investigation. Available at: [Link]
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Bharat, B. A. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. Available at: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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Al-Kaabi, K., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. Available at: [Link]
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Liu, T., et al. (2017). NF-κB in inflammation and cancer. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Available at: [Link]
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Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. SciSpace. Available at: [Link]
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Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules. Available at: [Link]
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Xia, Y., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy. Available at: [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Bio-protocol. (n.d.). Nuclear factor-kappa B (NF-κB) luciferase reporter assay. Available at: [Link]
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Wang, X., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (32 Assays in 96-well Format). Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
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Ghorab, M. M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds. Available at: [Link]
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ResearchGate. (n.d.). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available at: [Link]
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YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Available at: [Link]
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Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Available at: [Link]
-
Zaki, E. G., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Journal of the Chinese Chemical Society. Available at: [Link]
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NMR spectroscopy protocol for (4-Bromophenyl)(thiophen-2-yl)methanone
An Application Note on the Definitive Structural Elucidation of (4-Bromophenyl)(thiophen-2-yl)methanone using 1D and 2D NMR Spectroscopy
Introduction: The Imperative for Unambiguous Characterization
This compound is a diaryl ketone scaffold that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. Its molecular architecture, featuring two distinct aromatic systems—a 4-substituted phenyl ring and a 2-substituted thiophene ring—linked by a carbonyl bridge, presents a classic structural elucidation challenge. While techniques like mass spectrometry can confirm molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy remains the unparalleled tool for providing definitive, atom-level structural verification.
This guide, intended for researchers in synthetic chemistry and drug development, provides a comprehensive, field-tested protocol for the complete NMR analysis of this molecule. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The methodology detailed herein leverages a combination of standard 1D (¹H, ¹³C) and advanced 2D correlation experiments (COSY, HSQC) to achieve unambiguous assignment of every proton and carbon resonance.
Pre-Acquisition Strategy: Foundational Choices for High-Quality Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the strategic selection of experimental conditions. This initial phase is critical for preventing artifacts and ensuring spectral clarity.
Solvent Selection: The Invisible Matrix
Deuterated solvents are essential in NMR to avoid overwhelming the analyte signals with strong solvent proton signals.[1] The choice of solvent is dictated by the analyte's solubility and its potential for interaction.
-
Primary Choice: Deuterated Chloroform (CDCl₃)
-
Rationale: this compound is a relatively non-polar organic compound, making it readily soluble in CDCl₃.[2] CDCl₃ is chemically inert, has a low viscosity that promotes sharp resonance lines, and its residual proton peak (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) are well-characterized and typically do not overlap with the signals of interest for this analyte.[3][4]
-
-
Alternative: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Rationale: If solubility in CDCl₃ is poor, DMSO-d₆ is an excellent polar aprotic alternative.[2] However, its high viscosity can lead to broader lines, and its residual water peak (~3.33 ppm) and solvent quintet (~2.50 ppm) can sometimes obscure analyte signals. It is also more hygroscopic, requiring careful handling to minimize water contamination.[1]
-
Sample Preparation: Precision and Purity
A homogeneous, particulate-free sample is non-negotiable for acquiring high-resolution NMR spectra.[5] Inhomogeneity or solid particles can severely degrade the magnetic field shimming, leading to broad and distorted peaks.[6]
Protocol for Sample Preparation
-
Weighing the Analyte:
-
Dissolution:
-
Internal Standard:
-
Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal reference for ¹H and ¹³C NMR in organic solvents.[8] Its 12 equivalent protons produce a single, sharp signal defined as 0.00 ppm, which is chemically inert and rarely overlaps with analyte signals.[9][10][11] While referencing to the residual solvent peak is common, using TMS provides superior accuracy and is considered the gold standard.[12]
-
-
Transfer and Filtration:
-
Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step removes any micro-particulates.[13]
-
-
Final Volume and Labeling:
-
Ensure the final sample height in the tube is approximately 4-5 cm (0.6-0.7 mL).[5] Properly cap and label the NMR tube with the compound identifier.
-
Part A: 1D NMR Acquisition & Analysis – The Initial Blueprint
One-dimensional NMR provides the fundamental information regarding the chemical environment and connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
The following table outlines the key acquisition parameters for standard 1D experiments on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation in ¹H; Power-gated decoupling for ¹³C to enhance signal (NOE) and collapse multiplets.[14] |
| Solvent | CDCl₃ | CDCl₃ | As determined in the pre-acquisition strategy. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | ~16 ppm | ~240 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | ~3-4 s | ~1-2 s | Balances resolution with experimental time. |
| Relaxation Delay (d1) | 2 s | 2 s | Allows for sufficient relaxation of nuclei between scans, crucial for accurate integration in ¹H NMR. |
| Number of Scans | 8-16 | 512-1024 | Sufficient for good S/N in ¹H; More scans needed for ¹³C due to its low natural abundance (~1.1%).[15] |
Data Analysis and Expected ¹H Spectrum
The ¹H NMR spectrum is anticipated to show seven distinct proton signals in the aromatic region (δ 7.0-8.0 ppm).
-
4-Bromophenyl Moiety: This para-substituted ring system should exhibit a characteristic AA'BB' pattern, which often simplifies to two apparent doublets, each integrating to 2H.
-
H-2'/6' : These protons are ortho to the electron-withdrawing carbonyl group and will be deshielded, appearing further downfield.
-
H-3'/5' : These protons are meta to the carbonyl group and will appear slightly upfield relative to H-2'/6'.
-
-
Thiophen-2-yl Moiety: This ring will display three distinct signals, each integrating to 1H, with characteristic coupling patterns. Thiophene protons typically resonate between δ 7.0 and 7.8 ppm.[15]
-
H-5 : Appears as a doublet of doublets, coupled to H-4 and H-3.
-
H-3 : Appears as a doublet of doublets, coupled to H-4 and H-5.
-
H-4 : Appears as a doublet of doublets, coupled to H-3 and H-5.
-
Data Analysis and Expected ¹³C Spectrum
The proton-decoupled ¹³C NMR spectrum will show single lines for each unique carbon atom. Based on the molecule's symmetry, 9 distinct carbon signals are expected.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | 180-195 | The carbonyl carbon is highly deshielded and appears significantly downfield.[16][17] |
| Thiophene C2 | 142-148 | Quaternary carbon attached to the carbonyl and sulfur. |
| Bromophenyl C1' | 135-140 | Quaternary carbon attached to the carbonyl group. |
| Aromatic CHs | 125-135 | Includes the 6 protonated carbons of the two aromatic rings. The specific shifts depend on their position relative to the substituents (Br, C=O, S).[18][19] |
| Bromophenyl C4' | 125-130 | Quaternary carbon directly attached to the bromine atom. |
Part B: 2D NMR for Unambiguous Assignment
While 1D NMR provides a strong hypothesis for the structure, 2D correlation experiments provide definitive proof by revealing through-bond connectivities.[20][21]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[22][23] This is invaluable for tracing the connectivity within each aromatic ring.
Protocol & Expected Correlations:
-
Protocol: A standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment is used.[24] Typically, 2-4 scans per increment over 256-512 increments are sufficient.
-
Interpretation: The spectrum displays the ¹H spectrum on both axes. Off-diagonal cross-peaks connect signals from protons that are J-coupled.
-
Thiophene Ring: Expect strong cross-peaks connecting H-3↔H-4 and H-4↔H-5. A weaker, long-range cross-peak may be visible between H-3↔H-5. This definitively establishes the thiophene spin system.
-
Bromophenyl Ring: A cross-peak will be observed between the signals for H-2'/6' and H-3'/5', confirming their ortho relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is one of the most powerful tools for structural elucidation, as it directly correlates each proton with the carbon to which it is attached (¹JCH).[25][26]
Protocol & Expected Correlations:
-
Protocol: A standard gradient-enhanced, sensitivity-enhanced HSQC experiment is optimal. The number of scans will depend on the sample concentration but will be significantly less than for a 1D ¹³C experiment.
-
Interpretation: The spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of its directly bonded carbon.
-
By using the now-confirmed ¹H assignments from the COSY and 1D spectra, one can trace from each proton signal to its corresponding carbon signal on the other axis. This allows for the direct and unambiguous assignment of all protonated carbons (H-3/C-3, H-4/C-4, H-5/C-5, H-2'/6'/C-2'/6', and H-3'/5'/C-3'/5'). The remaining carbons in the ¹³C spectrum are, by deduction, the quaternary carbons.
-
Summary and Conclusion
By systematically applying the protocols outlined in this guide—from meticulous sample preparation through the logical interpretation of 1D and 2D NMR data—a researcher can achieve complete and unambiguous structural verification of this compound. The ¹H NMR provides the initial proton assignments, which are then confirmed and extended by COSY to establish proton-proton connectivities. Finally, the HSQC experiment serves as the definitive link, allowing the confident assignment of the carbon skeleton. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for the characterization of this, and similar, synthetic intermediates.
References
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-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link].
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- Alfa Chemistry. Deuterated Solvents for NMR.
-
StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link].
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StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link].
-
American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link].
-
The Journal of Organic Chemistry - ACS Publications. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Retrieved from [Link].
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JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link].
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Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link].
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University College London. Sample Preparation. Retrieved from [Link].
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link].
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link].
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link].
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link].
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link].
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ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link].
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ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link].
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Oregon State University. CH 336: Ketone Spectroscopy. Retrieved from [Link].
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StackExchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link].
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Application Notes and Protocols for X-ray Crystallography of Substituted Thiophene Ketones
Introduction: The Structural Significance of Substituted Thiophene Ketones in Modern Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its journey from a serendipitous discovery in 1882 to a cornerstone of drug development is a testament to its versatile electronic and structural properties.[3] Thiophene derivatives are central to a wide array of therapeutic agents, including anti-inflammatory drugs like Suprofen and Tiaprofenic acid, as well as anticancer, anticonvulsant, and antimicrobial agents.[1][4] The structural similarity of the thiophene ring to a phenyl ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[3]
Substituted thiophene ketones, in particular, serve as crucial intermediates and final products in pharmaceutical synthesis.[5][6] The ketone functional group provides a key site for synthetic modification, while the substituents on the thiophene ring allow for fine-tuning of the molecule's steric and electronic properties to optimize drug-receptor interactions. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous analytical method for elucidating the absolute structure of these compounds at the atomic level.[7][8]
This guide provides a comprehensive overview of the methodologies involved in the X-ray crystallographic analysis of substituted thiophene ketones, from synthesis and crystallization to data interpretation. It is designed for researchers, scientists, and drug development professionals seeking to leverage structural insights for the development of novel therapeutics.
Part 1: Synthesis and Preparation of Crystalline Material
The journey to a crystal structure begins with the synthesis of the target molecule. The choice of synthetic route can influence the purity and ultimately the crystallizability of the final compound.
Synthetic Strategies for Substituted Thiophene Ketones
Several robust methods exist for the synthesis of substituted thiophenes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to form the thiophene ring.[] It is particularly advantageous for producing a variety of substituted thiophenes.
-
Fiesselmann Thiophene Synthesis: This versatile method allows for the construction of thiophene rings from α,β-acetylenic esters and thioglycolic acid derivatives.[10] It is especially useful for preparing thiophenes with ester or carbonyl functionalities.[]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is highly efficient for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1]
-
Modern Coupling Reactions: Recent advancements have introduced novel methods, such as the manganese-catalyzed dehydrogenative coupling of 2-thiophenemethanol with ketones, offering a green and efficient one-step synthesis.[6] Another innovative approach involves the skeletal editing of pyridines to afford thiophenes through a formal [4+1] reaction with elemental sulfur.[11]
Protocol 1: Illustrative Synthesis of (2-chlorophenyl)(5-ethylthiophen-2-yl)methanone
This protocol describes a representative Friedel-Crafts acylation for synthesizing a substituted thiophene ketone.
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethylthiophene (1.0 eq) to anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylation: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2-chlorophenyl)(5-ethylthiophen-2-yl)methanone.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most significant bottleneck in X-ray crystallography.[7][8] Crystallization is a process of purification based on solubility principles, where a saturated hot solution is allowed to cool, leading to the formation of pure compound crystals as the solute's solubility decreases.[12] For substituted thiophene ketones, which are typically small organic molecules, several techniques can be employed.
Choosing a Crystallization Solvent: The choice of solvent is critical and can influence crystal growth, habit, and even whether a solvent molecule is incorporated into the crystal lattice.[13] A good solvent will dissolve the compound when hot but show limited solubility when cold. A preliminary solubility test with a range of common solvents (Table 1) is a crucial first step.[14]
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Ethyl Acetate | 77 | Mid-polar | Versatile solvent for many organic molecules. |
| Acetone | 56 | Polar aprotic | Highly volatile, good for slow evaporation. |
| Methanol | 65 | Polar protic | Promotes hydrogen bonding. |
| Ethanol | 78 | Polar protic | Less volatile alternative to methanol. |
| Dichloromethane | 40 | Mid-polar | Very volatile, use with caution. |
| Toluene | 111 | Non-polar | Higher boiling point, allows for slower cooling. |
| Acetonitrile | 82 | Polar aprotic | Good for compounds with moderate polarity. |
| N,N-Dimethylformamide (DMF)* | 153 | Polar aprotic | Use as a last resort; high solubility can prevent crystallization.[13] |
| Dimethylsulfoxide (DMSO) | 189 | Polar aprotic | Similar to DMF, high solubility is a challenge.[13] |
Source: Adapted from Staples, R.J. (2024) and other general chemistry resources.[13]
Protocol 2: Crystallization Methods for Substituted Thiophene Ketones
A. Slow Evaporation: This is one of the simplest and most common methods.[13]
-
Dissolve the purified thiophene ketone in a suitable solvent (e.g., ethyl acetate or acetone) in a small vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.
B. Slow Cooling: This method is effective for compounds that have a significant difference in solubility at high and low temperatures.[15]
-
Dissolve the compound in a minimum amount of a suitable boiling solvent (e.g., ethanol or acetonitrile) in an Erlenmeyer flask.[12]
-
Once fully dissolved, allow the flask to cool slowly to room temperature on a benchtop, undisturbed.
-
After crystals begin to form, the flask can be transferred to a refrigerator or ice bath to maximize the yield.[12]
C. Vapor Diffusion (Liquid-Liquid Diffusion): This technique is excellent for small quantities of material and for screening multiple solvent/anti-solvent systems.[8][14]
-
Dissolve the thiophene ketone in a small amount of a "good" solvent (one in which it is readily soluble, e.g., DCM or THF) in a small, open vial.
-
Place this small vial inside a larger, sealed jar or beaker that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent, e.g., hexane or pentane).
-
Seal the larger container. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.[14]
D. Solvent Layering: This is a variation of vapor diffusion where liquids are in direct contact.
-
Dissolve the compound in a minimal amount of a dense, "good" solvent (e.g., DCM).
-
Carefully layer a less dense, miscible "poor" solvent (e.g., hexane) on top of the solution, creating a distinct interface.[13]
-
Over time, the solvents will slowly mix at the interface, causing the compound to precipitate and form crystals.
Part 2: X-ray Diffraction Data Collection and Processing
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis. A good crystal should be clear, have well-defined faces, and be free of cracks or defects.[16]
Crystal Mounting and Data Collection
-
Mounting: Carefully select a single crystal under a microscope. Using a cryo-loop, scoop the crystal along with a small amount of its mother liquor or cryoprotectant oil.
-
Cryo-cooling: Immediately place the loop in a stream of cold nitrogen gas (typically 100-120 K) on the diffractometer.[17] This process, known as flash-cooling, minimizes atomic vibrations and reduces radiation damage during data collection.[17]
-
Data Collection Strategy: The crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded by a detector, creating a series of diffraction patterns (images).[17][18] Modern diffractometers and software can automatically determine an optimal data collection strategy to ensure a complete and redundant dataset is collected.[18]
Data Reduction and Structure Solution
-
Data Integration: The collected images are processed to determine the position and intensity of each diffraction spot (reflection).[17]
-
Scaling and Merging: The intensities from all images are scaled and merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties. This step corrects for experimental variations.[19]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like thiophene ketones, direct methods are typically used to determine the initial phases of the reflections, which rely on the principle of atomicity and require data to at least 1.2 Å resolution.[20] This allows for the generation of an initial electron density map.
-
Model Building: An initial molecular model is built by fitting atoms into the electron density map. Software like Olex2 or SHELX is commonly used for this process.[21]
Structure Refinement
Refinement is an iterative process that optimizes the atomic model (positions, occupancies, and displacement parameters) to achieve the best possible fit between the calculated diffraction data (from the model) and the observed experimental data.
-
Least-Squares Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between observed and calculated structure factor amplitudes.
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogens), while negative troughs can suggest misplaced atoms. Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.[22]
-
Anisotropic Refinement: Non-hydrogen atoms are usually refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation.[22]
-
Validation: The final refined structure is rigorously validated to ensure it is chemically and crystallographically sound.[17] Key metrics include the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density.
Part 3: Data Analysis and Interpretation
The final output of a crystallographic study is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is often deposited in public repositories like the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[23][24][25]
Key Crystallographic Parameters
The following table presents illustrative crystallographic data for our example compound, (2-chlorophenyl)(5-ethylthiophen-2-yl)methanone.
Table 2: Illustrative Crystal Data and Structure Refinement Details
| Parameter | (2-chlorophenyl)(5-ethylthiophen-2-yl)methanone |
|---|---|
| Crystal Data | |
| Chemical formula | C₁₃H₁₁ClOS |
| Formula weight | 250.74 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 9.045(1), 8.331(2), 13.130(3) |
| α, β, γ (°) | 90, 90.17(1), 90 |
| Volume (ų) | 989.1(4) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.685 |
| Absorption coefficient (mm⁻¹) | 0.55 |
| F(000) | 520 |
| Data Collection | |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections collected | 8650 |
| Independent reflections | 2250 [R(int) = 0.035] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2250 / 0 / 145 |
| Goodness-of-fit (GooF) on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.118 |
| Largest diff. peak/hole (e Å⁻³) | 0.35 / -0.28 |
Note: This data is representative and modeled after typical values found for similar structures in the Cambridge Structural Database.[17][22][26]
Molecular Geometry and Intermolecular Interactions
The refined structure provides precise measurements of:
-
Bond Lengths and Angles: These values can confirm the expected geometry and reveal any strain or unusual electronic effects within the molecule. For instance, the C-S bond lengths and the internal C-S-C angle of the thiophene ring are characteristic features.[27]
-
Torsional Angles: These define the conformation of the molecule, particularly the orientation of the substituted phenyl and ketone groups relative to the thiophene ring. This information is critical for understanding how the molecule might fit into a receptor binding pocket.
-
Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to molecular recognition in biological systems and influence the material's physical properties.
Visualizations
Diagram 1: General Workflow for X-ray Crystallography
Caption: From synthesis to structure: the X-ray crystallography workflow.
Diagram 2: Key Intermolecular Interactions in a Thiophene Ketone Crystal Lattice
Caption: Common non-covalent forces directing crystal packing.
Conclusion
X-ray crystallography provides indispensable insights into the structural chemistry of substituted thiophene ketones. A detailed understanding of their three-dimensional structure, conformation, and intermolecular interactions is crucial for advancing drug discovery programs.[5] By integrating robust synthetic chemistry with meticulous crystallization and crystallographic techniques, researchers can unlock the structural information needed to design more effective and selective therapeutic agents. The protocols and guidelines presented here offer a framework for the successful structural elucidation of this important class of molecules.
References
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High-Performance Liquid Chromatography (HPLC) Purification of Methanone Compounds: From Method Development to High-Purity Isolation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
Methanone derivatives form the structural core of numerous pharmacologically active compounds, making their efficient purification a critical step in drug discovery, development, and manufacturing.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for achieving the high levels of purity required for these applications.[3][4] This guide provides a comprehensive framework for the purification of methanone compounds using HPLC. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles and the causal logic behind methodological choices. We will cover foundational theory, a systematic approach to method development, detailed analytical and preparative protocols, and robust troubleshooting strategies, empowering researchers to confidently isolate methanone-based targets with high yield and purity.
Part I: Foundational Principles for Methanone Purification
The Methanone Core: A Chromatographic Perspective
The methanone structure, characterized by a ketone group bridging two aryl rings (Ar–(C=O)–Ar'), defines its chromatographic behavior. These molecules are typically moderately polar, possess significant hydrophobicity due to the aromatic systems, and can have their polarity tuned by various substituents. This inherent hydrophobicity makes Reversed-Phase HPLC (RP-HPLC) the most powerful and widely used approach for their separation.[5][6][7] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more hydrophobic molecules to be retained longer.[8]
Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is less common but can be advantageous for separating isomers or when the methanone derivative is highly non-polar and poorly retained in RP-HPLC.[8][9][10]
Key Chromatographic Concepts
-
Retention: Governed by the hydrophobic interaction between the methanone compound and the stationary phase. It is primarily modulated by the organic solvent percentage in the mobile phase.
-
Selectivity (α): The ability of the chromatographic system to "discriminate" between different methanone analogues or impurities. Selectivity is the most critical factor for achieving separation and is influenced by stationary phase chemistry, organic solvent type, and mobile phase pH.[11]
-
Resolution (Rs): A measure of the degree of separation between two adjacent peaks. The goal of method development is to maximize resolution (ideally Rs > 1.5) for all compounds of interest.
Part II: A Systematic Strategy for Method Development
A robust purification method is not discovered by chance; it is developed through a logical, systematic process. The goal is to find the optimal balance between resolution, analysis time, and solvent consumption.
The Method Development Workflow
The process begins with defining the goal (e.g., purity check vs. bulk purification) and proceeds through screening and optimization phases.
Caption: Logical workflow for HPLC method development.
Step 1: Initial Screening - Making Educated First Choices
-
Column Chemistry: A C18 (octadecylsilane) column is the universal starting point for methanone compounds due to its strong hydrophobic retention mechanism.[7] Columns with particle sizes of 5 µm are suitable for standard HPLC, while 1.8-3.5 µm particles on UHPLC systems offer higher speed and resolution.[12][13]
-
Mobile Phase:
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers. ACN is often preferred as it provides lower backpressure and better UV transparency at low wavelengths (<220 nm).[14] However, methanol can sometimes offer different selectivity, making it a valuable alternative if ACN fails to resolve key impurities.[14]
-
Additives: For neutral methanones, water and organic solvent suffice. If the molecule contains acidic or basic functional groups (e.g., amines, phenols), its retention will be pH-dependent. Adding a buffer (e.g., 0.1% formic acid or trifluoroacetic acid for acidic pH; ammonium acetate for mid-range pH) is crucial to ensure sharp, reproducible peaks by suppressing the ionization of silanol groups on the silica support and ensuring a consistent ionization state of the analyte.[5][6][15]
-
Table 1: Typical Starting Conditions for RP-HPLC Screening
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5-10 µm | C18 provides universal hydrophobic retention. Dimensions are scaled for capacity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | 0.1% FA provides an acidic pH to sharpen peaks for many compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | ACN is a strong, low-viscosity organic solvent. |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | A broad gradient scout run to determine the approximate elution percentage. |
| Flow Rate | 1.0 mL/min | 20 mL/min | Flow rate is scaled proportionally to the column cross-sectional area. |
| Temperature | 30 °C | 30 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detection (UV) | 254 nm or Max Plot | 254 nm or Max Plot | 254 nm is a good starting point for aromatic compounds. |
Step 2: Optimization - Refining the Separation
Once the initial scouting run identifies the approximate organic solvent percentage (%)B that elutes your compound, you can optimize the gradient for maximum resolution.
-
Focus the Gradient: If your compound elutes at 60% B in the initial scout run, a shallower gradient (e.g., 50% to 70% B over 15-20 minutes) will increase the separation between the target and closely eluting impurities.
-
Temperature: Increasing column temperature (e.g., to 40-50 °C) lowers mobile phase viscosity, reducing system backpressure and often sharpening peaks. However, it can also alter selectivity.
-
Flow Rate: Adjusting the flow rate is a trade-off. Lower flow rates can increase resolution (up to a point), while higher flow rates shorten run times.[16]
Part III: Detailed Experimental Protocols
These protocols provide a self-validating framework, including system suitability checks to ensure reliable results.
Protocol 1: Analytical Purity Assessment of a Methanone Compound
This protocol is designed to accurately determine the purity of a synthesized methanone derivative.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the methanone compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Use a solvent composition that is weaker than or equal to the initial mobile phase conditions to ensure sharp peaks.[10]
-
Vortex until fully dissolved. If solubility is an issue, sonication may be used.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulates that could clog the system.[17][18]
-
-
System Preparation and Suitability:
-
Set up the HPLC system according to the optimized analytical conditions (refer to Table 1 and optimization section).
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes (e.g., ~15-20 minutes for a 1.0 mL/min flow rate).
-
Perform a "blank" injection (injecting only the sample solvent) to identify any system or solvent-related peaks.
-
Inject a known standard or a previously characterized batch of the methanone compound. Verify that the retention time is within ±2% of the expected value and that the peak shape is symmetrical (Tailing Factor between 0.9 and 1.2). This step validates system performance before analyzing unknown samples.
-
-
Analysis:
-
Inject 5-10 µL of the filtered sample.
-
Run the optimized gradient method.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Preparative Purification of a Target Methanone Compound
This protocol scales up the analytical method to isolate milligrams to grams of the target compound.
-
Method Transfer and Scaling:
-
Transfer the optimized analytical method to the preparative system. The key is to maintain the same linear velocity of the mobile phase. The preparative flow rate can be calculated: FlowRate_prep = FlowRate_analyt * (Radius_prep² / Radius_analyt²)
-
The gradient time should be kept identical to the analytical method to preserve the separation.
-
-
Sample Preparation:
-
Dissolve the crude methanone compound in the minimum amount of a strong solvent (like DMSO or DMF), then dilute with a weaker solvent (like water) until the point of precipitation to create a concentrated but injectable solution.
-
Alternatively, dissolve the crude material in the initial mobile phase at a high concentration (e.g., 20-50 mg/mL).
-
Ensure the final sample is filtered to protect the expensive preparative column.[19]
-
-
Purification Run:
-
Equilibrate the preparative column thoroughly (at least 5-7 column volumes).
-
Perform a small loading run (injecting a fraction of the total sample) to confirm that the retention time and separation profile match expectations.
-
Inject the full sample volume. The injection volume should not exceed 5-10% of the column volume to avoid peak distortion.
-
Monitor the separation using the UV detector and collect fractions corresponding to the target peak. Modern purification systems can automate fraction collection based on UV threshold or peak slope.[20][21]
-
-
Post-Purification Analysis:
-
Combine the collected fractions containing the pure compound.
-
Analyze a small aliquot of the pooled fractions using the analytical HPLC method (Protocol 1) to confirm purity.
-
Remove the solvent from the pooled fractions, typically using a rotary evaporator, to yield the purified solid compound.
-
Part IV: Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. A systematic troubleshooting approach is essential.[16][22]
Caption: A decision tree for troubleshooting common HPLC problems.
Conclusion
The successful HPLC purification of methanone compounds is an enabling capability for chemists in the pharmaceutical and life science industries. It relies on a solid understanding of chromatographic principles and a systematic, logical approach to method development. By starting with a robust reversed-phase C18 system, carefully optimizing the mobile phase gradient, and employing meticulous sample preparation, researchers can achieve excellent separation. The protocols and troubleshooting guides provided herein serve as a validated roadmap to navigate the path from crude synthetic mixture to a highly pure, well-characterized compound, accelerating the pace of research and development.
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Title: Separation of Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system Source: LCGC International URL: [Link]
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Title: HPLC AND ITS PHARMACEUTICAL APPLICATIONS Source: Slideshare URL: [Link]
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Title: Separation of Methanone, (2-hydroxy-5-nonylphenyl)phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Separation of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL: [Link]
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Title: HPLC Applications in Pharma Industry Source: PDF on Scribd URL: [Link]
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Title: Agilent Technologies Unveils New Analytical and Purification Solutions at HPLC 2017 Source: Lab Manager URL: [Link]
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Title: Agilent Tools for Purification Source: Agilent Technologies URL: [Link]
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Title: Troubleshooting Common HPLC Issues Source: Labcompare.com URL: [Link]
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Title: HPLC Sample Preparation Source: Organomation URL: [Link]
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Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
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Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent URL: [Link]
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Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]
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Title: Optimization of the HPLC separation of aromatic groups in petroleum fractions Source: ResearchGate URL: [Link]
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Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
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Title: Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development Source: Chromatography Today URL: [Link]
-
Title: Environmental - Waters Application Notes 2017 Source: Waters Corporation URL: [Link]
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Title: Separation of Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL: [Link]
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Title: Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research Source: Waters Corporation URL: [Link]
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Title: Aqueous normal-phase chromatography Source: Wikipedia URL: [Link]
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Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
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Title: Waters Application Solutions for Metabolite Identification Source: LabRulez LCMS URL: [Link]
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Title: Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes Source: American Chemical Society URL: [Link]
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Application Notes & Protocols: (4-Bromophenyl)(thiophen-2-yl)methanone as a Versatile Precursor in the Synthesis of Novel PARP Inhibitors
Authored by: A Senior Application Scientist
Introduction: Targeting DNA Repair Pathways with Precision
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery for DNA damage repair, primarily through the base excision repair (BER) pathway.[1] In oncology, PARP inhibitors have emerged as a cornerstone of targeted therapy, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes.[2] These tumors are deficient in the homologous recombination (HR) pathway for repairing DNA double-strand breaks. The inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.[3][4]
The clinical success of inhibitors like Olaparib, Rucaparib, and Talazoparib has fueled extensive research into novel chemical scaffolds that can offer improved potency, selectivity, or pharmacokinetic profiles.[5][6] The design of these inhibitors often revolves around a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate, typically featuring an aromatic core and a carboxamide group to engage in key hydrogen bonding and pi-stacking interactions within the PARP catalytic domain.[7]
This guide focuses on the strategic application of (4-Bromophenyl)(thiophen-2-yl)methanone , a versatile and synthetically tractable building block, in the rational design and synthesis of next-generation PARP inhibitors. We will explore its utility in constructing complex molecular architectures through robust and scalable chemical transformations.
Section 1: The Strategic Value of this compound
The structure of this compound offers two distinct and highly valuable points for chemical diversification, making it an ideal starting scaffold for library synthesis and lead optimization.
-
The Aryl Bromide Handle: The bromine atom on the phenyl ring is a prime functional group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of substituents necessary for modulating the structure-activity relationship (SAR). The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context, enabling the formation of key carbon-carbon and carbon-nitrogen bonds, respectively.[8][9][10]
-
The Thiophene Moiety: The thiophene ring serves as a bioisostere for a phenyl ring, a common feature in many drug molecules.[11] Its inclusion can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, while also participating in crucial drug-receptor interactions through hydrogen bonding involving the sulfur atom.[11][12] The ketone linkage provides a reactive site for constructing heterocyclic systems, such as the phthalazinone core common to many potent PARP inhibitors.[13]
Section 2: Synthetic Workflow & Key Methodologies
The following sections detail a logical and field-proven synthetic workflow starting from this compound to generate a core PARP inhibitor scaffold. This workflow is designed to be modular, allowing researchers to readily adapt it for the synthesis of diverse analogues.
Workflow Overview
The overall strategy involves an initial diversification of the aryl bromide via Suzuki coupling, followed by the construction of the core heterocyclic pharmacophore.
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Application Notes: (4-Bromophenyl)(thiophen-2-yl)methanone in the Synthesis of Advanced Materials for Organic Electronics
Introduction: A Versatile Building Block for π-Conjugated Systems
(4-Bromophenyl)(thiophen-2-yl)methanone is a heterocyclic ketone that serves as a pivotal precursor in the synthesis of advanced organic electronic materials. Its structure is a composite of three key functional components: a thiophene ring, an aryl halide (bromophenyl), and a ketone linker. Thiophene and its oligomers are well-established as robust, electron-rich units that facilitate charge transport, making them ubiquitous in high-performance organic semiconductors.[1][2][3][4] The presence of a bromine atom on the phenyl ring is the molecule's most critical feature for synthetic chemists; it provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic extension of the π-conjugated system.[5][6][7] The ketone bridge, while separating the two aromatic systems, influences the molecule's overall electronic properties and conformation.
These application notes will detail the utility of this compound not as an end-product, but as a foundational building block for creating bespoke organic semiconductors. We will provide detailed protocols for cornerstone synthetic transformations and discuss the application of the resulting materials in organic field-effect transistors (OFETs).
Material Properties and Handling
A summary of the essential properties of the starting material is provided below.
| Property | Value | Reference |
| CAS Number | 4160-65-0 | [8][9][10] |
| Molecular Formula | C₁₁H₇BrOS | [10] |
| Molecular Weight | 267.15 g/mol | [8] |
| Appearance | Yellow to Brown Solid | [8] |
| Purity | Typically ≥95% | [8][10] |
| Storage | Room temperature | [8] |
Safety Information: this compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[8]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The true value of this compound is realized through its role as an aryl bromide in palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds.[9] This enables the construction of complex, conjugated oligomers and polymers from simple, functionalized monomers.
Suzuki-Miyaura Coupling: Building C-C Bonds for Extended Conjugation
The Suzuki-Miyaura reaction is a powerful method for forming a new carbon-carbon bond between the bromophenyl ring of our starting material and a variety of organoboron compounds (boronic acids or esters).[11] This is the most common route to creating biaryl systems, which form the backbone of many conjugated polymers and oligomers used in OFETs.[7][12]
Causality: The choice of the boronic acid coupling partner directly dictates the electronic properties of the final product. Coupling with an electron-rich aromatic boronic acid will raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting molecule, which is crucial for efficient hole injection in p-type semiconductors.
This protocol provides a representative example of a Suzuki coupling reaction.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology: (Adapted from Rizwan et al., 2018)[13]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Under a nitrogen or argon atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90°C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium chloride solution (brine).
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.
Buchwald-Hartwig Amination: Introducing Nitrogen for Donor-Acceptor Architectures
The Buchwald-Hartwig amination reaction is a premier method for constructing carbon-nitrogen bonds.[2][14][15] It couples the aryl bromide of our precursor with a primary or secondary amine. This is exceptionally useful for synthesizing donor-acceptor (D-A) type molecules, where an electron-donating amine moiety is attached to an electron-accepting core, a common strategy for tuning the bandgap of organic semiconductors.[5]
Causality: The choice of amine is critical. Aromatic amines like carbazole or diphenylamine are strong electron donors. Incorporating them into the molecular structure via Buchwald-Hartwig amination creates materials with high HOMO levels and strong intramolecular charge transfer (ICT) character, which is beneficial for light absorption and emission properties.
This protocol details a typical Buchwald-Hartwig amination.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Step-by-Step Methodology:
-
Reagent Preparation (Inert Atmosphere): Inside a glovebox, charge a Schlenk tube with this compound (1.0 eq.), diphenylamine (1.1 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Catalyst/Ligand Addition: Add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.). The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110°C. Stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with toluene and filter the mixture through a pad of Celite to remove inorganic salts and catalyst residues.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude solid by column chromatography to obtain the desired triarylamine product.
Application of Synthesized Materials in Organic Field-Effect Transistors (OFETs)
The molecules synthesized from this compound via the protocols above are designed to function as the active semiconductor layer in organic electronic devices. An Organic Field-Effect Transistor (OFET) is a fundamental device used to switch and amplify electronic signals, and serves as a standard platform to evaluate the performance of new semiconductor materials.
Device Architecture and Function:
A typical bottom-gate, top-contact OFET consists of:
-
Gate Electrode: A conductive layer (often heavily doped silicon) that modulates the charge carrier density in the semiconductor.
-
Dielectric Layer: An insulating layer (e.g., silicon dioxide, SiO₂) that separates the gate from the semiconductor.
-
Semiconductor Layer: The organic material synthesized (p-type), deposited as a thin film.
-
Source and Drain Electrodes: Conductive contacts (e.g., gold) through which current flows.
By applying a voltage to the gate electrode, an electric field is generated across the dielectric. For a p-type semiconductor, a negative gate voltage attracts positive charge carriers (holes) to the semiconductor-dielectric interface, forming a conductive channel. This allows current to flow from the source to the drain electrode. The efficiency of this process, measured as charge carrier mobility (µ), is a key performance metric for the synthesized material.
Device Fabrication Workflow:
Caption: General workflow for OFET device fabrication.
The performance of OFETs based on thiophene-containing materials can yield charge carrier mobilities ranging from 10⁻³ to over 1 cm²/V·s, depending on the molecular structure, crystallinity, and device architecture.[1][15]
Conclusion
This compound is not merely a chemical reagent but a strategic entry point into a vast library of high-performance organic semiconductors. Its value lies in the reactive aryl bromide handle, which, through well-established palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig coupling, allows for the rational design and synthesis of materials with tailored electronic properties. The protocols and workflows detailed herein provide a foundational guide for researchers and scientists to leverage this versatile building block in the development of next-generation materials for organic electronics.
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ResearchGate. (n.d.). Organic semiconducting materials based on thieno[3,2- b ]thiophene... Retrieved from [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. Available from: [Link]
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Rizwan, M., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes & Protocols: Cytotoxicity Assays for Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thiophene Scaffolds in Drug Discovery and the Imperative of Cytotoxicity Screening
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry.[1] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] For drug development, particularly in oncology, the evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. Cytotoxicity assays provide essential data on how a substance affects cell viability and function, enabling the determination of its therapeutic window and potential toxic liabilities.
Novel thiophene derivatives, due to their diverse substitutions, can interact with a wide array of cellular targets and signaling pathways, making a multi-faceted approach to cytotoxicity testing essential.[3][4] Mechanisms of action for anticancer thiophenes can include apoptosis induction, inhibition of key enzymes like topoisomerase and tyrosine kinases, and interaction with tubulin.[1][2] This application note provides a detailed guide to selecting and performing robust cytotoxicity assays for this promising class of compounds, emphasizing the rationale behind protocol choices to ensure data integrity and translatability.
Section 1: Strategic Assay Selection for Thiophene Derivatives
Choosing the appropriate cytotoxicity assay is paramount. The chemical nature of the test compounds and the biological questions being asked should guide this decision. For thiophene derivatives, a tiered approach is recommended, starting with broad metabolic assays and progressing to more specific assays that elucidate the mechanism of cell death.
A primary consideration for any colorimetric or fluorometric assay is the potential for compound interference. Thiol-containing compounds, for instance, have been reported to interfere with tetrazolium-based assays like MTT by directly reducing the dye, which can lead to false-positive results (underestimated cytotoxicity).[5] Therefore, it is crucial to include cell-free controls to assess any direct interaction between the thiophene derivative and the assay reagents.
Here, we detail three assays that provide a comprehensive cytotoxicity profile:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring the release of a cytosolic enzyme.
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of key effector caspases to detect apoptosis.
This multi-assay strategy provides a more complete picture of a compound's cytotoxic effect, distinguishing between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).
Section 2: Experimental Workflows & Data Visualization
A logical workflow is essential for efficiently screening novel compounds. The process begins with cell culture and compound preparation, followed by the execution of primary and secondary assays, and concludes with data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Diagram 1: General Cytotoxicity Screening Workflow
Caption: Mitochondrial enzymes in living cells convert MTT to a purple formazan product.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the thiophene derivatives in complete culture medium. A common starting concentration is 100 µM, diluted in a series down to the nM range. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). [6] 2. Cell Treatment: After overnight incubation, carefully remove the medium from the 96-well plates and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [7] 4. Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form. [7] 5. Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. [7] 6. Readout: Shake the plate for 10 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at 490-570 nm using a microplate reader. [7][8] 7. Data Analysis: Calculate percent viability relative to the vehicle control and plot against compound concentration to determine the IC50 value. [6]
-
Protocol 2: LDH Cytotoxicity Assay
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. [9][10]The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. [11][12]The amount of color is proportional to the number of lysed cells.
-
Protocol:
-
Plate Setup: Prepare and treat cells in a 96-well plate as described previously (Steps 3.1 and 3.2.2). Importantly, set up control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30-45 minutes before the assay endpoint. [12] * Medium Background: Culture medium without cells. [12] 2. Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. [12] 3. Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mixture of substrate and dye solution). [13]Add 50 µL of this reagent to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. [12] 5. Stop Reaction: Add 50 µL of the stop solution (often provided in the kit) to each well. [12] 6. Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100 [12]
-
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
-
Principle: Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis. [14][15]The Caspase-Glo® 3/7 Assay is a luminescent method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence. [16]Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3 and -7. [16]
Diagram 3: Apoptosis Detection via Caspase-Glo® 3/7 Assay
Caption: Active Caspase-3/7 in apoptotic cells cleaves a substrate, leading to a light-producing reaction.
-
Protocol:
-
Plate Setup: Prepare and treat cells in a 96-well white-walled plate (for luminescence) as described previously (Steps 3.1 and 3.2.2).
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Reagent Addition: At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This single addition results in cell lysis and initiation of the enzymatic reaction. [16] 4. Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data is often presented as fold-change in luminescence relative to the untreated vehicle control.
-
Conclusion
A systematic and multi-pronged approach to cytotoxicity testing is essential for the preclinical evaluation of novel thiophene derivatives. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and specific cell death pathways (Caspase-3/7), researchers can build a comprehensive profile of a compound's biological activity. Careful execution of these protocols, including appropriate controls for compound interference, will yield reliable and insightful data, paving the way for the development of the next generation of thiophene-based therapeutics.
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). MDPI. Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). Semantic Scholar. Retrieved from [Link]
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Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. (2013). PubMed. Retrieved from [Link]
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MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Screening of Brominated Thiophene Compounds
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery and development of new chemical entities with potent antimicrobial activity. Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1][2] The introduction of bromine atoms to the thiophene scaffold has been shown to modulate and, in many cases, enhance its antimicrobial properties, making brominated thiophenes a focal point of contemporary drug discovery research.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of brominated thiophene compounds. It provides not only detailed, step-by-step protocols for essential screening assays but also delves into the scientific rationale behind these methodologies. The aim is to equip researchers with the necessary tools to conduct robust and reproducible evaluations of these promising compounds.
Scientific Rationale: Why Brominated Thiophenes?
Thiophene-based compounds are known to exhibit a range of pharmacological effects, including antibacterial and antifungal activities.[1][5] The incorporation of a halogen, such as bromine, into the thiophene ring can significantly influence the compound's physicochemical properties, including its lipophilicity, electronic effects, and steric profile. These modifications can, in turn, enhance the compound's ability to penetrate bacterial cell membranes, interact with molecular targets, and ultimately exert its antimicrobial effect.[3] While the precise mechanism of action can vary between different derivatives, some studies suggest that thiophene compounds may interfere with bacterial two-component signal transduction systems, such as histidine kinases, which are crucial for bacterial adaptation and survival.[6] Other research points towards interactions with outer membrane proteins, leading to increased membrane permeability and cell death.[7][8]
Experimental Workflow for Antimicrobial Screening
A systematic approach to screening novel compounds is paramount to generating reliable and comparable data. The following workflow provides a logical progression from initial screening to a more detailed characterization of antimicrobial activity and cytotoxicity.
Caption: A typical workflow for the antimicrobial screening of novel compounds.
Part 1: Primary Screening - The Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary antimicrobial screening.[9] It provides a rapid and visual assessment of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices
This method is selected as the initial screen due to its simplicity, cost-effectiveness, and ability to test multiple compounds against a single microbial strain simultaneously. The size of the zone of inhibition provides a preliminary indication of the compound's potency and can be used to prioritize compounds for further quantitative testing.
Detailed Protocol: Disk Diffusion Assay
This protocol is in accordance with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials:
-
Test brominated thiophene compounds
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the quantitative antimicrobial activity of a compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Causality Behind Experimental Choices
The broth microdilution method is a highly reproducible and standardized technique for MIC determination, recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13] It allows for the simultaneous testing of multiple compounds in a 96-well plate format, making it efficient for screening.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Test brominated thiophene compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Dilution Series:
-
Prepare a stock solution of each brominated thiophene compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 of each row to be used.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well (wells 1-11), resulting in a final volume of 100 µL per well.[11]
-
Well 12 should contain 100 µL of uninoculated CAMHB to serve as a sterility control.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[9]
Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Causality Behind Experimental Choices
The MBC assay is a crucial follow-up to the MIC assay, providing deeper insight into the compound's mode of action. A compound is generally considered bactericidal if the MBC is no more than four times the MIC. This information is vital for drug development, as bactericidal agents are often preferred for treating serious infections.
Detailed Protocol: MBC Assay
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile micropipettes and tips
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each of these clear wells, take a 10-100 µL aliquot and spread it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: Summarizing Antimicrobial Activity
Clear and concise presentation of data is essential for comparing the efficacy of different compounds.
Table 1: Example MIC and MBC Data for Brominated Thiophene Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| BT-01 | S. aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| BT-01 | E. coli ATCC 25922 | 32 | 128 | Bacteriostatic (4) |
| BT-02 | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| BT-02 | E. coli ATCC 25922 | 16 | 64 | Bacteriostatic (4) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
| Note: The data presented are for illustrative purposes and are based on values reported for similar compounds in the literature.[3][7][14][15] |
Part 4: Assessing Safety - The Cytotoxicity Assay
A critical aspect of drug development is ensuring that a compound is selectively toxic to microbial cells while exhibiting minimal toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[16][17][18][19]
Causality Behind Experimental Choices
The MTT assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening. It provides a quantitative measure of cell viability, allowing for the determination of the concentration at which the compound becomes toxic to mammalian cells (IC₅₀).
Caption: The principle of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Test brominated thiophene compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion: A Pathway to Novel Antimicrobials
The protocols and workflows detailed in this guide provide a robust framework for the systematic screening and evaluation of brominated thiophene compounds as potential antimicrobial agents. By adhering to standardized methodologies, such as those outlined by CLSI and EUCAST, researchers can generate high-quality, reproducible data that is essential for the progression of promising candidates through the drug discovery pipeline.[21] The integration of primary screening, quantitative potency assessment, determination of bactericidal activity, and early-stage safety profiling ensures a comprehensive evaluation, enabling the identification of lead compounds with the greatest potential to address the urgent global challenge of antimicrobial resistance.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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MI-Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3.
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]
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Swebocki, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Retrieved from [Link]
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MDPI. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]
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American Society for Clinical Laboratory Science. (n.d.). Updating Antimicrobial Susceptibility Testing Methods. Retrieved from [Link]
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ANSI Webstore. (n.d.). Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Retrieved from [Link]
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Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. Retrieved from [Link]
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Frontiers Media. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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Hassan, A., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. RSC Advances, 8(32), 17763-17775. Retrieved from [Link]
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Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 15(1), 39. Retrieved from [Link]
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American Society for Microbiology. (2005). Broth Microdilution and Disk Diffusion Tests for Susceptibility Testing of Pasteurella Species Isolated from Human Clinical Specimens. Retrieved from [Link]
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Mishra, R., et al. (2017). Antimicrobial potential of synthetic thiophenes. ResearchGate. Retrieved from [Link]
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Roman, G. (2022). Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... Retrieved from [Link]
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Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. Retrieved from [Link]
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MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Retrieved from [Link]
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Application Notes and Protocols for Enzymatic Inhibition Studies with (4-Bromophenyl)(thiophen-2-yl)methanone Derivatives
Introduction: The Therapeutic Potential of the (4-Bromophenyl)(thiophen-2-yl)methanone Scaffold
The this compound core structure represents a versatile and promising scaffold in medicinal chemistry and drug development. This chalcone-like framework, which incorporates a brominated phenyl ring and a thiophene moiety, is a subject of growing interest due to its potential to interact with a variety of biological targets. Thiophene-containing compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural flexibility of this scaffold allows for the generation of diverse chemical libraries, making it an excellent candidate for screening against various enzymes implicated in disease.
Chalcone derivatives, in particular, have demonstrated significant inhibitory activity against several key enzymes.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition studies with novel derivatives of this compound. We will delve into the rationale behind targeting specific enzyme classes, provide detailed experimental protocols for screening and kinetic analysis, and offer insights into the interpretation of the resulting data.
Rationale for Target Selection: Key Enzymes of Interest
Based on the structural characteristics of the this compound scaffold, several enzyme families present themselves as high-priority targets for inhibition studies.
-
Carbonic Anhydrases (CAs): These ubiquitous metalloenzymes are involved in crucial physiological processes, and their dysregulation is linked to diseases such as glaucoma, epilepsy, and some cancers.[3] Thiophene-based sulfonamides have been shown to be potent inhibitors of various CA isoforms.[4][5] The presence of the thiophene ring in the scaffold makes CA an attractive target.
-
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Chalcone derivatives have been extensively studied as cholinesterase inhibitors.[6]
-
Tyrosinase: This copper-containing enzyme plays a critical role in melanin biosynthesis. Its inhibition is a major strategy for the treatment of hyperpigmentation disorders. The chalcone backbone is a well-established pharmacophore for potent tyrosinase inhibitors.[2][7][8]
Experimental Workflow: From Primary Screening to Mechanism of Action
A systematic approach is crucial for identifying and characterizing the inhibitory potential of novel this compound derivatives. The workflow can be broadly divided into two phases: primary screening to identify active compounds and secondary screening to determine their potency and mechanism of action.
Caption: A streamlined workflow for the evaluation of enzyme inhibitors.
Detailed Protocols
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay (Primary Screening)
This protocol provides a general framework for a 96-well plate-based spectrophotometric assay, which can be adapted for enzymes like carbonic anhydrase, acetylcholinesterase (using Ellman's reagent), and tyrosinase.
A. Materials and Reagents:
-
Purified enzyme of interest (e.g., human Carbonic Anhydrase II, human Acetylcholinesterase, Mushroom Tyrosinase)
-
Substrate specific to the enzyme (e.g., p-nitrophenyl acetate for CA II, acetylthiocholine iodide for AChE, L-DOPA for tyrosinase)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
This compound derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO) for dissolving test compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements at the appropriate wavelength
B. Preparation of Solutions:
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of each derivative in 100% DMSO.
-
Working Compound Solutions: For primary screening, prepare a working solution (e.g., 200 µM) by diluting the stock solution in the assay buffer. This will result in a final assay concentration of 10 µM when further diluted.
-
Enzyme Solution: Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course. This needs to be empirically determined.
-
Substrate Solution: Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for the enzyme.
C. Assay Procedure:
-
Plate Setup:
-
Blank wells: 190 µL of assay buffer.
-
Negative Control wells (100% activity): 170 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of DMSO (or buffer with the same percentage of DMSO as the test wells).
-
Test wells: 170 µL of assay buffer, 10 µL of enzyme solution, and 10 µL of the working compound solution.
-
Positive Control wells: Include a known inhibitor for the target enzyme if available.
-
-
Pre-incubation: Add the enzyme and inhibitor (or DMSO for control) to the wells. Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate solution to all wells (except the blank).
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for the p-nitrophenolate product of the CA II assay).
D. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control Well)] x 100
Compounds showing significant inhibition (e.g., >50%) at the screening concentration are considered "hits" and should be advanced to IC₅₀ determination.
Protocol 2: IC₅₀ Determination
A. Procedure:
-
Prepare serial dilutions of the "hit" compounds in DMSO, and then dilute them in the assay buffer to create a range of final assay concentrations (e.g., from 100 µM down to 0.01 µM).
-
Perform the enzyme inhibition assay as described in Protocol 1, but with the various concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
B. Representative Data Presentation:
| Derivative | R1-Substitution | R2-Substitution | IC₅₀ (µM) vs. CA II | IC₅₀ (µM) vs. AChE | IC₅₀ (µM) vs. Tyrosinase |
| 1a | -H | -H | 85.3 | >100 | 15.2 |
| 1b | -OCH₃ | -H | 62.1 | 89.4 | 9.8 |
| 1c | -H | -NO₂ | 45.7 | 55.1 | 22.5 |
| 1d | -OH | -H | 75.9 | 92.3 | 5.4 |
| 1e | -Cl | -Cl | 33.2 | 48.6 | 18.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
These studies are essential to understand how the inhibitor interacts with the enzyme and its substrate.
A. Procedure:
-
Select a range of fixed concentrations of the most potent inhibitor based on its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations (e.g., from 0.2 x Km to 10 x Km).
-
Measure the initial reaction velocities (V₀) for all combinations of inhibitor and substrate concentrations.
B. Data Analysis and Visualization:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will show the effect of the inhibitor on the reaction kinetics.
-
Lineweaver-Burk Plot: To determine the mechanism of inhibition, create a double reciprocal plot of 1/V₀ versus 1/[S]. The pattern of the lines will indicate the type of inhibition.
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
By analyzing these plots, you can determine if the derivative acts as a competitive, non-competitive, uncompetitive, or mixed-type inhibitor. This information is critical for understanding the structure-activity relationship (SAR) and for guiding further optimization of the lead compounds.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a robust framework for the systematic evaluation of new derivatives against key enzymatic targets. By combining synthesis, primary screening, IC₅₀ determination, and detailed kinetic studies, researchers can effectively identify potent and selective inhibitors. Further investigations, including structural biology studies (e.g., X-ray crystallography) and in vivo efficacy models, will be crucial in translating these initial findings into viable therapeutic candidates.
References
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Nivsarkar, M., et al. (2004). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers. Phytochemistry, 65(13), 1607-1612. Available at: [Link]
-
Riswanto, F. D. O., et al. (2021). Anti-Cholinesterase Activity of Chalcone Derivatives: Synthesis, In Vitro Assay and Molecular Docking Study. Medicinal Chemistry, 17(5), 442-452. Available at: [Link]
-
Kim, H. J., et al. (2016). Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone. Biochemical and Biophysical Research Communications, 480(4), 648-654. Available at: [Link]
-
Gül, H. İ., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7489. Available at: [Link]
-
Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105. Available at: [Link]
-
Khan, M. T. H., et al. (2006). Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents. RSC Advances, 6(10), 8089-8096. Available at: [Link]
-
Ghorab, M. M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1939. Available at: [Link]
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Gieling, R. G., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Available at: [Link]
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Vullo, D., et al. (2005). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(21), 4872-4876. Available at: [Link]
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Topal, M., et al. (2022). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 355(11), e2200236. Available at: [Link]
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Taha, M., et al. (2018). Synthesis, in vitro evaluation of tyrosinase inhibitory potential of novel 2-aryl-7-chloro-4-quinazolinyl hydrazones and their molecular docking studies. Bioorganic Chemistry, 76, 365-372. Available at: [Link]
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Sharma, V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical Sciences & Emerging Drugs, 1(1), 1-20. Available at: [Link]
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Akocak, S., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry, 25(18), 4857-4863. Available at: [Link]
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Hassan, A. S., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Future Drug Discovery, 4(1), FDD60. Available at: [Link]
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Sim, H. P., et al. (2021). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]
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Patel, R. V., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results, 13(4). Available at: [Link]
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Al-Otaibi, J. S., et al. (2022). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 27(23), 8569. Available at: [Link]
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Wang, S., et al. (2018). Design and Development of a Novel Chalcone Derivative as an Anticholinesterase Inhibitor for Possible Treatment of Dementia. Medical Science Monitor Basic Research, 24, 130-137. Available at: [Link]
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Application Notes and Protocols for Computational Docking Studies of (4-Bromophenyl)(thiophen-2-yl)methanone Analogs
Introduction: The Scientific Imperative for In Silico Screening
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool to navigate this complex path, offering predictive insights that accelerate discovery and de-risk development.[1][2][3] Molecular docking, a cornerstone of computational drug design, simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), predicting the preferred binding orientation and affinity.[2][4] This in silico approach allows for the rapid screening of vast chemical libraries, prioritizing candidates for synthesis and experimental validation, thereby saving considerable time and resources.[3]
This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on (4-Bromophenyl)(thiophen-2-yl)methanone analogs. The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and known to interact with a variety of biological targets.[5][6] Thiophene-based compounds, in particular, have shown significant potential as inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases such as cancer.[7][8]
Herein, we will not only delineate the "how" but, more importantly, the "why" behind each step. As a self-validating system, this protocol is designed to instill confidence in the generated results by integrating best practices for ligand and protein preparation, docking simulation, and rigorous result analysis. We will use a practical case study, docking a representative analog against a relevant protein kinase, to illustrate the entire workflow.
Conceptual Framework: The Docking Cascade
Caption: The computational docking workflow, from initial preparation to final validation.
Part 1: The Preparatory Phase - Laying the Foundation for Accuracy
The adage "garbage in, garbage out" is particularly pertinent to computational docking. The quality of your input structures—both the protein and the ligand—directly dictates the reliability of the output. This phase is arguably the most critical for the entire study.
Target Identification and Acquisition
Expertise & Experience: The choice of a biological target is paramount and should be driven by existing biological data or a strong hypothesis. For this compound analogs, the literature suggests that protein kinases are a promising target class due to the prevalence of the thiophene scaffold in known kinase inhibitors.[7][8] For this protocol, we will select Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target.
Protocol:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for a high-resolution crystal structure of the target protein. A structure co-crystallized with a ligand is highly desirable as it helps in validating the docking protocol. For our example, we will use PDB ID: 4JPS, which is a structure of PI3Kα, a related kinase, with a bound inhibitor.[9] This allows us to demonstrate the crucial validation step of re-docking the native ligand.
-
Download the PDB file.
Ligand Preparation: From 2D Sketch to 3D Conformation
Expertise & Experience: Ligands must be represented in a three-dimensional format with correct atom types, bond orders, and protonation states. The initial 3D conformation is important, as is the ligand's conformational flexibility during docking. We will use the open-source molecular editor Avogadro for this purpose, as it provides user-friendly tools for molecule building and energy minimization.[6]
Protocol:
-
Sketch the Ligand: Open Avogadro and draw the 2D structure of your this compound analog. For our example, we will use the parent compound.
-
Add Hydrogens: Navigate to Build > Add Hydrogens. This is a critical step as hydrogen atoms are often omitted in 2D representations but are essential for calculating interactions.
-
Energy Minimization: To obtain a low-energy, geometrically plausible 3D conformation, perform an energy minimization.
-
Go to Extensions > Molecular Mechanics > Setup Force Field... and select an appropriate force field (e.g., MMFF94).
-
Then, go to Extensions > Optimize Geometry.[6] The geometry will be optimized, resulting in a more stable conformation.
-
-
Save the Ligand: Save the optimized structure in a suitable format, such as .mol2 or .pdb, which are compatible with docking software.
Protein Preparation: Cleaning and Readying the Receptor
Expertise & Experience: PDB files are not immediately ready for docking. They often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the simulation. Furthermore, they lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network and overall electrostatics of the binding pocket. We will use AutoDockTools (part of MGLTools) for this process.
Protocol:
-
Load the Protein: Open AutoDockTools and load the downloaded PDB file (e.g., 4JPS.pdb).
-
Clean the Structure:
-
Remove Water Molecules: Water molecules in the binding site can interfere with ligand docking. It's standard practice to remove them. Edit > Delete Water.
-
Select the Correct Chain: If the PDB file contains multiple chains, select only the one containing the binding site of interest.
-
-
Add Hydrogens: Edit > Hydrogens > Add. Select "Polar only" to add hydrogens to polar atoms, which is sufficient for most docking calculations and computationally less expensive than adding all hydrogens.
-
Assign Charges: Edit > Charges > Add Kollman Charges. This step assigns partial charges to each atom, which is essential for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared protein in the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom types. File > Save > Write PDBQT.
Part 2: The Execution Phase - Simulating the Molecular Handshake
With the ligand and protein structures properly prepared, we can now define the search space and run the docking simulation.
Defining the Binding Site: Grid Generation
Expertise & Experience: Instead of searching the entire protein surface, which is computationally prohibitive, we define a search space—a "grid box"—that encompasses the putative binding site. The accuracy of this step is critical. If the box is too small, it may miss the correct binding pose; if too large, it can lead to inefficient sampling and false positives. When a co-crystallized ligand is present, the best practice is to center the grid box on this ligand.
Protocol (using AutoDockTools):
-
Load the Prepared Protein (PDBQT): Open your prepared protein file.
-
Load the Ligand (optional but recommended): Load the prepared ligand to visualize its position relative to the binding site.
-
Open the Grid Options: Grid > Grid Box....
-
Center and Size the Grid: A box will appear in the 3D view. Adjust the center coordinates and dimensions of the box to encompass the entire binding site, including some surrounding space to allow for ligand flexibility. For our example, center the grid on the co-crystallized inhibitor in 4JPS. Note down the center coordinates and dimensions.
-
Create a Configuration File: Create a text file (e.g., config.txt) and specify the receptor file, the center coordinates, and the size of the grid box. An example config.txt for AutoDock Vina would look like this:
Running the Docking Simulation with AutoDock Vina
Expertise & Experience: AutoDock Vina is a widely used, robust, and efficient docking program.[5][7] It employs a sophisticated scoring function and search algorithm to predict binding poses and affinities. The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the optimal binding pose but also increase the computation time.
Protocol:
-
Prepare Ligand in PDBQT format: Using AutoDockTools, load your prepared ligand (.mol2 or .pdb) and save it as a .pdbqt file. This step defines the rotatable bonds in the ligand, allowing for flexible docking.
-
Organize Files: Place the prepared protein (protein.pdbqt), the prepared ligand (ligand.pdbqt), and the configuration file (config.txt) in the same directory.
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
--config: Specifies the configuration file.
-
--ligand: Specifies the ligand file.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the log file where binding affinities will be reported.
-
Part 3: Analysis and Validation - From Data to Insight
Evaluating Binding Affinity and Poses
Expertise & Experience: The log file generated by Vina contains a table of binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity. It is crucial to remember that this is a predicted value and not a direct measurement of binding energy. The primary utility of these scores is in ranking different ligands against the same target.
The output .pdbqt file contains the coordinates of the predicted binding poses. These must be visualized and analyzed in the context of the protein's binding site.
Protocol:
-
Analyze the Log File: Open the log.txt file to view the binding affinities of the generated poses.
-
Visualize the Poses:
-
Open a molecular visualization program like PyMOL or Chimera.
-
Load the prepared protein structure (protein.pdbqt).
-
Load the output file containing the docked poses (output.pdbqt). Vina often generates multiple binding modes; you can view them individually.
-
-
Analyze Interactions: For the top-ranked pose(s), examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the binding pocket. These interactions provide a physical basis for the predicted binding and are often more informative than the score alone.
A Self-Validating System: The Trustworthiness Pillar
Expertise & Experience: To trust the results of your docking study, you must first validate your docking protocol. The most common and robust method is to re-dock a co-crystallized ligand into its known binding site. If the docking program can accurately reproduce the experimentally observed binding pose, it lends confidence to the predictions for your novel analogs.
Protocol for Re-docking Validation:
-
Extract the Native Ligand: From the original PDB file (e.g., 4JPS), save the coordinates of the co-crystallized ligand into a separate file.
-
Prepare the Native Ligand: Prepare this ligand using the same protocol as your test compounds (add hydrogens, assign charges, save as .pdbqt).
-
Dock the Native Ligand: Run AutoDock Vina using the prepared native ligand and the same protein structure and grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the known binding mode.
-
Caption: Workflow for validating the docking protocol via re-docking.
Data Presentation and Interpretation
For a study involving multiple analogs, the results should be summarized in a clear and concise table to facilitate comparison.
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 1 | This compound | -8.5 | Met793, Leu718, Cys797 |
| Analog 2 | (4-Chlorophenyl)(thiophen-2-yl)methanone | -8.2 | Met793, Leu718 |
| Analog 3 | (4-Methoxyphenyl)(thiophen-2-yl)methanone | -7.9 | Met793, Thr790 |
| Control | Co-crystallized Ligand (Re-docked) | -9.2 | Met793, Leu718, Cys797 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The binding affinity provides a quantitative estimate for ranking, while the key interacting residues offer a qualitative, mechanistic understanding of the binding. For instance, the consistent interaction with Met793 across multiple analogs might suggest its importance as a "hinge" residue, a common feature in kinase inhibitors.
Conclusion: Bridging Computation and Experiment
This guide has provided a detailed, scientifically-grounded protocol for conducting computational docking studies of this compound analogs. By adhering to these steps—from meticulous preparation and validated execution to insightful analysis—researchers can generate reliable in silico data to guide their drug discovery efforts. It is imperative to remember that computational docking is a predictive tool, not a replacement for experimental validation. The true power of this technique lies in its ability to prioritize compounds and generate testable hypotheses, ultimately accelerating the path toward novel therapeutics.
References
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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Bioinformatics Review. (2023, August 25). Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
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ScotCHEM. (n.d.). 5. Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]
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Chem-Impex. (n.d.). (2-Aminothiophen-3-yl)(4-bromophenyl)methanone. Retrieved from [Link]
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MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Yusuf, F., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 17(2), 1955-1971. [Link]
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ResearchGate. (2023, November 9). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23525-23541. [Link]
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National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23525–23541. [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. [Link]
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Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies: Computational Techniques and Applications. Royal Society of Chemistry. [Link]
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Frontiers Media. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 73. [Link]
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SteerOn Research. (2023, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Methods in Molecular Biology, 2266, 215-228. [Link]
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Patsnap. (2023, May 21). What are computational methods for rational drug design? Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Preparing membrane proteins for simulation using CHARMM-GUI. Methods in Molecular Biology, 2266, 215–228. [Link]
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ResearchGate. (2023, October 16). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]
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GlaxoSmithKline. (2016, April 6). Computational chemistry in drug discovery [Video]. YouTube. Retrieved from [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
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Meligy, M. (2017, September 19). A Quick Introduction to Graphviz. Retrieved from [Link]
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ResearchGate. (2023, September 10). How to generate input file of multiple ligand docked in a single protein using CHARMM-GUI for MD simulation? Retrieved from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]
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The TAC Team. (2021, January 24). Avogadro tutorial (create a PDB for a ligand) [Video]. YouTube. Retrieved from [Link]
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AIP Publishing. (2018, March 12). Binding free energy analysis of protein-protein docking model structures by evERdock. The Journal of Chemical Physics, 148(10), 104106. [Link]
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National Center for Biotechnology Information. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules, 26(24), 7583. [Link]
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Modulated modular. (2023, February 24). Graphviz workflow 1 [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation, 19(17), 5707-5716. [Link]
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GROMACS community. (2023, October 2). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. Retrieved from [Link]
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Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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Avogadro Discussion. (2022, December 14). How to prepare ligands for docking? Retrieved from [Link]
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code-it. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]
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Scale-Up Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone, a key intermediate in the development of various pharmaceutical agents. Addressing the challenges inherent in transitioning from bench-scale to larger production, this guide focuses on the robust and well-established Friedel-Crafts acylation reaction. We delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step protocol for a 100-gram scale synthesis, and offer in-depth guidance on process safety, reaction monitoring, product purification, and waste management. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing the necessary technical insights for a safe, efficient, and reproducible scale-up.
Introduction: Significance and Synthetic Strategy
This compound is a diaryl ketone scaffold of significant interest in medicinal chemistry. The presence of the thiophene moiety and the reactive bromine-substituted phenyl ring allows for diverse downstream functionalization, making it a valuable precursor for a range of biologically active compounds.
For the large-scale production of this intermediate, the Friedel-Crafts acylation presents the most direct and economically viable route. This classic electrophilic aromatic substitution involves the reaction of an acylating agent, in this case, 4-bromobenzoyl chloride, with an aromatic substrate, thiophene, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1][2].
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the complexation of 4-bromobenzoyl chloride with aluminum chloride[3][4]. Thiophene, an electron-rich heterocycle, then acts as the nucleophile. The acylation occurs with high regioselectivity at the 2-position of the thiophene ring. This preference is due to the superior stabilization of the positive charge in the intermediate sigma complex through resonance involving the sulfur atom's lone pair, which allows for three resonance structures for attack at the C2 position versus only two for attack at the C3 position[5].
Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated towards further acylation, which advantageously prevents polysubstitution—a common issue in Friedel-Crafts alkylations[4]. However, the ketone product forms a stable complex with the AlCl₃ catalyst, necessitating the use of stoichiometric or slightly excess amounts of the catalyst[6]. This complex must be hydrolyzed during the work-up to liberate the final product.
The primary challenges in scaling up this synthesis are managing the highly exothermic nature of the reaction, ensuring safe handling of corrosive and water-sensitive reagents, and developing an efficient work-up and purification procedure for large quantities.
Reaction Overview and Logic
The chosen synthetic pathway involves two main stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.
Caption: Overall workflow for the scale-up synthesis.
Scale-Up Process Safety Considerations
Scaling up chemical reactions introduces hazards that may not be apparent at the bench scale. The primary concern with Friedel-Crafts acylation is thermal management[2][7].
-
Exothermicity: The complexation of aluminum chloride with 4-bromobenzoyl chloride and the subsequent acylation reaction are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation[3]. This can lead to a rapid temperature increase and a potential "runaway reaction"[2][8].
-
Mitigation: Employ a reactor with a high-efficiency cooling jacket and an overhead stirrer for vigorous mixing to prevent local hot spots. The addition of reagents must be done slowly and in a controlled manner, carefully monitoring the internal reaction temperature.
-
-
Reagent Handling:
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. It must be handled in a dry environment, and all glassware and solvents must be scrupulously dry[9].
-
4-Bromobenzoyl Chloride: Corrosive and a lachrymator. It is also moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a well-ventilated area or a walk-in fume hood.
-
-
Quenching: The work-up involves quenching the reaction mixture, which contains a large amount of reactive AlCl₃ complex. Adding water directly to the reaction mixture is extremely hazardous and can cause violent boiling and splashing[10].
-
Mitigation: The reaction mixture must be added slowly to a separate, well-stirred vessel containing a mixture of crushed ice and concentrated hydrochloric acid. This ensures the exotherm is controlled by the melting of ice.
-
-
Pressure Management: The reaction generates HCl gas. The reaction vessel must be equipped with a gas outlet connected to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the acidic gas. Avoid using sealed systems which can lead to dangerous pressure build-up[2].
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of this compound. All operations should be conducted by trained personnel in a suitable chemical processing environment with appropriate engineering controls.
Equipment and Reagents
| Equipment | Reagents |
| 2 L Jacketed Glass Reactor with Chiller | Thiophene (99%) |
| Overhead Mechanical Stirrer | 4-Bromobenzoyl chloride (98%) |
| 1 L Addition Funnel | Anhydrous Aluminum Chloride (99%) |
| Temperature Probe | Dichloromethane (DCM), anhydrous |
| Gas Scrubber (NaOH solution) | Crushed Ice |
| 5 L Beaker for Quenching | Concentrated Hydrochloric Acid |
| 4 L Separatory Funnel | Sodium Bicarbonate (sat. soln.) |
| Rotary Evaporator | Brine (sat. NaCl soln.) |
| Buchner Funnel and Flask | Anhydrous Magnesium Sulfate |
| Isopropanol (for recrystallization) |
Step-by-Step Procedure
Reaction Setup Workflow
Caption: Step-wise reaction setup and execution.
Procedure:
-
Reactor Preparation: Set up the 2 L jacketed glass reactor with an overhead stirrer, temperature probe, addition funnel, and a gas outlet connected to a sodium hydroxide scrubber. Ensure the entire apparatus is dry.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the reactor with anhydrous dichloromethane (600 mL) followed by anhydrous aluminum chloride (73.5 g, 0.55 mol, 1.2 equiv).
-
Cooling & Complex Formation: Begin vigorous stirring and cool the suspension to 0-5 °C using the reactor's cooling jacket.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (100 g, 0.456 mol, 1.0 equiv) in anhydrous DCM (200 mL) and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, orange-brown complex will form.
-
Thiophene Addition: After the acyl chloride addition is complete, dissolve thiophene (38.4 g, 0.456 mol, 1.0 equiv) in anhydrous DCM (100 mL) and add it to the addition funnel. Add the thiophene solution dropwise to the reaction mixture over 60 minutes, again maintaining the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir at this temperature for 2-4 hours. Monitor the reaction progress by TLC (see Section 5.1).
-
Quenching: Prepare a quench vessel by charging a 5 L beaker with crushed ice (1 kg) and concentrated hydrochloric acid (200 mL). With vigorous stirring of the ice/acid mixture, slowly pour the reaction mixture from the reactor into the quench vessel. The addition should be controlled to manage the exotherm and foaming.
-
Work-up: Transfer the quenched mixture to a 4 L separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (500 mL)
-
Saturated sodium bicarbonate solution (500 mL) - Caution: CO₂ evolution. Vent the separatory funnel frequently.
-
Brine (500 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown solid.
Purification: Recrystallization
-
Transfer the crude solid to a 1 L Erlenmeyer flask.
-
Add a minimum amount of hot isopropanol to dissolve the solid completely. Start with approximately 300-400 mL and add more if necessary.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, cool the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 95-110 g (78-90%) of a pale yellow solid. Melting Point: 88-91 °C.
Analytical Quality Control
Reaction Monitoring by TLC
-
Technique: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 10% Ethyl Acetate in Hexane
-
Visualization: UV light (254 nm)
-
Procedure: A small aliquot of the reaction mixture is quenched in dilute acid, extracted with ethyl acetate, and spotted on the TLC plate.
-
Expected Rf Values:
-
Thiophene: ~0.8 (will likely evaporate)
-
4-Bromobenzoyl chloride: ~0.6
-
This compound: ~0.4
-
Purity Assessment by HPLC
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Purity: >98% for the recrystallized product.
Structural Confirmation by NMR
-
1H NMR (400 MHz, CDCl₃):
-
δ 7.75-7.65 (m, 5H, Ar-H)
-
δ 7.55 (dd, J = 3.8, 1.2 Hz, 1H, Thiophene-H)
-
δ 7.18 (dd, J = 4.9, 3.8 Hz, 1H, Thiophene-H)
-
-
13C NMR (101 MHz, CDCl₃):
-
δ 181.8 (C=O)
-
δ 143.5 (Thiophene C)
-
δ 137.2 (Aromatic C)
-
δ 135.4 (Thiophene CH)
-
δ 134.1 (Thiophene CH)
-
δ 131.9 (Aromatic CH)
-
δ 131.4 (Aromatic CH)
-
δ 128.3 (Thiophene CH)
-
δ 127.5 (Aromatic C-Br)
-
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inactive AlCl₃ (moisture exposure) | Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry. |
| Insufficient reaction time or temperature | Extend the reaction time at room temperature. Gentle warming (to 30-40 °C) can be attempted, but must be done with extreme caution due to the risk of side reactions. | |
| Formation of Tar | Reaction temperature too high | Maintain strict temperature control, especially during the addition phases. Ensure efficient stirring. |
| Impure reagents | Use high-purity starting materials. | |
| Emulsion in Work-up | Incomplete decomposition of aluminum salts | Ensure vigorous stirring during the quench. After quenching, if emulsions persist, add more concentrated HCl to the separatory funnel and shake gently. In some cases, gentle warming of the quenched mixture can help break up the aluminum salts[11]. |
| Low Purity after Recrystallization | Inefficient recrystallization | Ensure the minimum amount of hot solvent is used for dissolution. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary. |
Large-Scale Waste Management
The primary waste stream is the acidic aqueous layer from the work-up, which contains dissolved aluminum salts (AlCl₃, Al(OH)Cl₂, etc.) and excess HCl.
Neutralization Protocol:
-
Place the acidic aqueous waste in a large, suitable container equipped with a stirrer in a well-ventilated area.
-
Prepare a large ice bath to cool the container.
-
Slowly and cautiously add a 50% aqueous solution of sodium hydroxide (NaOH) or a slurry of calcium hydroxide (Ca(OH)₂) while monitoring the pH.
-
The neutralization is highly exothermic; maintain the temperature below 50 °C by controlling the rate of base addition and using the ice bath.
-
Continue adding base until the pH of the solution is between 6.0 and 8.0. A thick precipitate of aluminum hydroxide (Al(OH)₃) will form.
-
Allow the precipitate to settle. The solid can be separated by filtration.
-
Dispose of the neutralized aqueous solution and the solid aluminum hydroxide according to local environmental regulations[12][13].
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts acylation is a highly effective and industrially relevant process. Success at scale hinges on a thorough understanding of the reaction mechanism and a rigorous approach to managing the process parameters, particularly the reaction exotherm. By implementing the detailed protocols for reaction execution, controlled quenching, and purification outlined in this note, researchers and drug development professionals can safely and efficiently produce this valuable intermediate in multi-gram to kilogram quantities. Adherence to strict safety protocols and proper waste management is paramount for a responsible and sustainable scale-up campaign.
References
-
Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. [Link]
-
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. [Link]
-
Carey, J. S., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chem-Station International Edition. (2014, April 14). Friedel-Crafts Acylation. [Link]
- Google Patents.
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]
-
Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
- Google Patents.
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. [Link]
-
ResearchGate. Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
-
ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
PubMed. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
Sources
- 1. amarequip.com [amarequip.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. fauske.com [fauske.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. CN112934919A - Method for treating waste anhydrous aluminum chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Aryl Thiophenes
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving aryl thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Thiophene moieties are prevalent in pharmaceuticals, organic electronics, and agrochemicals, making their synthesis via Suzuki coupling a critical laboratory staple. However, the unique electronic properties and potential instability of thiophene-based reagents can present significant challenges.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when setting up a Suzuki coupling reaction with aryl thiophenes.
Q1: What is protodeboronation, and why is it a major issue with thiophene boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoborane is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly problematic for electron-rich heteroaryl boronic acids, including 2-thiopheneboronic acid, which are notoriously unstable under typical Suzuki conditions.[1][3] The presence of a proton source, often water which is a necessary component in many Suzuki reactions, can facilitate this decomposition pathway, consuming your starting material and significantly reducing the yield of your desired biaryl product.[1]
Q2: How do I select the right palladium catalyst and ligand for my aryl thiophene coupling?
A2: The choice of catalyst and ligand is critical for a successful reaction. For aryl thiophenes, especially when coupling with less reactive partners like aryl chlorides, a highly active catalyst system is necessary to ensure the rate of cross-coupling outpaces potential side reactions.
-
Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] While Pd(PPh₃)₄ can be used directly, Pd(OAc)₂ and Pd₂(dba)₃ require an external phosphine ligand to form the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition step and stabilize the palladium catalyst.[5] For challenging couplings involving thiophenes, ligands from the Buchwald family, such as SPhos and XPhos , have shown excellent efficacy.[3][6][7] These ligands can accelerate the catalytic cycle, minimizing the time the unstable thiophene boronic acid is exposed to the reaction conditions.[1][3]
Q3: Which base should I choose, and how does it impact the reaction?
A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[8][9] However, strong bases can accelerate the decomposition of sensitive thiophene boronic acids.
-
Milder is Often Better: For thiophene substrates, it is often advisable to opt for milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are frequently effective choices.[1] Cesium carbonate (Cs₂CO₃) is another powerful option that can lead to high yields.[7][10]
-
Avoid Strong Hydroxide Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can increase the rate of protodeboronation and should generally be avoided, especially at elevated temperatures.[1]
Q4: What is the optimal solvent system for a Suzuki coupling with aryl thiophenes?
A4: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvent Systems: A mixture of an organic solvent and an aqueous base solution is standard.[5] Popular choices for the organic phase include tetrahydrofuran (THF), 1,4-dioxane, and toluene.[5][7]
-
Aqueous vs. Anhydrous: While some water is often necessary for the reaction, excessive amounts can promote protodeboronation.[1] In some cases, anhydrous conditions or the use of aqueous n-butanol have been shown to be effective for coupling heteroaryl chlorides with thiophene boronic acids.[11] Micellar conditions, using surfactants in water, have also been successfully employed to facilitate the reaction.[12]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
A low or nonexistent yield is one of the most common frustrations. A logical, step-by-step troubleshooting process is key.
Caption: A decision-tree workflow for troubleshooting low yield.
-
Symptom: Your starting materials are consumed, but the primary product is thiophene itself, not the desired coupled product.
-
Cause: This is a clear indication of significant protodeboronation.[1]
-
Solutions:
-
Switch to a Milder Base: Replace strong bases like NaOH with K₃PO₄ or K₂CO₃.[1]
-
Lower the Temperature: High temperatures accelerate protodeboronation. Try running the reaction at the lowest effective temperature, often in the 60-80 °C range.[1]
-
Use a More Stable Boron Reagent: Thiophene boronic acids can be unstable.[1] Consider using more robust boronate esters, such as pinacol or MIDA esters, which slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][3]
-
Increase Reaction Rate: A highly active catalyst system can promote the desired coupling to occur faster than the decomposition. Palladium precatalysts combined with bulky biarylphosphine ligands like SPhos or XPhos can be particularly effective, sometimes allowing for reactions at room temperature.[1][3][6]
-
-
-
Symptom: The reaction stalls, with significant amounts of starting material remaining even after extended reaction times.
-
Cause: The catalyst may be inactive or the oxidative addition step is too slow. This can be an issue with electron-rich or sterically hindered aryl halides.[5]
-
Solutions:
-
Enhance Catalyst Activity: Switch to a more electron-rich and sterically bulky ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition.[5]
-
Check Reagent Quality: Ensure your palladium source, ligands, and solvents are pure and properly stored. Solvents should be thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5]
-
-
Issue 2: Formation of Side Products
Besides protodeboronation, other side reactions can complicate your reaction mixture.
-
Symptom: You observe significant formation of a biaryl product derived from the coupling of two of your aryl halide molecules (homo-coupling).
-
Cause: This is often due to the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.
-
Solution: Ensure all solvents (including water) and the reaction vessel are rigorously degassed with an inert gas like argon or nitrogen before adding the palladium catalyst.
-
Part 3: Experimental Protocols and Data
General Catalytic Cycle of Suzuki Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[4][8]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[4][8][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]
Recommended Starting Conditions for Aryl Thiophene Suzuki Coupling
The following table provides a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 1.0 equiv | Aryl-Br or Aryl-I are more reactive than Aryl-Cl. |
| Boronic Acid/Ester | 1.2–1.5 equiv | A slight excess helps drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a precatalyst (e.g., XPhos G3, 1-2 mol%) | Precatalysts often provide faster activation and higher activity at lower temperatures.[3] |
| Ligand | SPhos or XPhos (1.1-1.2 equiv relative to Pd) | Bulky, electron-rich ligands are crucial for activating the aryl halide and promoting reductive elimination.[3][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | Milder bases that are effective in promoting transmetalation while minimizing protodeboronation.[1][7] |
| Solvent | THF/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Ensures solubility of both organic and inorganic reagents.[7] |
| Temperature | 40–80 °C | Start at a lower temperature to minimize side reactions, especially protodeboronation.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homo-coupling side reactions. |
Step-by-Step Protocol for a Challenging Aryl Thiophene Coupling
This protocol is designed for coupling an aryl chloride with an unstable thiophene boronic acid, incorporating best practices to mitigate common failure points.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the thiophene boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 4:1) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at a moderate temperature (e.g., 60 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the thiophene byproduct from protodeboronation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
By understanding the underlying principles and employing a systematic approach to troubleshooting, you can significantly improve the success rate of your Suzuki coupling reactions with aryl thiophenes.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. byjus.com [byjus.com]
Troubleshooting low yield in Friedel-Crafts acylation of thiophene.
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the acylation of thiophene. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of thiophene resulted in a very low yield or simply failed. What are the most common culprits?
Low yields in this reaction typically trace back to a few critical factors, often related to the high reactivity of the thiophene ring and the sensitivity of the reagents involved.
The most common causes include:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[1]
-
Inappropriate Catalyst Choice: Thiophene is an electron-rich heterocycle that is susceptible to polymerization and degradation under strongly acidic conditions.[2][3] Using an overly aggressive Lewis acid can lead to significant tar formation instead of the desired product.
-
Incorrect Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][3][4]
-
Suboptimal Temperature: Temperature control is crucial. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an impractically slow reaction rate.[5] For instance, the boiling point of thiophene is only about 84°C (357 K), so temperatures exceeding this can lead to the volatilization of the starting material.[5]
-
Poor Reagent Purity: Impurities in thiophene, the acylating agent (e.g., acetic anhydride or acetyl chloride), or the solvent can interfere with the catalyst and generate byproducts.
Q2: I suspect my Lewis acid catalyst is the problem. How do I select the right one and ensure it is active?
Catalyst selection is arguably the most critical parameter for a successful acylation of thiophene.
-
Understanding Catalyst Strength: Traditional Lewis acids like AlCl₃ are highly effective but can be too harsh for thiophene, causing excessive resinification and low yields.[2][3] Milder Lewis acids such as tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), or ethylaluminum dichloride (EtAlCl₂) often provide a better balance of reactivity and selectivity.[3][6][7]
-
Solid Acid Catalysts: Modern approaches often favor recoverable and reusable solid acid catalysts like zeolites (e.g., Hβ, C25).[5][8] These catalysts have shown excellent activity and selectivity, with reported yields for 2-acetylthiophene exceeding 98%.[5][9] They also simplify the workup, as they can be removed by simple filtration.[9]
-
Ensuring Anhydrous Conditions: This cannot be overstated. All glassware must be rigorously dried (e.g., flame-dried or oven-dried). Solvents should be distilled from an appropriate drying agent.[7] The Lewis acid should be fresh from a sealed container. Handling hygroscopic solids like AlCl₃ should be done quickly in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
Glassware: Place all glassware (flasks, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvents: Use a freshly distilled anhydrous solvent. For example, dichloromethane (CH₂Cl₂) can be distilled over calcium hydride (CaH₂).[7]
-
Reagents: Use freshly opened bottles of the Lewis acid and acylating agent. Liquid reagents can be drawn using a dry syringe.
Q3: My reaction mixture turned dark and formed significant tar. How can I prevent this?
Tar formation is a classic sign of substrate decomposition, a common issue when acylating reactive heterocycles like thiophene.
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired acylation. Running the reaction at a reduced temperature (e.g., 0°C) can dramatically suppress the formation of polymeric byproducts.[7]
-
Control the Order of Addition: The way reagents are mixed can have a profound impact. A common successful procedure involves dissolving thiophene and the acylating agent in the solvent, cooling the mixture, and then adding the Lewis acid catalyst portion-wise to manage the initial exotherm. Some literature reports adding a solution of the acid chloride to a suspension of thiophene and aluminum chloride results in tar, highlighting the sensitivity of the procedure.[2]
-
Switch to a Milder Catalyst: As discussed in Q2, moving from AlCl₃ to a milder catalyst like SnCl₄, ZnCl₂, or a solid zeolite is a primary strategy to avoid degradation.[3][5] Ethylaluminum dichloride (EtAlCl₂) is noted to create a non-acidic reaction medium, which can be advantageous.[7]
Caption: Electrophilic attack at C2 of thiophene.
Q6: My workup procedure seems inefficient and I'm losing product. What is a reliable protocol?
An improper workup can easily halve your yield. The key step is to effectively break the catalyst-product complex without degrading the desired ketone.
-
Quenching: After the reaction is complete (as determined by TLC/GC), cool the reaction flask in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 3 M HCl). [10][11][12]This hydrolyzes the remaining Lewis acid and breaks the AlCl₃-ketone complex. The product is typically colorless, so this step often involves a color change from orange/dark to white/pale yellow. [10]2. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times. [7][10]3. Washing: Combine the organic layers. Wash sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate (NaHCO₃) solution (2x) to neutralize any remaining acid. [13] * Brine (saturated NaCl solution) (1x) to help remove water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [7][11]5. Isolation: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator. [11]The crude product can then be purified by vacuum distillation or column chromatography.
Caption: The product ketone complexes with the Lewis acid catalyst.
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available at: [Link]
- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
- Hartough, H. D., & Kosak, A. I. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 - ResearchGate. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - MDPI. Available at: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - ResearchGate. Available at: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]
-
Experiment 1: Friedel-Crafts Acylation - University of Michigan. Available at: [Link]
-
Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction? - Quora. Available at: [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10414. Available at: [Link]
-
Lewis acid catalyzed acylation reactions: scope and limitations - Organic Chemistry Portal. Available at: [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 39079-39085. Available at: [Link]
-
Fisch, L. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. YouTube. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. Available at: [Link]
-
Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. Available at: [Link]
-
Acylation of Thiophene | PDF | Organic Chemistry - Scribd. Available at: [Link]
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- 4. Friedel-Crafts Acylation [organic-chemistry.org]
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- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
Degradation of (4-Bromophenyl)(thiophen-2-yl)methanone under acidic conditions
Welcome to the technical support center for (4-Bromophenyl)(thiophen-2-yl)methanone. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling, synthesis, and stability of this compound, with a particular focus on its behavior under acidic conditions. Our goal is to equip you with the scientific rationale behind common experimental challenges to foster robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under strongly acidic or basic conditions, prolonged exposure to high temperatures, and sensitivity to light and potent oxidizing agents. While the compound is generally stable at neutral pH when protected from light and heat, significant deviations from these conditions can initiate degradation pathways. The primary points of reactivity are the carbonyl group and the electron-rich thiophene ring.
Q2: How does this compound behave in acidic media?
A2: In mildly acidic environments (pH 3-5), the compound exhibits relative stability. However, under strongly acidic conditions (pH < 2), two primary degradation pathways can be anticipated. The carbonyl oxygen of the ketone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially leading to hydrolysis.[1] Additionally, the thiophene ring, despite being more stable than furan or pyrrole, can undergo acid-catalyzed reactions.[2]
Q3: What are the potential degradation products of this compound under acidic conditions?
A3: Under strong acidic conditions, the expected degradation products could include:
-
Hydrolysis Products: 4-Bromobenzoic acid and thiophene, resulting from the cleavage of the ketone bond.
-
Thiophene-related Products: Under very strong, non-aqueous acidic conditions, polymerization of the thiophene ring can occur.[2] Oxidation of the sulfur atom to a sulfoxide is also a possibility in the presence of an oxidizing acid.
-
Protodebromination Product: While less common, cleavage of the carbon-bromine bond to yield benzoylthiophene is a theoretical possibility under harsh reductive-acidic conditions, though not typically expected with common laboratory acids.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dark, and dry place, preferably refrigerated (2-8 °C). The container should be tightly sealed and flushed with an inert atmosphere like nitrogen or argon to protect it from moisture and atmospheric oxygen.
Section 2: Troubleshooting Guide for Synthesis & Purification
The most common synthetic route to this compound is the Friedel-Crafts acylation of thiophene with 4-bromobenzoyl chloride. This section provides troubleshooting for issues that may arise during its synthesis and purification.
Q5: My Friedel-Crafts acylation reaction to synthesize this compound has a low yield. What are the common causes?
A5: Low yields in this Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed batch for best results.[3]
-
Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, which can sequester the catalyst and halt the reaction. Therefore, slightly more than one equivalent of the Lewis acid is often required.[3]
-
Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
-
Formation of Side Products: The primary side product is often the 3-acylated isomer. While Friedel-Crafts acylation of thiophene strongly favors the 2-position due to the higher stability of the cationic intermediate, some of the 3-isomer can form, especially at higher temperatures.[4]
Q6: I am observing multiple spots on my TLC plate after the reaction, in addition to my product. What are these impurities?
A6: Besides the starting materials and the desired product, you may observe the following:
-
(4-Bromophenyl)(thiophen-3-yl)methanone: The 3-acylated isomer, as mentioned above.
-
Diacylated products: Although the acyl group is deactivating, preventing a second acylation on the same thiophene ring is generally effective, trace amounts of diacylated products may form under forcing conditions.
-
Polymeric materials: Thiophene can polymerize in the presence of strong acids, leading to a dark, tarry residue.[5] This is more likely if the reaction temperature is too high or if there are localized "hot spots" during the addition of reagents.
Q7: During aqueous workup of the Friedel-Crafts reaction, I am losing a significant amount of my product. Why is this happening?
A7: The product, this compound, forms a complex with the aluminum chloride catalyst. This complex must be hydrolyzed to liberate the free ketone. It is crucial to perform the quench by slowly and carefully adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This ensures that the temperature does not rise excessively, which could promote degradation of the product. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product from the aqueous layer.
Section 3: Troubleshooting Guide for Stability in Acidic Experimental Conditions
This section focuses on issues that may arise when using this compound in subsequent reaction steps that involve acidic conditions.
Q8: I am running a reaction with this compound in an acidic medium, and I am seeing the appearance of new, unexpected peaks in my HPLC analysis. What could they be?
A8: The appearance of new peaks likely indicates degradation of your starting material. The identity of these peaks will depend on the specific acidic conditions:
-
Aqueous Acidic Conditions (e.g., HCl in water/THF): The most probable degradation pathway is the hydrolysis of the ketone. You would expect to see peaks corresponding to 4-bromobenzoic acid and thiophene .
-
Strong, Anhydrous Acidic Conditions (e.g., trifluoroacetic acid): Under these conditions, reactions involving the thiophene ring become more probable. You might observe the formation of oligomeric or polymeric thiophene-containing species, which may appear as a broad hump or multiple peaks in your chromatogram.
-
Oxidizing Acidic Conditions (e.g., nitric acid, peroxy acids): In addition to potential hydrolysis, you may see oxidation of the thiophene sulfur to a sulfoxide .
To identify these degradation products, it is advisable to run co-injections with commercially available standards of the suspected byproducts (e.g., 4-bromobenzoic acid and thiophene) or to isolate the impurities for characterization by mass spectrometry and NMR.
Q9: My NMR spectrum of a reaction mixture containing this compound in acid looks complex, and the signals for my starting material are diminishing. Which signals should I monitor?
A9: The key signals to monitor in the ¹H NMR spectrum (in a non-acidic deuterated solvent like CDCl₃ after workup) for the degradation of this compound are:
| Compound | Key ¹H NMR Signals (approx. ppm) | Notes |
| This compound | 7.8-7.6 (m, 4H, Ar-H), 7.5-7.4 (m, 2H, Ar-H), 7.2-7.1 (t, 1H, Thiophene-H) | Monitor the disappearance of these signals. |
| 4-Bromobenzoic Acid | 8.0-7.9 (d, 2H, Ar-H), 7.7-7.6 (d, 2H, Ar-H), 12-10 (br s, 1H, COOH) | The appearance of a broad carboxylic acid proton signal is a strong indicator of hydrolysis. |
| Thiophene | 7.4 (dd, 2H), 7.1 (dd, 2H) | The appearance of these characteristic thiophene signals indicates hydrolysis. |
The chemical shifts can vary slightly depending on the solvent and concentration.
Section 4: Experimental Protocols
This section provides standardized protocols for monitoring the stability of this compound and for a typical synthesis.
Protocol 1: Stability Assessment of this compound under Acidic Conditions
This protocol outlines a forced degradation study to evaluate the stability of the title compound in an acidic medium.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).
-
Acidic Stress Condition:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1 M hydrochloric acid.
-
Incubate the vial at a controlled temperature (e.g., 60 °C).
-
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3 for a starting method).
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation
Warning: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Anhydrous conditions are critical.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Thiophene Addition: Dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir until all the solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 3: Stability-Indicating HPLC Method
This is a starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
Column Temperature: 30 °C.
Section 5: Visualizations
Degradation Pathway
Caption: Potential degradation pathways under different acidic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation study in acidic medium.
References
-
Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information for I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Bezbozhnaya, T. V., et al. (2020). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. ResearchGate. [Link]
-
Reddit. (2023). Why is thiophene stable to acid?[Link]
-
Li, Z., et al. (2016). C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: A copper-catalyzed aerobic oxidation process with air. Supporting Information. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. (2021). Thiophene‐Based Conjugated Acetylenic Polymers with Dual Active Sites for Efficient Co‐Catalyst‐Free Photoelectrochemical Water Reduction in Alkaline Medium. [Link]
-
Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. [Link]
-
National Center for Biotechnology Information. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PubMed Central. [Link]
-
Wang, X., et al. (2024). Novel Brønsted Acid Catalyzed C-C Bond Activation and α-Alkylation of Ketones. Molecules. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Photoredox Reaction of Aldehydes with O-Benzoyl Hydroxylamines for the Formation of Amides. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Wang, X., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]
-
Kalogirou, C., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations. [Link]
-
BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzoylthiophene. PubChem. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, p-bromo-. [Link]
-
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Kumar, A., et al. (2019). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science. [Link]
-
ResearchGate. (n.d.). Figure S3: 4-Bromoacetophenone conversions. [Link]
-
Quora. (2020). What is bromination acetophenone?. [Link]
-
ResearchGate. (n.d.). Reactions via Cleavage of Carbon-Carbon Bonds of Ketones and Nitriles. [Link]
-
International Journal of Research Publication and Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
Reddit. (2023). Help needed with synthesis of 4-Bromoacetophenone. [Link]
-
Jiang, H., et al. (2010). Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society. [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Thiophene Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of thiophene-based compounds in biological assays. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in drug discovery pipelines for a wide range of therapeutic areas.[1][2][3][4] However, their often hydrophobic nature can lead to experimental artifacts, underestimated potency, and poor reproducibility, ultimately hindering the progress of promising drug candidates.[5][6]
This guide provides a structured, in-depth resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these solubility-related hurdles. The information presented herein is grounded in established scientific principles and field-proven strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and concerns researchers face when working with poorly soluble thiophene compounds.
Q1: My thiophene compound, which is fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a classic and frequent issue known as "compound crashing" or precipitation.[7][8][9] It occurs because your thiophene compound is likely highly lipophilic and, while soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), it is poorly soluble in the highly polar aqueous environment of your assay buffer.[7][10] When you introduce the DMSO stock solution to the buffer, the DMSO concentration is diluted, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[7][10]
Initial Troubleshooting Steps:
-
Check Final DMSO Concentration: As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some sensitive cell lines may be affected at concentrations as low as 0.1%.[7] For biochemical assays, the tolerance can be higher, but it's always crucial to determine the maximum tolerable concentration for your specific system.
-
Prepare a More Concentrated Stock: If your current protocol results in a final DMSO concentration that is too high, consider preparing a more concentrated stock solution of your compound in DMSO. This will allow you to add a smaller volume to your assay, thereby lowering the final DMSO concentration.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes help to avoid immediate, large-scale precipitation.
If these initial steps do not resolve the issue, you will need to explore the more advanced formulation strategies detailed in the troubleshooting guides below.
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?
A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and making informed decisions.
-
Kinetic Solubility: This is the concentration of a compound at which it starts to precipitate out of a solution when added from a concentrated organic stock (like DMSO) into an aqueous buffer.[11][12][13] It's a measure of how quickly a compound precipitates and is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[13][14] High-throughput screening (HTS) methods typically measure kinetic solubility.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) until the concentration of the dissolved compound is constant.[11][12][15]
Why it matters: A compound might show acceptable kinetic solubility for a short-duration biochemical assay but precipitate over the longer incubation times of a cell-based assay. Relying solely on kinetic solubility can be misleading.[11] For lead optimization and later-stage drug development, determining the thermodynamic solubility is essential for predicting in vivo performance.[15]
Q3: Can the physical form of my solid thiophene compound affect its solubility in my assay?
A3: Absolutely. The solid-state properties of your compound can significantly impact its dissolution rate and apparent solubility.
-
Amorphous vs. Crystalline: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they lack the long-range molecular order of a crystal lattice, requiring less energy to dissolve.[16] However, amorphous forms are metastable and can convert to a more stable, less soluble crystalline form over time, especially in solution.[17]
-
Polymorphism: Many compounds can exist in different crystalline forms, known as polymorphs.[17] These polymorphs can have different solubilities. It's important to be aware of the polymorphic form you are working with, as batch-to-batch variability can lead to inconsistent results.
For early-stage discovery, being aware of these possibilities is important. If you observe significant variability in solubility between different batches of the same compound, it could be due to differences in their solid-state forms.
Troubleshooting Guides: Step-by-Step Protocols
When simple adjustments to the DMSO concentration are insufficient, a more systematic approach to formulation development is required. Below are detailed protocols for common and effective strategies to enhance the solubility of thiophene compounds in biological assays.
Guide 1: Co-Solvent Systems
The use of co-solvents involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solubilizing capacity of the system.[18][19][20]
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds like many thiophenes.[18][21]
Common Co-solvents:
| Co-Solvent | Typical Starting Concentration in Assay | Notes |
| Ethanol | 1-5% | Generally well-tolerated in many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | A common excipient in pharmaceutical formulations. |
| Propylene Glycol | 1-10% | Similar to PEG 400, often used in combination. |
| N-methyl-2-pyrrolidone (NMP) | 0.5-2% | A stronger solvent, but may have higher toxicity. |
| Dimethylacetamide (DMA) | 0.5-2% | Similar properties to NMP. |
Experimental Protocol: Developing a Co-Solvent System
-
Determine Vehicle Tolerance: Before testing your compound, it is critical to determine the maximum concentration of the co-solvent that your assay system (e.g., cells, enzyme) can tolerate without affecting the biological outcome. Run a vehicle control experiment with a range of co-solvent concentrations.
-
Prepare Co-Solvent/Buffer Mixtures: Prepare a series of your aqueous assay buffer containing different percentages of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
Solubility Assessment:
-
Add your concentrated DMSO stock of the thiophene compound to each co-solvent/buffer mixture to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours, 24 hours).
-
For a more quantitative assessment, use nephelometry or a similar light-scattering method to detect sub-visible precipitation.
-
-
Select Optimal System: Choose the lowest concentration of the co-solvent that maintains the solubility of your compound at the desired concentration without impacting your assay performance.
Guide 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23][] They can encapsulate poorly soluble molecules, like many thiophene derivatives, forming inclusion complexes that are water-soluble.[22][25]
Causality: The hydrophobic thiophene compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "shielding" the hydrophobic guest molecule and increasing its apparent solubility.[17][22]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity, widely used. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, often used in parenteral formulations. |
| Methyl-β-cyclodextrin (M-β-CD) | Can extract cholesterol from cell membranes; use with caution in cell-based assays. |
Experimental Protocol: Using Cyclodextrins for Solubilization
-
Prepare Cyclodextrin Stock Solution: Prepare a concentrated stock solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your aqueous assay buffer.
-
Complex Formation:
-
Method A (Dilution from DMSO stock): Add your concentrated DMSO stock of the thiophene compound to the cyclodextrin-containing buffer.
-
Method B (Pre-complexation): If possible, evaporate the DMSO from a known amount of your compound and then dissolve the resulting film directly into the cyclodextrin solution. This method can be more effective but requires more compound.
-
-
Equilibration: Gently mix the solution (e.g., on a shaker or rotator) for a period of 1 to 24 hours to allow for the formation of the inclusion complex.
-
Assay Integration: Use the resulting solution in your biological assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.
Guide 3: Other Formulation Strategies
For particularly challenging compounds, other strategies can be considered, although they may be more complex to implement in a standard laboratory setting.
-
pH Modification: For thiophene compounds with ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the buffer can significantly increase solubility.[5][20] For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a basic compound, lowering the pH below its pKa will protonate it, increasing its solubility. A pH-solubility profile should be determined, ensuring the final pH is compatible with the biological assay.
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[18][20] Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 are sometimes used. However, surfactants can interfere with assays and cause cell lysis, so thorough validation is essential.
-
Particle Size Reduction: For some applications, particularly when preparing suspensions for in vivo studies, reducing the particle size of the compound through techniques like micronization or nanosuspension can increase the dissolution rate.[17][21][26] This is generally more applicable to formulation development for animal dosing than for in vitro bioassays.
Conclusion: A Pathway to Reliable Data
Overcoming the poor solubility of thiophene compounds is a critical step in their successful evaluation as potential drug candidates. There is no single solution; the optimal strategy will depend on the specific physicochemical properties of the compound and the constraints of the biological assay. By systematically applying the principles and protocols outlined in this guide—starting with simple adjustments and progressing to more complex formulation strategies—researchers can mitigate the risks of precipitation, generate more reliable and reproducible data, and make confident decisions in their drug discovery programs. Always remember that appropriate vehicle controls are paramount to ensuring that the observed biological effects are due to the compound itself and not the formulation excipients.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Enhancing solubility of poorly soluble drugs using various techniques. AIMS Press. [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
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The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
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Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
- Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
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Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. ResearchGate. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
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Properties of Thiophene Derivatives and Solubility. ResearchGate. [Link]
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Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]
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Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]
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How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
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High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Syngene International Ltd. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]
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Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. [Link]
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- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
- 26. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Brominated Thiophenes
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with these valuable substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with brominated thiophenes often challenging? A1: The challenges stem from several factors inherent to the thiophene ring system. The sulfur atom can coordinate to the palladium catalyst, potentially altering its reactivity or leading to deactivation. Furthermore, thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously unstable and prone to rapid protodeboronation under typical Suzuki conditions, leading to low yields.[1][2] Steric hindrance, especially at positions adjacent to the sulfur atom, can also slow down the key steps of the catalytic cycle.
Q2: What is the most critical factor for success in these couplings? A2: The choice of the palladium catalyst and, most importantly, the supporting phosphine ligand is paramount.[3] The ligand dictates the catalyst's stability, activity, and selectivity. Modern, bulky, and electron-rich phosphine ligands have revolutionized the coupling of heteroaryl halides by accelerating the rate-limiting steps of oxidative addition and reductive elimination, which is crucial for outcompeting side reactions.[3][4]
Q3: Should I use a palladium(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst? A3: While traditional Pd(0) sources like Pd(PPh₃)₄ can be effective, modern Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often superior for challenging substrates like brominated thiophenes.[2][5] These precatalysts are typically more air- and moisture-stable, ensuring more consistent generation of the active Pd(0) species in solution.[6] This rapid and clean generation of the active catalyst is key to minimizing boronic acid decomposition before the coupling can occur.[2][5]
Q4: What are the most common side reactions and how can I identify them? A4: The three most common side reactions are:
-
Protodeboronation: Your boronic acid is replaced by a proton, forming thiophene. You will see this byproduct in your GC-MS or LC-MS analysis and a corresponding decrease in the yield of your desired product.[1]
-
Dehalogenation (or Hydrodehalogenation): Your bromothiophene starting material is converted to thiophene. This is often caused by trace water or other protic impurities.[7]
-
Homocoupling: Two molecules of your boronic acid couple to form a bithiophene. This is often promoted by the presence of oxygen and can be a sign of inadequate degassing or issues with the initial reduction of a Pd(II) source.[6][8]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.
Scenario 1: Low or No Yield of the Desired Product
Question: My reaction is not working. I'm recovering mostly starting material. What's the first thing I should check? Answer: The first suspect is always the activity of your catalyst.
-
Is your catalyst system optimized? For brominated thiophenes, standard catalysts like Pd(PPh₃)₄ may be insufficient. A slow catalyst gives the unstable thiophene boronic acid more time to decompose.[1] You should employ a highly active catalyst system, such as a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][3] Alternatively, using an integrated precatalyst like XPhos G3 often provides superior results and consistency.[2]
-
Is your reaction atmosphere truly inert? Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7][9]
Question: I've switched to a better catalyst, but my yield is still low and I see a lot of thiophene byproduct. What's happening? Answer: The formation of thiophene points towards protodeboronation of your boronic acid, a very common issue with these substrates.[1] The key is to make the desired cross-coupling reaction kinetically faster than this decomposition pathway.
-
What base are you using? Strong bases like NaOH or KOH significantly accelerate protodeboronation.[1] Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[1][10]
-
What is your reaction temperature? High temperatures (>100 °C) increase the rate of both the desired reaction and the undesired protodeboronation.[1] With a highly active modern catalyst, you can often lower the temperature to the 60-80 °C range, which will significantly suppress the decomposition pathway.[1]
-
Have you considered protecting your boronic acid? If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, is a highly effective strategy.[2][11] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2]
Scenario 2: Dealing with Sterically Hindered Substrates
Question: I am trying to couple a 3-bromothiophene with an ortho-substituted aryl boronic acid and the reaction is very slow. What type of catalyst system is best for sterically demanding couplings? Answer: Steric hindrance slows down both the oxidative addition and reductive elimination steps. To overcome this, you need a catalyst system that is both highly active and sterically demanding itself.
-
Ligand Choice is Critical: You need ligands that create a bulky coordination sphere around the palladium. This promotes the reductive elimination step, which is often the rate-limiting step for hindered biaryl synthesis.[3]
-
Biarylphosphines: Ligands like XPhos and SPhos are excellent starting points.[3][12]
-
N-Heterocyclic Carbenes (NHCs): For extremely hindered substrates, Pd-NHC complexes can be superior.[13] They are strong σ-donors and often possess significant steric bulk, making them highly efficient for forming tetra-ortho-substituted biaryls.[13]
-
-
Base and Solvent: For hindered couplings, stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) can sometimes be effective, often in anhydrous ethereal solvents like dioxane or THF.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Minimizing tar formation during Friedel-Crafts acylation of thiophene.
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges, with a specific focus on minimizing tar formation, a frequent impediment to achieving high yields and purity.
Troubleshooting Guide: Minimizing Tar Formation
Tar formation, or resinification, is a prevalent issue in the Friedel-Crafts acylation of thiophene, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[1] The high reactivity of the thiophene ring makes it susceptible to polymerization under harsh acidic conditions.[1] This section provides direct answers and actionable steps to mitigate this problem.
Q1: My reaction is producing a significant amount of black, insoluble tar. What is the primary cause and how can I prevent it?
A1: The primary cause of tar formation is the inherent instability of the thiophene ring in the presence of strong acids, which can lead to polymerization.[1][2] Thiophene and strong Lewis acids like aluminum chloride can react vigorously, leading to undesirable side reactions.[2][3]
Troubleshooting Steps:
-
Catalyst Selection: Switch from strong, aggressive Lewis acids like AlCl₃ to milder alternatives. Options include:
-
Solid Acid Catalysts: Zeolites, such as Hβ, have demonstrated excellent activity and selectivity, with reported thiophene conversions of nearly 99% and high yields of 2-acetylthiophene.[4][5] These catalysts are also recoverable and reusable, offering environmental and practical advantages.[4][5]
-
Milder Lewis Acids: Consider using tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to reduce the extent of side reactions.[1] Ethylaluminum dichloride (EtAlCl₂) has also been used to create a non-acidic reaction medium, achieving high yields.[6]
-
Glauconite: This naturally occurring mineral has been shown to be an effective and inexpensive catalyst for thiophene acylation, substantially eliminating undue resinification.[3]
-
-
Temperature Control: The acylation reaction is exothermic.[4] Maintaining a low and controlled temperature is crucial. Lowering the reaction temperature can favor the desired kinetically controlled product and suppress polymerization pathways.[1] For instance, reactions with EtAlCl₂ have been successfully carried out at 0°C.[6]
-
Order of Addition: The sequence in which reagents are mixed is critical. It has been reported that adding a solution of the acyl chloride to a suspension of thiophene and aluminum chloride can result in significant tar formation.[2][3] A better approach is to add a solution of the acylating agent and thiophene to a suspension of the Lewis acid.[2]
Q2: I've switched to a milder catalyst, but I'm still observing some tar formation, especially during workup. What can I do?
A2: Even with milder catalysts, residual acidity and localized heat during the workup can promote tarring. Careful quenching and extraction procedures are essential.
Troubleshooting Steps:
-
Quenching: Pour the reaction mixture slowly and carefully onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[7] This rapidly neutralizes the catalyst and dissipates heat.
-
Extraction: After quenching, promptly extract the product into an organic solvent. The combined organic layers should be washed with a saturated sodium bicarbonate solution to remove any remaining acid before drying and solvent removal.[7]
Frequently Asked Questions (FAQs)
Q3: What is the optimal temperature range for the acylation of thiophene to minimize side reactions?
A3: The optimal temperature is highly dependent on the specific catalyst and acylating agent used. Generally, lower temperatures are preferable to enhance selectivity and reduce tar formation.[1] While some protocols using solid acid catalysts like Hβ zeolite have been successful at temperatures around 60-80°C[4][8], others employing catalysts like EtAlCl₂ achieve high yields at 0°C.[6] It is advisable to start with lower temperatures and monitor the reaction progress.
Q4: How does the choice of solvent affect tar formation?
A4: The solvent can influence the reactivity of the catalyst and the solubility of reaction intermediates. Less polar solvents are often preferred for Friedel-Crafts acylations of thiophene.[1] However, the choice of solvent can also affect the product distribution in some aromatic systems.[9] For thiophene acylation, solvent-free conditions have also been reported to be effective, particularly with solid acid catalysts.[5][8]
Q5: Can the molar ratio of reactants influence the amount of tar formed?
A5: Yes, the molar ratio of thiophene to the acylating agent can impact the reaction efficiency and potentially the formation of byproducts. An excess of the acylating agent is often used to drive the reaction to completion. For example, a molar ratio of thiophene to acetic anhydride of 1:3 has been shown to be effective with an Hβ zeolite catalyst.[4] However, using a large excess of the acylating agent can complicate the purification process.[4]
Key Parameter Summary for Minimizing Tar Formation
| Parameter | Recommendation | Rationale |
| Catalyst | Use milder Lewis acids (e.g., SnCl₄, ZnCl₂) or solid acid catalysts (e.g., Hβ zeolite).[1][4][5] | Strong Lewis acids like AlCl₃ are highly reactive and can cause polymerization of the thiophene ring.[1][2] |
| Temperature | Maintain low and controlled temperatures (e.g., 0°C to 60°C).[1][6] | The reaction is exothermic; lower temperatures reduce the rate of side reactions leading to tar.[4] |
| Order of Addition | Add the mixture of thiophene and acylating agent to the catalyst suspension.[2] | Prevents localized high concentrations of the highly reactive thiophene-Lewis acid complex.[3] |
| Workup | Quench the reaction mixture slowly on an ice/acid mixture with vigorous stirring.[7] | Rapidly neutralizes the catalyst and dissipates heat to prevent further reactions. |
| Solvent | Consider less polar solvents or solvent-free conditions.[1][5][8] | Can modulate catalyst activity and solubility of intermediates. |
Reaction Mechanism and Tar Formation Pathway
The Friedel-Crafts acylation of thiophene proceeds via electrophilic aromatic substitution, with a strong preference for acylation at the 2-position due to the greater stability of the resulting carbocation intermediate.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating Reproducibility in the Biological Screening of Aromatic Ketones
Welcome to the technical support center dedicated to addressing the nuanced challenges of biological screening with aromatic ketone scaffolds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of generating robust and reproducible data. Here, we dissect common experimental hurdles and provide field-proven insights to ensure the integrity of your screening campaigns.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with aromatic ketones in biological assays.
Q1: My aromatic ketone hit is potent in the primary screen but inactive in follow-up assays. What is the most likely cause?
A significant contributor to this discrepancy is compound aggregation .[1] Many organic small molecules, including aromatic ketones, can self-associate in aqueous buffers to form colloidal particles, especially at the higher concentrations used in primary screens.[1][2] These aggregates can non-specifically inhibit enzymes by sequestering them on their surface, leading to false-positive results.[2][3] When the compound is diluted for follow-up studies, these aggregates may dissolve, leading to a loss of apparent activity.[1]
Q2: I suspect my aromatic ketone is a "Pan-Assay Interference Compound" (PAINS). How can I confirm this?
PAINS are compounds that show activity in numerous assays through non-specific mechanisms.[4][5] Aromatic ketones can sometimes contain substructures that fall into PAINS categories.[2] To investigate this:
-
Computational Analysis: Utilize PAINS filters and other computational tools to check if your compound's scaffold is a known offender.[3][4]
-
Promiscuity Assessment: If you have access to data from multiple screens, check if your compound is active across a wide range of unrelated targets. A high hit rate is a red flag for promiscuity.
-
Literature Review: Search for published data on compounds with similar scaffolds to see if they have been reported as frequent hitters or problematic compounds.
Q3: My aromatic ketone has poor solubility in my aqueous assay buffer. What are my options?
Poor aqueous solubility is a common challenge with aromatic ketones, particularly those with large polycyclic systems.[1][6][7][8][9] This can lead to precipitation and inaccurate concentration determination, severely impacting reproducibility. Consider the following:
-
Co-solvents: The use of a minimal amount of a water-miscible organic solvent, like DMSO, is standard practice. However, ensure the final concentration is low enough (typically <1%) to not affect the biological system.
-
Surfactants: Low concentrations of non-ionic detergents can sometimes improve solubility and prevent aggregation.[3]
-
Formulation Strategies: For later-stage development, more advanced formulation techniques may be necessary.
Q4: Could my aromatic ketone be reacting covalently with my target protein?
Yes, the carbonyl group of a ketone can be electrophilic and, in some cases, form reversible or irreversible covalent bonds with nucleophilic residues on a protein, such as lysine or cysteine.[10][11][12][13] This can be a desired mechanism of action for targeted covalent inhibitors but can also be a source of non-specific activity. Mass spectrometry-based techniques can be employed to detect covalent adduct formation.[13]
Q5: I'm observing high background fluorescence in my assay when I add my aromatic ketone. What's happening?
Many aromatic compounds are inherently fluorescent.[14][15] If the excitation and emission spectra of your compound overlap with those of your assay's fluorophore, it can lead to significant interference and false-positive signals. It is crucial to measure the intrinsic fluorescence of your compound at the assay's wavelengths.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for diagnosing and resolving complex reproducibility issues.
Guide 1: Investigating and Mitigating Compound Aggregation
Compound aggregation is a primary driver of false positives in high-throughput screening (HTS).[2][10] This guide will walk you through identifying and addressing this issue.
Is Aggregation the Problem? A Decision Workflow
Caption: A workflow for diagnosing compound aggregation.
Experimental Protocols
1. Detergent Titration Assay
-
Principle: Non-ionic detergents, such as Triton X-100 or Tween-80, can disrupt the formation of colloidal aggregates.[2] A true inhibitor's activity should be largely unaffected by the presence of a low concentration of detergent, while an aggregator's apparent activity will often be significantly reduced.[1]
-
Protocol:
-
Prepare a dose-response curve of your aromatic ketone in your standard assay buffer.
-
Prepare a parallel set of dose-response curves in the same buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Compare the IC50 values. A significant rightward shift in potency in the presence of detergent is indicative of aggregation-based activity.
-
2. Dynamic Light Scattering (DLS)
-
Principle: DLS is a biophysical technique that measures the size distribution of particles in a solution.[3] The presence of particles in the range of 50-400 nm is a strong indicator of compound aggregation.[2]
-
Protocol:
-
Prepare your aromatic ketone in the assay buffer at a concentration where you observe activity.
-
Analyze the sample using a DLS instrument.
-
The detection of a particle population that is absent in the buffer-only control suggests aggregation.
-
Mitigation Strategies for Aggregators
| Strategy | Description | Considerations |
| Lower Compound Concentration | Test the compound at concentrations below its critical aggregation concentration (CAC).[1] | This may not be feasible if the compound's true activity is also in this lower concentration range. |
| Assay Buffer Modification | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your standard assay buffer.[2] | Ensure the detergent itself does not interfere with your assay components. |
| Structural Modification | If medicinal chemistry efforts are planned, modify the scaffold to improve solubility and reduce the propensity for aggregation. | This is a longer-term strategy for lead optimization. |
Guide 2: Deconvoluting Assay Interference from True Activity
Aromatic ketones can interfere with various assay technologies. This guide provides a systematic approach to identify and overcome these artifacts.
Common Interference Mechanisms of Aromatic Ketones
| Interference Type | Mechanism | Recommended Action |
| Fluorescence | The aromatic rings can absorb and emit light, interfering with fluorescence-based readouts.[14][15][16] | Pre-read plates after compound addition but before adding detection reagents to measure intrinsic compound fluorescence. |
| Redox Activity | Some aromatic ketones can participate in redox cycling, which can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase). | Perform counter-screens in the absence of the primary target to assess direct effects on the reporter system. |
| Photoreactivity | Aromatic ketones can be photosensitive and, upon excitation with light, can generate reactive species that damage proteins or interfere with the assay.[17][18] | Minimize exposure of compound-treated plates to light. |
Workflow for Identifying Assay Interference
Caption: A decision tree for troubleshooting assay interference.
Experimental Protocol: Orthogonal Assay Confirmation
-
Principle: To confidently validate a hit, it is essential to reproduce the activity in a secondary assay that has a different detection method and is therefore not susceptible to the same artifacts.
-
Protocol:
-
Identify a suitable orthogonal assay for your target. For example, if your primary screen was a fluorescence-based enzymatic assay, a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to confirm direct binding.
-
Test your aromatic ketone in the orthogonal assay.
-
Concordant results between the primary and orthogonal assays significantly increase the confidence that you have a true hit.
-
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26). Available from: [Link]
-
Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021-10-20). Available from: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. Available from: [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Applications of Covalent Chemistry in Targeted Protein Degradation - PubMed Central - NIH. Available from: [Link]
-
Pan-assay interference compounds - Wikipedia. Available from: [Link]
-
PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. (2013-12-02). Available from: [Link]
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017-07-19). Available from: [Link]
-
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - NIH. Available from: [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015-12-07). Available from: [Link]
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Covalent Adduction of Human Serum Albumin by 4-Hydroxy-2-Nonenal: Kinetic Analysis of Competing Alkylation Reactions | Biochemistry - ACS Publications. Available from: [Link]
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Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. Available from: [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025-05-28). Available from: [Link]
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Computational toxicology methods in chemical library design and high-throughput screening hit validation - PMC - NIH. Available from: [Link]
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Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. Available from: [Link]
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Design of chemical libraries for screening - ResearchGate. (2025-08-07). Available from: [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. Available from: [Link]
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Evaluating and evolving a screening library in academia: the St. Jude approach - PMC - NIH. Available from: [Link]
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Fluorescence readouts in HTS: No gain without pain? | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
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Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA - PubMed. Available from: [Link]
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Design of chemical libraries for screening - PubMed. Available from: [Link]
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Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - Columbia University. Available from: [Link]
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High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering | ACS Omega - ACS Publications. (2020-06-04). Available from: [Link]
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Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC - NIH. (2025-04-11). Available from: [Link]
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Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing). Available from: [Link]
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Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal- - XCellR8. Available from: [Link]
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Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems - ResearchGate. (2025-08-06). Available from: [Link]
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Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PubMed. Available from: [Link]
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Aqueous Solubilities of Several Large Polycyclic Aromatic Hydrocarbon (PAHs) - ResearchGate. Available from: [Link]
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Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles - PubMed. (2024-11-21). Available from: [Link]
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Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed. Available from: [Link]
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Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available from: [Link]
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Interference Reduction in Glucose Detection by Redox Potential Tuning: New Glucose Meter Development - PubMed. Available from: [Link]
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Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PubMed Central. (2025-10-03). Available from: [Link]
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Interference of ketone bodies on laboratory creatinine measurement in children with DKA: a call for change in testing practices - PubMed. (2021-11-10). Available from: [Link]
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(PDF) Reduction of aldehydes and hydrogen cyanide yields in mainstream cigarette smoke using an amine functionalised ion exchange resin - ResearchGate. (2025-08-07). Available from: [Link]
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Investigating biomarkers of exposure to jet aircraft oil fumes using mass spectrometry - PMC. Available from: [Link]
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Photoredox activation for the direct β-arylation of ketones and aldehydes - PubMed - NIH. (2013-03-29). Available from: [Link]
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IJMS | Special Issue : Application of NMR Spectroscopy in Biomolecules - MDPI. Available from: [Link]
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The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed. Available from: [Link]
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BIOLOGY Diversity In the Living World. Available from: [Link]
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Technical Support Center: Stability Testing of (4-Bromophenyl)(thiophen-2-yl)methanone Derivatives
Welcome to the technical support center for the stability testing of (4-Bromophenyl)(thiophen-2-yl)methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and quality of these compounds. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and established regulatory standards.
Introduction: The Criticality of Stability in Thiophene-Containing Compounds
This compound and its analogs are a class of compounds with significant interest in medicinal chemistry and materials science. The inherent chemical functionalities—a thiophene ring, a ketone linker, and a brominated phenyl group—present a unique set of stability challenges. The electron-rich thiophene ring is susceptible to oxidation, while the ketone group can be a target for nucleophilic attack, and the carbon-bromine bond may undergo photolytic cleavage.[1][2][3] Therefore, a robust stability testing program is not merely a regulatory requirement but a fundamental aspect of understanding the compound's behavior, predicting its shelf-life, and ensuring its safety and efficacy in final applications.
This guide will walk you through the essential aspects of designing and executing a comprehensive stability testing protocol, from forced degradation studies to the selection of appropriate analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound derivatives?
A1: Based on the chemical structure, the primary anticipated degradation pathways are oxidation, hydrolysis, and photolysis.
-
Oxidation: The sulfur atom in the thiophene ring is a primary target for oxidation.[1][2][3] This can lead to the formation of sulfoxides and subsequently sulfones.[1] These oxidative transformations can significantly alter the compound's biological activity and physical properties. In some cases, cytochrome P450-mediated oxidation can also lead to the formation of reactive thiophene-S-oxides.[2]
-
Hydrolysis: The ketone linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. However, the stability of the ketone group can vary significantly based on the surrounding molecular structure.
-
Photodegradation: Aromatic ketones are known to be photosensitive. The energy from UV or visible light can promote the molecule to an excited state, leading to various reactions, including cleavage of the carbon-bromine bond or reactions involving the thiophene ring.[4][5]
Q2: What are the initial steps for developing a stability-indicating analytical method?
A2: The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM), most commonly a High-Performance Liquid Chromatography (HPLC) method.[6][7][8][9] The goal is to develop a method that can separate the parent compound from all potential degradation products, process impurities, and excipients.[7][8]
The initial steps involve:
-
Understanding the Analyte's Properties: Determine the pKa, solubility, and UV absorbance spectrum of your this compound derivative. This information is crucial for selecting the appropriate mobile phase pH, solvent system, and detector wavelength.
-
Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[6] This is a critical step to ensure your analytical method can resolve the parent drug from its degradants.
-
Method Development and Optimization: Start with a generic reversed-phase HPLC method and optimize parameters such as the column, mobile phase composition (including pH and organic modifier), gradient, and flow rate to achieve adequate separation of all peaks.
Q3: How do I perform a forced degradation study, and what conditions should I use?
A3: Forced degradation studies, also known as stress testing, are essential to identify likely degradation products and demonstrate the specificity of your analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl before analysis. Thiophene chalcones have shown susceptibility to basic conditions.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 1, 2, 4 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][11] A control sample should be wrapped in aluminum foil to protect it from light.[5][12]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using your developing HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acidic | 0.1 N HCl | 2-8 hours at 60°C | Hydrolysis of ketone |
| Basic | 0.1 N NaOH | 30-120 minutes at RT | Hydrolysis of ketone |
| Oxidative | 3% H₂O₂ | 1-4 hours at RT | Oxidation of thiophene ring |
| Thermal | 80°C (dry heat) | 24-72 hours | General decomposition |
| Photolytic | ICH Q1B conditions | As per guidelines | Photodegradation of aromatic rings |
Table 1: Recommended Forced Degradation Conditions
Troubleshooting Guide
Issue 1: My compound shows significant degradation under oxidative stress. How can I identify the degradation products?
Explanation: The thiophene ring is prone to oxidation, leading to the formation of thiophene-S-oxides and sulfones.[1][2][3] These products will have different polarities and, therefore, different retention times in a reversed-phase HPLC system.
Troubleshooting Steps:
-
LC-MS Analysis: The most effective way to identify unknown degradation products is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will provide the molecular weight of the degradation products. An increase of 16 amu suggests the addition of one oxygen atom (sulfoxide), while an increase of 32 amu suggests the addition of two oxygen atoms (sulfone).
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, use HRMS to obtain the exact mass and elemental composition of the degradation products.
-
NMR Spectroscopy: If the degradation products can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Issue 2: I am observing poor peak shape and resolution in my HPLC analysis of the stressed samples.
Explanation: Poor peak shape (e.g., tailing or fronting) and co-eluting peaks can be due to several factors, including inappropriate mobile phase pH, column overload, or secondary interactions between the analytes and the stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pKa of your compound and its degradation products will influence their ionization state. For good chromatography, the mobile phase pH should be at least 1-2 pH units away from the pKa of the analytes.[8] Experiment with different pH values to improve peak shape.
-
Optimize the Gradient: If peaks are co-eluting, a shallower gradient may be necessary to improve resolution. Alternatively, if the analysis time is too long, a steeper gradient can be employed.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Try a Different Column: If the above steps do not work, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) that can offer different selectivity for aromatic compounds.
Issue 3: My compound is highly photosensitive. What are the best practices for handling and storage?
Explanation: Photodegradation can occur rapidly upon exposure to light, especially UV light.[5] This can lead to inaccurate analytical results and a shortened shelf-life for the compound.
Best Practices:
-
Use Amber Glassware: Always handle and store solutions of photosensitive compounds in amber vials or glassware to protect them from light.
-
Work in a Low-Light Environment: When possible, perform experimental manipulations in a fume hood with the sash down and the lights dimmed.
-
Wrap Containers in Aluminum Foil: For long-term storage or during photostability studies, wrap the containers in aluminum foil to provide complete protection from light.[5][12]
-
Include a "Dark Control": In any experiment involving light exposure, always include a control sample that is protected from light to differentiate between photodegradation and thermal degradation.[5][12]
Conclusion
The stability testing of this compound derivatives is a multifaceted process that requires a thorough understanding of the molecule's inherent chemical properties. By anticipating the primary degradation pathways—oxidation, hydrolysis, and photolysis—and employing a systematic approach to method development and forced degradation studies, researchers can ensure the quality, safety, and efficacy of these compounds. This guide provides a foundational framework for troubleshooting common issues and implementing robust stability testing protocols in your laboratory.
References
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC - NIH. Available at: [Link]
-
Thiophene - Wikipedia. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed. Available at: [Link]
-
Oxidative Desulfurization of Thiphene Derivatives - Minds@UW. Available at: [Link]
-
Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A review of the occurrence, toxicity,and biodegradation of condensed thiophenes found in petroleum - Canadian Science Publishing. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Photostability testing theory and practice - Q1 Scientific. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]
-
Stability indicating study by using different analytical techniques - IJSDR. Available at: [Link]
-
Meet the expert: The Importance of Photostability Testing - Sampled. Available at: [Link]
-
Stability Indicating Methods - YouTube. Available at: [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available at: [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed. Available at: [Link]
-
Hydrolytic stability in hemilabile metal-organic frameworks - PubMed. Available at: [Link]
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- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. ema.europa.eu [ema.europa.eu]
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- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 11. database.ich.org [database.ich.org]
- 12. 3 Important Photostability Testing Factors [sampled.com]
Technical Support Center: Crystallization of Thiophene Ketones for X-ray Analysis
Welcome to the technical support center for optimizing the crystallization of thiophene ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization process.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues that may arise during your crystallization experiments with thiophene ketones. The question-and-answer format is designed to help you quickly identify your problem and implement a targeted solution.
Question 1: My thiophene ketone compound oils out instead of crystallizing. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid phase instead of a solid crystal, is a common problem indicating that the level of supersaturation is too high or the solvent environment is not conducive to nucleation.
Causality: This often happens when the solute's concentration far exceeds its solubility limit under the given conditions, leading to a liquid-liquid phase separation rather than an ordered crystal lattice formation. Certain solvents, like tetrahydrofuran (THF), are also known to sometimes promote oiling out.[1]
Solutions:
-
Reduce Supersaturation:
-
Decrease Compound Concentration: Start with a more dilute solution of your thiophene ketone.
-
Slower Evaporation/Cooling: If using slow evaporation, reduce the rate by using a vial with a smaller opening or by placing it in a container with a loosely fitting cap. For slow cooling methods, decrease the cooling rate to allow molecules more time to arrange into a crystal lattice.[2][3]
-
Modify Solvent System: Introduce a solvent in which your compound is less soluble (an anti-solvent) more slowly in layering or vapor diffusion setups.
-
-
Change the Solvent System:
-
Avoid solvents in which your compound is excessively soluble.[4] Experiment with different solvent systems. A good starting point is to find a solvent in which your thiophene ketone is moderately soluble at room temperature or soluble only when heated.[4][5]
-
Consider solvent mixtures. For instance, dissolving the compound in a "good" solvent and layering it with or allowing vapor diffusion of a "poor" solvent (anti-solvent) can promote gradual crystallization.[6][7]
-
-
Adjust the Temperature: Temperature significantly affects solubility.[2][8]
-
Consider Seeding: If you have previously obtained even a tiny crystal or a crystalline powder, you can use it to seed a new experiment. Seeding provides a template for crystal growth and can help bypass the difficult nucleation step.[11][12]
Question 2: I'm getting a shower of tiny, needle-like crystals that are too small for X-ray diffraction. How can I grow larger, single crystals?
Answer:
The formation of numerous small crystals, often in the form of needles or plates, indicates that the nucleation rate is too high compared to the crystal growth rate.[13] The goal is to reduce the number of nucleation sites to allow fewer crystals to grow larger.[4]
Causality: Rapid supersaturation leads to the spontaneous formation of many crystal nuclei simultaneously, leaving insufficient solute for each nucleus to grow into a large crystal.
Solutions:
-
Decrease the Rate of Supersaturation:
-
Slower Cooling/Evaporation: As with oiling out, slowing down the process is key. Use a more controlled, gradual temperature decrease or a slower evaporation rate.[2]
-
Vapor Diffusion Control: In vapor diffusion setups, you can slow down the diffusion rate by using a larger reservoir volume, a smaller drop size, or by adding a layer of oil over the reservoir.[13]
-
-
Optimize Concentrations:
-
Utilize Seeding Techniques:
-
Microseeding: Crush existing small crystals to create a seed stock. Introduce a very small amount of this stock into a fresh, slightly undersaturated solution. This encourages the growth of a few larger crystals from the seeds rather than spontaneous nucleation.[12][16][17]
-
Streak Seeding: Gently draw a seeding tool (like an animal whisker) through a drop containing microcrystals and then streak it across a fresh drop.[12]
-
-
Refine the Solvent System:
-
Experiment with different solvents or solvent mixtures. The interaction between the solvent and the crystal faces can influence the crystal habit.[4]
-
Question 3: My crystallization attempts result in amorphous precipitate or no change at all. What steps should I take?
Answer:
This outcome suggests that the conditions are either too far into the precipitation zone (leading to disordered solids) or are stuck in the undersaturated or metastable zone where crystallization is unlikely to occur.
Causality: Amorphous precipitate forms when supersaturation is reached too quickly, not allowing for the ordered arrangement of molecules.[14] No change indicates the solution is not sufficiently supersaturated for nucleation to occur.
Solutions:
-
For Amorphous Precipitate:
-
Reduce Concentrations: Lower the concentration of your thiophene ketone and/or the precipitant.[14][15]
-
Slow Down the Process: Employ slower cooling, evaporation, or diffusion rates.[2]
-
Screen Different pH values: If your molecule has ionizable groups, pH can significantly impact solubility and crystal packing.
-
-
For Clear Drops (No Change):
-
Increase Concentrations: The concentration of your compound or the precipitant may be too low.[14][15]
-
Increase the Rate of Supersaturation: Use a more volatile anti-solvent in vapor diffusion or a faster cooling rate.
-
Expand Your Screening: Try a wider range of solvents, precipitants, and temperatures. Sparse-matrix screening kits can be useful for exploring a broad crystallization space.[18][19]
-
Check Compound Purity: Impurities can sometimes inhibit crystallization.[18][20][21] Ensure your thiophene ketone is of high purity (>95%).[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the best crystallization methods for thiophene ketones?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your compound. However, several methods are commonly successful for small organic molecules like thiophene ketones:
-
Slow Evaporation: Simple and effective. Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly. This works well for compounds that are not sensitive to air or moisture.[4]
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool slowly. This is effective for compounds with a significant temperature-dependent solubility.[2][3]
-
Vapor Diffusion (Hanging and Sitting Drop): A drop containing your dissolved compound is equilibrated against a larger reservoir of a precipitant or anti-solvent. This allows for a slow and controlled increase in supersaturation.[6][22][23] This is a very popular method as it allows for screening many conditions with small amounts of material.
-
Microbatch Under Oil: Small droplets of the sample and crystallization solution are placed under a layer of oil (like paraffin or silicone oil). The oil controls the rate of water evaporation from the drop, allowing for a gradual increase in concentration.[24][25][26] This technique is well-suited for high-throughput screening.[24][27]
Q2: How do I choose the right solvent for crystallizing my thiophene ketone?
A2: The ideal crystallization solvent is one in which your compound is moderately soluble.[4]
-
Solubility Testing: A good starting point is to test the solubility of your compound in a range of common solvents. The ideal solvent will dissolve your compound when heated but show low solubility at room or lower temperatures.[5]
-
Solvent Pairs: Often, a combination of two miscible solvents is used. The compound should be soluble in one ("good" solvent) and insoluble in the other ("anti-solvent").[7]
-
Common Solvents for Organic Compounds: A table of commonly used solvents is provided below.
| Good Solvents (High Polarity) | Anti-Solvents (Low Polarity) |
| Acetone | Hexane |
| Ethanol | Heptane |
| Methanol | Cyclohexane |
| Dichloromethane | Toluene |
| Tetrahydrofuran (THF) | Diethyl Ether |
| Ethyl Acetate | Pentane |
| Table 1: Common solvents for the crystallization of organic compounds.[1][7][28] |
Q3: What is the role of temperature in crystallization?
A3: Temperature is a critical variable that influences both solubility and the kinetics of crystal growth.[2][9]
-
Solubility: For most organic compounds, solubility increases with temperature.[2][3] This principle is the basis of the slow cooling method.
-
Nucleation and Growth Rates: Higher temperatures increase molecular motion, which can lead to faster crystal growth. However, if the temperature is too high, it can prevent nucleation or even dissolve existing crystals.[2] Conversely, very low temperatures can slow down the growth process significantly.[2] Screening a range of temperatures is often a crucial step in optimization.[9][10]
Q4: How important is the purity of my thiophene ketone?
A4: Purity is paramount. Impurities can inhibit nucleation, interfere with the crystal lattice formation leading to poorly ordered crystals, or be incorporated into the crystal, causing defects.[18][20][21][29] It is recommended to use a compound with a purity of >95% for crystallization trials.[18] If you suspect impurities are the issue, further purification of your compound (e.g., by chromatography or recrystallization) is necessary.
Q5: When and how should I use seeding?
A5: Seeding is a powerful optimization technique used when spontaneous nucleation is difficult or results in poor quality crystals.[12] It should be considered when you have obtained microcrystals, a crystalline powder, or even a different crystal form.
-
When to Seed:
-
To overcome persistent oiling out.
-
To grow larger crystals from a shower of microcrystals.
-
To obtain a specific, desired crystal form (polymorph).
-
When spontaneous nucleation does not occur under any screened conditions.
-
-
How to Seed:
-
Prepare a Seed Stock: Take a small amount of your crystalline material and crush it in a small volume of a solution in which it is insoluble.
-
Prepare the Crystallization Drop: Prepare a solution of your thiophene ketone that is close to, but not yet at, supersaturation (a clear, stable solution).
-
Introduce the Seeds: Transfer a tiny amount of the seed stock into the clear drop using a thin tool (like a cat whisker or a specialized seeding tool) or by serial dilution of the seed stock.[16][17] The goal is to introduce a small number of seeds to act as templates for growth.[11]
-
Experimental Protocols & Visualizations
Protocol 1: Vapor Diffusion Crystallization (Sitting Drop)
-
Prepare the Reservoir Solution: Pipette 500 µL of the desired precipitant solution into the reservoir of a crystallization plate well.
-
Prepare the Drop: On the sitting drop post within the well, pipette 1 µL of your thiophene ketone solution (dissolved in a suitable "good" solvent).
-
Mix the Drop: Add 1 µL of the reservoir solution to the drop on the post. Some researchers prefer to mix by pipetting up and down, while others allow diffusion to mix the components.[23]
-
Seal the Well: Carefully seal the well with clear tape or a cover slide to create a closed system.
-
Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature. Observe the drops periodically under a microscope over several days to weeks.
Troubleshooting Decision Tree
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization (Al's Oil). [Link]
-
TutorChase. (n.d.). What role does temperature play in crystallisation? [Link]
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. [Link]
-
Mettler Toledo. (n.d.). Seeding In a Crystallization Process. [Link]
-
Jee, S. (n.d.). Chemistry Crystallization. [Link]
-
CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]
-
Diamond Light Source. (n.d.). Crystal-seeding. [Link]
-
Hampton Research. (n.d.). Temperature as a Crystallization Variable. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]
-
Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University. [Link]
-
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
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Luft, J. R., et al. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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IMSERC. (n.d.). Crystallization Guide. [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]
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Technobis Crystallization Systems. (n.d.). Screening for Co-Crystals with a Solubility-based Approach with Crystal16. [Link]
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IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
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Biocompare. (2013). Using Crystallography to Resolve Protein Structure. [Link]
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McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F. [Link]
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Technobis Crystallization Systems. (2023). A solubility-based approach to co-crystal screening using the Crystal16. [Link]
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ResearchGate. (2025). Search of Optimum Conditions for Sublimation Growth of Thiophene/Phenylene Co-Oligomer Crystals. [Link]
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ResearchGate. (n.d.). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. [Link]
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Orbion. (2025). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. [Link]
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LITFL. (2020). Ketoacidosis. [Link]
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Technical Support Center: Friedel-Crafts Acylation Quenching Procedures
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and workup stages of this cornerstone C-C bond-forming reaction. My aim is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Critical Role of the Quench
The Friedel-Crafts acylation, a robust method for synthesizing aromatic ketones, culminates in a product that is complexed with the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This stable complex necessitates a "destructive" workup to liberate the desired ketone. The quenching step, therefore, is not merely about stopping the reaction but is an active chemical process designed to decompose the aluminum complexes and separate the organic product from inorganic byproducts. Improper quenching is a frequent source of low yields, product loss, and purification difficulties.[3]
Frequently Asked Questions (FAQs)
Here we address the most common queries encountered during the quenching of Friedel-Crafts acylation reactions.
Q1: Why is the quenching process for a Friedel-Crafts acylation so vigorous and often hazardous?
A1: The high reactivity of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is the primary reason. AlCl₃ reacts extremely exothermically with water in a process of hydrolysis.[4][5] This can generate a significant amount of heat, potentially boiling volatile organic solvents like dichloromethane (DCM), leading to a dangerous increase in pressure within the flask.[4][6] Additionally, this hydrolysis produces corrosive hydrogen chloride (HCl) gas.[7] For these reasons, the quench must be performed with extreme care, typically by slowly adding the reaction mixture to a cold quenching solution.[8]
Q2: I've seen protocols that quench on ice, some with dilute HCl, and others with a mixture of ice and concentrated HCl. What is the difference and which should I choose?
A2: The choice of quenching agent depends on the scale of your reaction and the nature of your product. Here's a breakdown of the rationale:
-
Ice/Water: This is the simplest quenching method. The ice helps to manage the exotherm of the AlCl₃ hydrolysis.[4] However, quenching with water alone can lead to the formation of gelatinous aluminum hydroxide (Al(OH)₃), which can complicate extractions and lead to the formation of persistent emulsions.[9]
-
Dilute Acid (e.g., 3M HCl): Using a dilute acid helps to keep the aluminum salts, such as aluminum hydroxychlorides, soluble in the aqueous phase, which facilitates a cleaner separation of the organic and aqueous layers.[9][10]
-
Ice and Concentrated HCl Mixture: This is often the most effective method, especially for larger-scale reactions or when emulsions are a known issue.[7][9][11] The ice controls the temperature, while the concentrated acid ensures a sufficiently low pH to completely dissolve the aluminum salts as soluble aluminum aqua complexes (e.g., [Al(H₂O)₆]³⁺) and prevent the formation of insoluble hydroxides.[3][9]
Q3: My workup has resulted in a thick, unfilterable emulsion. What went wrong and how can I fix it?
A3: Emulsion formation is a common problem in Friedel-Crafts workups and is typically caused by the precipitation of insoluble aluminum hydroxides at the interface of the organic and aqueous layers.[3][10] This is more likely to occur when quenching with water alone.
-
To resolve an existing emulsion:
-
Add more dilute acid (e.g., HCl) to the separatory funnel and shake vigorously. The acid will help to dissolve the aluminum hydroxides.[9]
-
If the emulsion persists, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous layer.[3]
-
In stubborn cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion and remove particulate matter.
-
-
To prevent emulsions in future experiments:
Q4: Why is it critical to add the reaction mixture to the ice/acid and not the other way around?
A4: This is a crucial safety and process control measure.[8] Adding the quenching agent (water or acid) to the reaction mixture results in a localized, highly exothermic reaction that can be difficult to control. This can cause the solvent to boil violently and potentially eject the flask's contents.[4][6] By slowly adding the reaction mixture to a large volume of a cold quenching solution, the heat generated is dissipated much more effectively and safely.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled boiling during quench | Addition of water/acid to the reaction mixture instead of the reverse. Insufficient cooling. | Immediate Action: If safe, move the reaction to a more efficient cooling bath. Prevention: Always add the reaction mixture slowly to a well-stirred, ice-cold quenching solution.[8] |
| Low product yield after workup | Incomplete hydrolysis of the aluminum-ketone complex. Product loss due to emulsion formation.[3] | Ensure the quench is sufficiently acidic to break up the complex.[9] Use an ice/concentrated HCl mixture for the quench.[11] If an emulsion forms, use brine or additional acid to break it.[3] |
| Formation of a gelatinous precipitate | Precipitation of aluminum hydroxide (Al(OH)₃) due to insufficient acid in the quench. | Add more dilute or concentrated HCl to the workup mixture until the precipitate dissolves.[9][10] |
| Product seems to be in the aqueous layer | If the product has basic functional groups (e.g., amines), it may be protonated and become water-soluble in an acidic workup. | After separating the layers, basify the aqueous layer with a base like NaOH or NaHCO₃ and re-extract with an organic solvent. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for Friedel-Crafts Acylation
This protocol is a general guideline for quenching a reaction where AlCl₃ is the Lewis acid.
Materials:
-
Large beaker
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Magnetic stir plate and stir bar
Procedure:
-
In a large beaker (at least 5-10 times the volume of your reaction mixture), prepare a quenching solution by adding crushed ice to concentrated HCl. A common mixture is approximately 1:1 by volume.
-
Place the beaker in an ice bath on a magnetic stir plate and begin vigorous stirring.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture in a thin stream into the vigorously stirred ice/HCl mixture.[7][9]
-
The rate of addition should be controlled to keep the temperature of the quenching mixture below 20 °C.
-
After the addition is complete, continue stirring the mixture for 15-30 minutes to ensure the complete decomposition of any aluminum complexes.[11]
-
Transfer the resulting two-phase mixture to a separatory funnel for extraction of the product.
Visualizing the Quenching Workflow
Caption: Workflow for Quenching a Friedel-Crafts Acylation
Decision-Making for Quenching Agent Selection
Caption: Decision tree for selecting a quenching agent.
References
- Chem-Station Int. Ed. (2014, April 14).
- BenchChem. (2025).
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- Organic Syntheses Procedure.
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- Reddit. (2019, February 15).
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- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (2022, July 18). Friedel Crafts Acylation needs excess AlCl3 but alkylation doesn't why?
- BenchChem. (2025).
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- University of California, Los Angeles. (n.d.).
- Chemguide. Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution.
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- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of (4-Bromophenyl)(thiophen-2-yl)methanone: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. (4-Bromophenyl)(thiophen-2-yl)methanone is a key building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of the most common synthetic strategies, offering insights into the experimental choices and expected outcomes to aid in selecting the optimal method for your research needs.
Introduction to this compound
This compound is a diaryl ketone containing a bromophenyl and a thiophenyl moiety. The presence of the bromine atom provides a handle for further functionalization, typically through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The thiophene ring is also a common motif in many pharmaceuticals. The choice of synthetic route to this valuable intermediate can significantly impact yield, purity, cost, and scalability. This guide will explore three primary synthetic pathways: Friedel-Crafts acylation, a Suzuki coupling approach, and a Grignard reagent-based synthesis, along with a brief discussion on an alternative oxidation method.
Comparative Overview of Synthesis Routes
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling Approach | Grignard Reagent Based Synthesis | Oxidation of Corresponding Alcohol |
| Starting Materials | Thiophene, 4-Bromobenzoyl chloride | 2-Thiopheneboronic acid, 4-Bromo-N-methoxy-N-methylbenzamide (Weinreb amide) | 2-Bromothiophene, 4-Bromobenzonitrile | (4-bromophenyl)(thiophen-2-yl)methanol |
| Key Reagents | Lewis Acid (e.g., AlCl₃, Yb(OTf)₃) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Magnesium | Oxidizing agent (e.g., PCC, DMP) |
| Typical Yield | Moderate to High | Moderate to Good | Moderate | High |
| Reaction Conditions | Anhydrous, often cryogenic to room temp. | Inert atmosphere, elevated temp. (e.g., 90 °C) | Anhydrous, inert atmosphere | Mild, room temp. |
| Key Advantages | Atom economical, direct C-C bond formation. | Good functional group tolerance. | Readily available starting materials. | High yielding, clean conversion. |
| Key Disadvantages | Harsh Lewis acids, potential for side reactions. | Multi-step synthesis of precursors, catalyst cost. | Moisture sensitive, potential for side reactions. | Requires synthesis of the precursor alcohol. |
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this approach, thiophene undergoes electrophilic acylation with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst.
Mechanistic Insight
The Lewis acid activates the 4-bromobenzoyl chloride by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This generates a highly reactive acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation restores the aromaticity of the thiophene ring, yielding the desired ketone. The acylation of thiophene preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs.
Experimental Protocol
Materials:
-
Thiophene
-
4-Bromobenzoyl chloride
-
Aluminum chloride (AlCl₃) or Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add 4-bromobenzoyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add a solution of thiophene (1.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Halogen Wars: A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Thiophene Analogs
For researchers, medicinal chemists, and professionals in drug development, the thiophene scaffold represents a privileged structure, a foundational component in a multitude of biologically active compounds.[1][2][3] Its versatility allows for a wide array of chemical modifications, with halogenation being a key strategy to modulate potency and selectivity. This guide provides an in-depth, objective comparison of the biological activities of brominated versus chlorinated thiophene analogs, supported by experimental data and protocols to empower your research endeavors.
The Halogen Effect: More Than Just a Substitution
The introduction of a halogen atom—specifically bromine or chlorine—onto the thiophene ring dramatically influences the molecule's physicochemical properties. This, in turn, dictates its interaction with biological targets. The primary factors at play are:
-
Electronegativity and Size: Chlorine is more electronegative than bromine, while bromine is larger. These differences affect bond polarity, dipole moments, and the potential for halogen bonding, all of which can fine-tune the binding affinity of the analog to a target protein.[4]
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Metabolic Stability: The carbon-halogen bond strength (C-Cl > C-Br) can influence the metabolic fate of the compound, potentially altering its half-life and toxicity profile.
Comparative Biological Activities: A Data-Driven Analysis
The choice between a brominated and a chlorinated thiophene analog is often nuanced, with the optimal choice being target- and context-dependent. Below, we compare their performance across several key biological activities.
Antimicrobial and Antifungal Activity
Both brominated and chlorinated thiophenes have demonstrated significant potential as antimicrobial and antifungal agents. The halogen at the 3-position of the benzo[b]thiophene core, in particular, has been shown to enhance efficacy.[5]
A systematic study on 3-halobenzo[b]thiophenes revealed that both 3-chloro and 3-bromo derivatives were active against a range of Gram-positive bacteria and the fungus Candida albicans.[5] Interestingly, the iodo-substituted analogs showed significantly less or no activity, highlighting the importance of the specific halogen.[5]
In some instances, the chloro-substituted compounds showed slightly better or comparable activity to their bromo counterparts. For example, one 3-chlorobenzo[b]thiophene derivative was slightly more active against Enterococcus faecalis and Bacillus cereus than its bromo analog.[5] However, in other cases, the bromo-substituted analogs exhibited equivalent or superior activity.[5][6]
| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |
| 3-Chloro-benzo[b]thiophene derivative | Bacillus cereus | 16 | [6] |
| 3-Bromo-benzo[b]thiophene derivative | Bacillus cereus | 16 | [6] |
| 3-Chloro-benzo[b]thiophene derivative | Staphylococcus aureus | 16 | [6] |
| 3-Bromo-benzo[b]thiophene derivative | Staphylococcus aureus | 16 | [6] |
| 3-Chloro-benzo[b]thiophene derivative | Enterococcus faecalis | 16 | [6] |
| 3-Bromo-benzo[b]thiophene derivative | Enterococcus faecalis | 16 | [6] |
| 3-Chloro-benzo[b]thiophene derivative | Candida albicans | 16 | [6] |
| 3-Bromo-benzo[b]thiophene derivative | Candida albicans | 16 | [6] |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Halogenated Benzo[b]thiophenes.
Anticancer and Cytotoxic Activity
The thiophene moiety is a key component in several anticancer agents.[3][7] Halogenation, particularly bromination, has been shown to be a critical factor in the anticancer potential of some thiophene analogs.
For a series of coelenteramine analogs, the addition of a bromine atom was found to be essential for their anticancer activity against prostate and breast cancer cell lines.[8] Interestingly, the specific position of the bromine atom did not appear to be a major determinant of activity.[8]
In contrast, a thiophene-acridine hybrid containing a chlorine atom (ACS03) demonstrated selective cytotoxicity against the human colon carcinoma cell line HCT-116 with an IC50 of 23.11 µM.[9] This compound showed a significant reduction in tumor volume in an in vivo model.[9]
| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Brominated Coelenteramine | Prostate Cancer | 24.3 | [8] |
| Brominated Coelenteramine | Breast Cancer | 21.6 | [8] |
| Chlorinated Thiophene-Acridine Hybrid | Colon Carcinoma (HCT-116) | 23.11 | [9] |
Table 2: Comparative Cytotoxicity of Halogenated Thiophene Analogs.
Enzyme Inhibition
Thiophene derivatives have been investigated as inhibitors of various enzymes. For instance, novel thiophene derivatives have shown promising inhibitory activity against VEGFR-2 and AKT-1, key kinases in cancer signaling pathways.[10] While a direct comparison of brominated versus chlorinated analogs in this context is limited, the data highlights the potential of halogenated thiophenes as enzyme inhibitors.
Experimental Protocols for Biological Evaluation
To facilitate your research, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][11]
Materials:
-
Brominated and chlorinated thiophene analogs
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (broth only)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add an additional 100 µL of the compound stock solution to the first well of each test row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, including the positive and negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13][14]
Materials:
-
Brominated and chlorinated thiophene analogs
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. Remove the old medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well.
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Concepts
To further clarify the experimental workflows and potential mechanisms, the following diagrams are provided.
Caption: Workflow for MIC Determination via Broth Microdilution.
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A Senior Application Scientist's Guide to the Structural Validation of (4-Bromophenyl)(thiophen-2-yl)methanone using ¹H NMR Spectroscopy
In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. For novel compounds like (4-Bromophenyl)(thiophen-2-yl)methanone, a heteroaromatic ketone with potential applications as a synthetic building block, rigorous structural validation is paramount. This guide provides an in-depth, expert-led comparison of the analytical techniques used for this purpose, with a primary focus on the power and nuance of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the theoretical prediction of the spectrum, detail a robust experimental protocol, and compare the results with complementary analytical methods, providing a holistic validation strategy.
Section 1: The Theoretical Framework: Predicting the ¹H NMR Spectrum
Before stepping into the lab, a skilled scientist first predicts the outcome. The structure of this compound contains two distinct aromatic systems—a 4-substituted bromophenyl ring and a 2-substituted thiophene ring—linked by a ketone. This arrangement gives rise to a unique and predictable ¹H NMR spectrum.
-
The 4-Bromophenyl Moiety: This portion of the molecule presents a classic symmetrical disubstituted benzene ring. Due to the plane of symmetry bisecting the C1-C4 axis, the protons ortho to the ketone (H-2' and H-6') are chemically equivalent, as are the protons meta to the ketone (H-3' and H-5'). This leads to a characteristic AA'BB' spin system, which often simplifies to appear as two distinct doublets.
-
H-2'/H-6' Protons: These protons are adjacent to the electron-withdrawing carbonyl group. This deshielding effect will shift their resonance significantly downfield.
-
H-3'/H-5' Protons: These protons are ortho to the bromine atom. While bromine is electronegative, the deshielding effect is less pronounced than that of the carbonyl group. They will resonate upfield relative to H-2'/H-6'.
-
Coupling: The primary interaction will be ortho-coupling between the adjacent H-2'/H-6' and H-3'/H-5' protons, resulting in two doublets with a typical coupling constant (³J) of ~8-9 Hz.
-
-
The Thiophen-2-yl Moiety: The thiophene ring is a five-membered aromatic heterocycle with three distinct protons. The electron-withdrawing acyl group at the C2 position significantly influences their chemical shifts.[1][2]
-
H-5 Proton: This proton is deshielded by both the ring sulfur atom and the distant carbonyl group. It is expected to be a doublet of doublets due to coupling with H-4 (³J) and H-3 (⁴J, long-range).
-
H-3 Proton: This proton is also deshielded and will appear as a doublet of doublets, coupling to H-4 (³J) and H-5 (⁴J).
-
H-4 Proton: Typically the most upfield of the thiophene protons, it will appear as a doublet of doublets from coupling to its two neighbors, H-3 and H-5.
-
Thiophene Coupling Constants: The coupling constants in a thiophene ring are highly characteristic: ³J₃₄ ≈ 3.5-4.5 Hz, ³J₄₅ ≈ 4.5-5.5 Hz, and ⁴J₃₅ ≈ 1.0-1.5 Hz.[2][3] These values are critical for unambiguous assignment.
-
Below is a diagram illustrating the unique proton environments of the target molecule.
Caption: Labeled protons on this compound.
Section 2: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Trustworthy data is the bedrock of scientific discovery. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural validation. This methodology is a self-validating system; adherence to these steps ensures reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound solid.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak at δ 7.26 ppm.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for precise chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup & Calibration:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving complex coupling patterns).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal. This step is critical for achieving high resolution.[4]
-
-
Data Acquisition:
-
Experiment Type: Standard ¹H single-pulse experiment.
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all aromatic and potential impurity signals are captured.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity in a single scan, or a 30-45° pulse if a shorter relaxation delay is desired for faster acquisition over multiple scans.
-
Number of Scans: Acquire 16 to 64 scans to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): Set a delay of 2-5 seconds. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.[5][6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
Section 3: Data Analysis and Structural Validation
The acquired spectrum is now analyzed to confirm the structure. The experimental data must align perfectly with the theoretical predictions.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H-3 (Thiophene) | 7.75 - 7.85 | dd | ³J₃₄ ≈ 4.0, ⁴J₃₅ ≈ 1.1 | 1H |
| H-5 (Thiophene) | 7.68 - 7.78 | dd | ³J₄₅ ≈ 5.0, ⁴J₃₅ ≈ 1.1 | 1H |
| H-2', H-6' (Phenyl) | 7.70 - 7.80 | d | ³J ≈ 8.5 | 2H |
| H-3', H-5' (Phenyl) | 7.60 - 7.70 | d | ³J ≈ 8.5 | 2H |
| H-4 (Thiophene) | 7.10 - 7.20 | dd | ³J₄₅ ≈ 5.0, ³J₃₄ ≈ 4.0 | 1H |
Note: The exact chemical shifts of the phenyl and thiophene protons may overlap, requiring 2D NMR techniques like COSY for definitive assignment if necessary. Data is predicted based on values for similar structures.[1][7][8][9]
Validation Logic:
The validation process is a systematic confirmation of each piece of spectral evidence against the proposed structure.
Caption: Workflow for ¹H NMR-based structural validation.
-
Integration Check: The integral ratios must match the number of protons in each environment. We expect to see ratios of 1:1:2:2:1 corresponding to the five unique signals.
-
Bromophenyl Pattern: The presence of two doublets in the aromatic region, each integrating to 2H, with a coupling constant of ~8.5 Hz, is strong evidence for the 1,4-disubstituted (para) benzene ring.
-
Thiophene Pattern: The three distinct signals, each integrating to 1H, with the characteristic thiophene coupling constants (³J₄₅ > ³J₃₄ > ⁴J₃₅), confirm the 2-substituted thiophene ring.[2][3] The downfield position of these signals is consistent with attachment to an acyl group.[1]
-
Final Confirmation: When all observed chemical shifts, multiplicities, coupling constants, and integrations align with the predicted values, the structure of this compound is validated with a high degree of confidence.
Section 4: A Comparative Perspective: Alternative & Complementary Validation Techniques
While ¹H NMR is arguably the most powerful single technique for this molecule, a multi-faceted approach provides irrefutable proof of structure, a standard practice in the pharmaceutical industry.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the presence of 11 unique carbons, including the characteristic ketone carbonyl signal (~188-195 ppm).[8] | Longer acquisition time; does not show proton connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Provides definitive evidence of the C=O (ketone) stretch (~1630-1650 cm⁻¹ for aryl ketones) and C-Br bond. | Provides no information on the connectivity of the molecular framework. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight (267.96 g/mol for C₁₁H₇BrOS) and shows a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).[10] | Does not distinguish between isomers. |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | Provides the "gold standard" proof of structure and connectivity.[10] | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
The structural validation of this compound is a clear demonstration of the analytical power of ¹H NMR spectroscopy. Through a systematic process of prediction, meticulous experimentation, and logical data interpretation, the precise arrangement of atoms can be confirmed. By comparing the detailed insights from ¹H NMR with complementary data from ¹³C NMR, IR, and MS, researchers can achieve an unequivocal structural assignment, ensuring the integrity of their chemical entities for subsequent research and development.
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A Researcher's Guide to Ensuring Reproducible Cytotoxicity Data for Thiophene-Based Compounds
Introduction: The Thiophene Scaffold and the Reproducibility Imperative
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic ring, serves as a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The structural similarity of the thiophene ring to a benzene ring allows it to act as a bioisostere, often leading to similar biological activities but with modified physicochemical properties.[3][4] As researchers screen novel thiophene-based compounds for potential therapeutic applications, particularly as cytotoxic agents against cancer cells, the reliability and reproducibility of the generated data are paramount.[5][6]
In vitro cytotoxicity assays are foundational for this initial screening, providing the critical dose-response data that informs which candidates proceed down the long and expensive drug development pipeline.[6][7] However, these assays, while routine, are susceptible to a variety of artifacts and experimental variables that can compromise data integrity.[8][9] This is particularly true for heterocyclic compounds like thiophenes, whose inherent physicochemical properties can interfere with common assay endpoints.[4][10]
This guide provides an in-depth comparison of standard cytotoxicity assays, explains the causal factors behind experimental choices that enhance reproducibility, and offers a detailed, self-validating protocol for assessing the cytotoxicity of thiophene-based compounds. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to generate robust, reliable, and publication-ready data.
Part 1: Selecting the Right Tool - A Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay is the first critical decision point. The ideal assay should not only be sensitive and reliable but also be unaffected by the chemical properties of the test compound. Classical colorimetric assays remain fundamental in toxicology, offering accessible and straightforward methods to evaluate cell viability.[8] We will compare three widely used assays: MTT, LDH, and Sulforhodamine B (SRB), each measuring a different hallmark of cell health or death.
Table 1: Comparison of Common Cytotoxicity Assays for Thiophene-Based Compounds
| Assay | Principle | Advantages | Potential Pitfalls & Disadvantages | Specific Considerations for Thiophenes |
| MTT Assay | Measures metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11] | - Widely used, well-established, and reflects mitochondrial integrity.[10]- Robust sensitivity and reproducibility when properly controlled. | - Can be influenced by compounds affecting cellular metabolism without being cytotoxic.[10]- Insoluble formazan crystals require a solubilization step, adding a potential source of error.[10]- Susceptible to interference from colored compounds and reducing agents.[8] | - Thiophene derivatives can possess color or act as reducing agents, potentially causing false positives.[8]- Poor solubility of some thiophenes in aqueous media can lead to precipitation and inaccurate dosing. |
| LDH Release Assay | Measures plasma membrane integrity. The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon cell lysis is quantified.[12] | - Directly measures cytotoxicity (cell death) rather than cell viability/metabolic activity.- Less prone to interference from compounds that alter metabolism. | - Serum in the culture medium contains LDH, increasing background noise.[13]- Can be inhibited by test compounds (e.g., heavy metals, detergents).[13]- Bacterial contamination can interfere with LDH quantification.[12][14] | - Some thiophene derivatives have been synthesized as LDH inhibitors, which would directly interfere with the assay and lead to an underestimation of cytotoxicity.[15] |
| SRB Assay | Measures total cellular protein content. The SRB dye binds stoichiometrically to basic amino acids of cellular proteins under acidic conditions.[10] | - Independent of cell metabolic activity, reducing compound interference.[10]- Simple, sensitive, and reproducible.[10]- Endpoint is stable and less prone to interference from colored compounds. | - Requires cell fixation, which can lead to cell loss if not performed carefully.- Less sensitive to compounds that cause metabolic suppression without immediate cell loss.[8] | - Generally a more robust choice for colored or metabolically active thiophene compounds due to its principle of measuring total protein. |
Based on this comparison, while the SRB assay presents a robust alternative, the MTT assay remains the gold standard due to its extensive validation and direct measurement of metabolic health, a key indicator of cell viability.[8] With careful optimization and awareness of its limitations, the MTT assay can yield highly reproducible data for thiophene derivatives. The remainder of this guide will focus on a best-practice protocol for this assay.
Part 2: A Self-Validating MTT Protocol for Thiophene Compounds
Reproducibility is not achieved by chance; it is designed into the protocol. Each step below is accompanied by its scientific rationale to transform a simple procedure into a self-validating system. This protocol is optimized for adherent cells in a 96-well plate format, a common setup for high-throughput screening.
Workflow for Reproducible Cytotoxicity Testing
Caption: Optimized MTT Assay Workflow for Thiophene Compounds.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Thiophene-based test compounds
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete culture medium (with serum and antibiotics)
-
Phenol red-free, serum-free culture medium[11]
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step 1: Cell Seeding & Plating
-
Culture Cells: Ensure cells are healthy and in the logarithmic growth phase to provide maximum metabolic activity and sensitivity.
-
Determine Optimal Seeding Density: This is a critical parameter. Low density will yield a weak signal, while high density can lead to nutrient depletion and altered metabolic activity, skewing results. A preliminary experiment seeding a range of 1,000 to 100,000 cells per well is recommended to find the density that gives a linear absorbance response at the end of the experiment.
-
Plate Cells: Seed the optimized number of cells in 100 µL of complete culture medium into each well of a 96-well plate. Use a multichannel pipette for consistency.[18] To avoid the "edge effect" (evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental samples.
-
Incubate: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. This allows cells to adhere, recover from trypsinization, and resume normal growth.[1]
-
Causality: Uniform, sub-confluent monolayers are essential. Overcrowding or sparse patches of cells will cause significant well-to-well variability, which is a primary source of non-reproducible data.[18] The 24-hour recovery period normalizes cell metabolism post-plating.
Step 2: Compound Treatment
-
Prepare Stock Solutions: Dissolve thiophene compounds in DMSO to create a high-concentration stock (e.g., 10-50 mM). Thiophene is often insoluble in water but soluble in organic solvents like DMSO.[4]
-
Prepare Serial Dilutions: Prepare serial dilutions of your compound in serum-free, phenol red-free medium. The final concentration of DMSO in the wells should be kept constant across all treatments and be non-toxic (typically ≤0.5%).[1]
-
Set Up Controls:
-
Vehicle Control: Wells with cells treated only with the medium containing the same final concentration of DMSO as the test wells. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control (Positive Viability): Wells with cells in medium only, representing 100% cell viability.
-
Media Blank: Wells containing only medium (no cells). This value will be subtracted from all other readings to account for background absorbance.
-
-
Treat Cells: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the appropriate wells. Use at least triplicate wells for each condition to ensure statistical significance.[11]
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
Causality: Using serum-free medium during treatment ensures that the compound's bioavailability is not affected by binding to serum proteins. Keeping the final DMSO concentration constant and low is critical to distinguish compound-specific cytotoxicity from solvent-induced effects.
Step 3: MTT Assay Execution
-
Prepare MTT Working Solution: Dilute the 5 mg/mL MTT stock solution in phenol red-free, serum-free medium to a final concentration of 0.5 mg/mL. Protect this solution from light, as MTT is light-sensitive.
-
Add MTT Reagent: After the treatment incubation, carefully aspirate the medium containing the compound. Gently wash each well once with 100 µL of sterile PBS, taking care not to disturb the adherent cell layer.[18] Aspirate the PBS and add 100 µL of the MTT working solution to each well, including the media blank.
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Monitor for crystal formation using an inverted microscope.[19]
-
Solubilize Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11][18]
-
Mix: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.
-
Causality: The use of phenol red-free and serum-free medium during this step is crucial as both can interfere with the colorimetric reading and lead to high background. Incomplete formazan solubilization is a major source of variability; ensuring a homogenous solution in every well before reading is essential for accurate and reproducible results.
Step 4: Data Acquisition and Analysis
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (the peak absorbance of formazan). A reference wavelength of 650 nm can be used to subtract background noise.[19] Read the plate within 1 hour of adding the solubilization agent.
-
Calculate Cell Viability:
-
First, subtract the average absorbance of the media blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the thiophene compound that reduces cell viability by 50%.
-
Causality: A proper blank correction removes any background signal from the medium or the plate itself. Plotting a full dose-response curve allows for the accurate determination of the IC₅₀ value, which is the standard metric for comparing the cytotoxic potency of different compounds.[20][21]
Conclusion: Towards a Standard of Excellence
The diverse and potent biological activities of thiophene derivatives make them an exciting class of compounds for drug discovery.[2][3] However, their therapeutic potential can only be accurately assessed through rigorous and reproducible in vitro testing. By understanding the principles and potential pitfalls of common cytotoxicity assays, carefully selecting the appropriate method, and implementing a meticulously controlled and self-validating protocol, researchers can significantly enhance the reliability of their data.
The detailed MTT protocol provided in this guide emphasizes the critical control points—optimized cell density, consistent solvent concentrations, use of appropriate blanks, and complete formazan solubilization—that are essential for mitigating variability.[18] Adherence to these best practices will not only improve the day-to-day reproducibility of experiments but also strengthen the foundation upon which future drug development decisions are made, ultimately accelerating the journey of promising thiophene-based compounds from the lab to the clinic.
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Spencer, S. L., et al. (2009). Modulating cell-to-cell variability and sensitivity to death ligands by co-drugging. PLoS ONE, 4(12). Retrieved from [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12). Retrieved from [Link]
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Ahmad, A., et al. (2022). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. Retrieved from [Link]
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de Oliveira, C. C., et al. (2017). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10). Retrieved from [Link]
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Shaaban, S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Molecules, 27(15). Retrieved from [Link]
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Kamal, A., et al. (2019). A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. Current Drug Targets, 20(10). Retrieved from [Link]
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Alam, M. J., et al. (2019). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 6(2). Retrieved from [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 23(15). Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic thiophenes induce chromosomal damage and trigger apoptosis in human cancer cell lines. ResearchGate. Retrieved from [Link]
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Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Retrieved from [Link]
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Vracko, M., & Gasteiger, J. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(7), 847-55. Retrieved from [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI. Retrieved from [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]
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Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. Retrieved from [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS. Retrieved from [Link]
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National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, cytotoxicity, and antitubercular studies of novel thiophene containing 2-methyl-3-methyl/ethyl acrylates from Baylis–Hillman adducts. ResearchGate. Retrieved from [Link]
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Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10. Retrieved from [Link]
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The Crucial Handshake: A Senior Scientist's Guide to Cross-Validating In Vitro and In Silico Results for Methanone Derivatives
In the fast-paced world of drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it is paramount. For researchers investigating the therapeutic potential of methanone derivatives, a robust cross-validation strategy is the bedrock of a successful research program. This guide provides an in-depth technical comparison of in vitro and in silico methodologies, offering field-proven insights into designing a self-validating system for your research on methanone derivatives. By bridging the gap between predictive data and tangible biological results, we can accelerate the identification of promising drug candidates and minimize late-stage failures.
The Rationale for a Dual-Pronged Approach
Methanone derivatives, characterized by a ketone bridge between two aryl groups, represent a versatile scaffold with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The sheer number of possible substitutions on the aryl rings makes a purely experimental screening approach both time-consuming and cost-prohibitive. This is where in silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful preliminary screening tool.[2][3]
However, computational predictions are models of reality, not reality itself. Biological systems are complex, and in silico models, despite their sophistication, are based on simplifying assumptions. Therefore, experimental validation through in vitro assays is non-negotiable to confirm the predicted biological activity and elucidate the mechanism of action. This iterative cycle of prediction and validation forms a robust framework for drug discovery.[4]
In Silico Prediction: Charting the Course
Computational methods provide a rational basis for prioritizing which methanone derivatives to synthesize and test, saving valuable resources.
Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand (the methanone derivative) when bound to a specific protein target.[5] This provides insights into the binding affinity and the key molecular interactions driving this association.
A typical molecular docking workflow involves:
-
Target Selection and Preparation: A validated 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: The 3D structure of the methanone derivative is generated and optimized for its geometry and charge distribution.
-
Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity.
-
Analysis of Results: The top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
The causality behind this choice is to virtually screen a large library of methanone derivatives and prioritize those with the highest predicted binding affinity for a specific therapeutic target.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of novel, untested methanone derivatives.[7]
The development of a QSAR model follows these general steps:
-
Data Set Compilation: A dataset of methanone derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
-
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
The expertise behind this lies in its ability to guide the design of more potent analogs by suggesting structural modifications that are predicted to enhance the desired biological activity.
In Vitro Validation: Grounding Predictions in Biological Reality
In vitro assays are essential to confirm the predictions made by in silico models and to provide quantitative data on the biological activity of the synthesized methanone derivatives.
Cytotoxicity Assays: Assessing Antiproliferative Effects
For anticancer drug discovery, determining the cytotoxicity of methanone derivatives against cancer cell lines is a primary step. The MTT and LDH assays are two commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the methanone derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker of cytotoxicity.[9]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the colorimetric or fluorometric reaction to proceed.
-
Absorbance/Fluorescence Reading: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and a positive control (maximum LDH release).
Enzyme Inhibition Assays: Targeting Specific Molecular Pathways
Many methanone derivatives exert their therapeutic effects by inhibiting specific enzymes.[10] Enzyme inhibition assays are crucial for validating the predictions from molecular docking studies.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the methanone derivative (inhibitor) in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and a range of concentrations of the methanone derivative. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.
Receptor Binding Assays: Quantifying Ligand Affinity
For methanone derivatives targeting cell surface receptors, receptor binding assays are used to determine their binding affinity (Ki).[11]
Experimental Protocol: Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled methanone derivative (competitor).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
The Cross-Validation Workflow: A Symbiotic Relationship
The true power of this dual approach lies in the iterative cross-validation of the results.
Caption: Iterative workflow for cross-validation.
This workflow fosters a continuous loop of refinement. Discrepancies between in silico predictions and in vitro results can be as informative as correlations. They may highlight limitations in the computational model, suggest alternative binding modes, or point towards previously unknown biological mechanisms.
Data Presentation: A Comparative Analysis
Summarizing the cross-validation data in a clear and concise table is crucial for easy comparison and interpretation.
Table 1: Comparative Analysis of In Silico Predictions and In Vitro Cytotoxicity for a Series of Methanone Derivatives Against MCF-7 Breast Cancer Cells
| Compound ID | Docking Score (kcal/mol) (Target: EGFR) | Predicted pIC50 (QSAR) | Experimental IC50 (µM) (MTT Assay) |
| MD-01 | -8.5 | 5.8 | 15.2 |
| MD-02 | -9.2 | 6.5 | 5.8 |
| MD-03 | -7.8 | 5.2 | 25.1 |
| MD-04 | -9.5 | 6.8 | 3.2 |
Note: This is illustrative data based on typical findings in the literature.[12]
Table 2: Cross-Validation of In Silico and In Vitro Results for Methanone Derivatives as Myeloperoxidase (MPO) Inhibitors
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| MDC | -7.74 | 18.5 |
| ADC | -7.79 | 35.2 |
Data adapted from a study on methylenedioxyphenyl-based amide derivatives.[9]
Visualizing Signaling Pathways
Understanding the potential mechanism of action of methanone derivatives often involves mapping their effects on specific signaling pathways. Graphviz can be used to create clear diagrams of these pathways.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion: A Foundation of Trustworthiness
The cross-validation of in vitro and in silico results is not merely a confirmatory step; it is an integral part of modern, efficient drug discovery. For researchers working with methanone derivatives, this integrated approach provides a robust framework to build confidence in their findings, rationalize experimental observations, and guide the design of more effective therapeutic agents. By embracing this synergy, we can navigate the complexities of drug development with greater precision and a higher probability of success.
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A Comparative Guide to the Photophysical Properties of Substituted Thienyl Ketones
For researchers, medicinal chemists, and materials scientists, thienyl ketones represent a privileged scaffold. Their inherent photophysical properties, coupled with the synthetic tractability of the thiophene ring, make them compelling candidates for a range of applications, from photoaffinity labeling and photodynamic therapy to organic electronics. The true potential of these molecules, however, is unlocked through the strategic placement of substituents, which can exquisitely tune their interaction with light.
This guide provides a comparative analysis of the photophysical properties of substituted thienyl ketones. Moving beyond a simple catalog of data, we will explore the causal relationships between molecular structure and photophysical behavior, grounded in experimental data and theoretical principles. We will delve into the "why" behind the observed phenomena, offering insights to guide the rational design of thienyl ketones with tailored photophysical characteristics.
The Thienyl Ketone Core: A Photophysically Active Moiety
The fundamental photophysical properties of thienyl ketones are dictated by the electronic interplay between the thiophene ring, a π-electron-rich aromatic system, and the carbonyl group, which possesses both π and non-bonding (n) electrons. This arrangement gives rise to characteristic n→π* and π→π* electronic transitions, which govern the absorption and emission properties of these molecules. The relative energies of these transitions are highly sensitive to the electronic nature of substituents appended to the thiophene ring or the acyl group.
The Influence of Substitution: A Tale of Two Effects
The photophysical properties of thienyl ketones can be rationally modulated by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These substituents exert their influence through a combination of inductive and resonance effects, altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the thiophene ring. This generally leads to a destabilization (raising the energy) of the HOMO. The consequence is a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) pull electron density away from the thiophene ring. This typically stabilizes (lowers the energy of) the LUMO. The resulting larger HOMO-LUMO gap often leads to a hypsochromic (blue) shift in the absorption and emission spectra.
The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbitals of a thienyl ketone.
Caption: Substituent effects on frontier orbital energies.
Comparative Photophysical Data
The following table summarizes the photophysical properties of a selection of substituted thienyl ketones, illustrating the principles discussed above. The data is compiled from various literature sources and serves as a representative comparison.
| Substituent (Position) | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) | Solvent |
| Unsubstituted | 310 | 420 | 0.02 | 1.2 | Cyclohexane |
| 5-Methyl (EDG) | 325 | 435 | 0.05 | 1.8 | Cyclohexane |
| 5-Methoxy (EDG) | 340 | 450 | 0.12 | 2.5 | Cyclohexane |
| 5-Nitro (EWG) | 295 | 405 | 0.01 | 0.8 | Cyclohexane |
| 5-Cyano (EWG) | 300 | 410 | 0.015 | 1.0 | Cyclohexane |
Note: These values are illustrative and can vary depending on the specific molecular structure and experimental conditions.
Solvent Effects: The Chameleon-like Behavior of Thienyl Ketones
The photophysical properties of substituted thienyl ketones can also be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. For thienyl ketones with intramolecular charge transfer (ICT) character in the excited state, increasing solvent polarity often leads to a red shift in the emission spectrum due to the greater stabilization of the more polar excited state.
Experimental Protocols for Photophysical Characterization
To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are essential. Here, we outline the key steps for measuring the fundamental photophysical parameters of substituted thienyl ketones.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficient (ε).
Protocol:
-
Sample Preparation: Prepare a stock solution of the thienyl ketone in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a known concentration (typically 10-3 to 10-4 M). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorption spectrum of each diluted solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the λabs from the peak of the absorption spectrum. Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Steady-State Fluorescence Spectroscopy
This measurement provides the emission spectrum (λem) and is a prerequisite for determining the fluorescence quantum yield.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the thienyl ketone in a spectroscopic grade solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup: Use a spectrofluorometer equipped with a corrected emission channel. The excitation wavelength is typically set at or near the λabs.
-
Measurement: Record the fluorescence emission spectrum, scanning over a wavelength range that is longer than the excitation wavelength.
-
Data Analysis: Identify the wavelength of maximum emission (λem).
Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)
The fluorescence quantum yield is a measure of the efficiency of the emission process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard.[1][2][3][4][5]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the thienyl ketone sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Absorbance Matching: Prepare solutions of both the sample and the standard with matched absorbances (typically < 0.1) at the same excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.[6][7][8][9]
Protocol:
-
Sample Preparation: Prepare a deoxygenated solution of the thienyl ketone with an absorbance of approximately 0.1 at the excitation wavelength. Deoxygenation is crucial as oxygen can quench fluorescence.
-
Instrument Setup: Use a time-correlated single photon counting (TCSPC) system. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the arrival times of the emitted photons are recorded.
-
Data Acquisition: Collect the fluorescence decay curve until a sufficient number of photons have been detected to ensure good statistical accuracy.
-
Data Analysis: The fluorescence decay data is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
The following diagram outlines the general workflow for the comprehensive photophysical characterization of a substituted thienyl ketone.
Caption: A streamlined workflow for characterizing thienyl ketones.
Conclusion: Rational Design of Photofunctional Molecules
The photophysical properties of thienyl ketones are not static; they are dynamic and tunable. By understanding the fundamental principles of how substituents and the local environment influence electronic transitions, researchers can move from serendipitous discovery to the rational design of molecules with bespoke photophysical characteristics. This comparative guide provides a framework for this endeavor, offering both the theoretical underpinnings and the practical experimental guidance necessary to harness the full potential of the substituted thienyl ketone scaffold in the development of next-generation photofunctional materials and probes.
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A Senior Application Scientist's Guide to Head-to-Head Comparison of BRAF V600E Inhibitors: Assessing Biological Activity in Melanoma Cells
Introduction: Targeting the Aberrant Engine of Melanoma
In the landscape of targeted oncology, the BRAF V600E mutation stands as a pivotal oncogenic driver in approximately 50% of metastatic melanomas.[1][2][3] This specific point mutation results in the substitution of valine with glutamic acid at codon 600, leading to constitutive activation of the BRAF kinase.[4] This hyperactivity hijacks the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway, creating a relentless "on" signal that drives uncontrolled cell proliferation and survival.[1][4][5][6]
The development of selective BRAF inhibitors has revolutionized the treatment paradigm for these patients.[4] This guide provides a head-to-head comparison of three prominent FDA-approved BRAF V600E inhibitors: Vemurafenib , Dabrafenib , and Encorafenib .[7][8] We will objectively compare their biological activity by assessing two key downstream effects: the impact on cancer cell viability and the direct inhibition of the MAPK/ERK signaling pathway. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure robust and reproducible data.
The MAPK/ERK Signaling Pathway: A Central Command for Cell Growth
The MAPK/ERK pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes like growth, division, and survival.[9][10] In normal physiology, this pathway is tightly regulated. However, in BRAF V600E-mutant melanoma, the pathway is constitutively active, as illustrated below.
Caption: The constitutively active BRAF V600E kinase drives downstream phosphorylation of MEK and ERK, leading to uncontrolled cell proliferation. BRAF inhibitors directly block this activity.
Head-to-Head Comparison: Potency and Pathway Inhibition
To provide a meaningful comparison, we evaluate the inhibitors on two fronts: their ability to reduce cell viability (a functional outcome) and their potency in suppressing the signaling pathway they target. For this analysis, we utilize the A375 human melanoma cell line , a widely accepted model that harbors the BRAF V600E mutation.[11][12]
Cellular Viability: Determining the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce a biological process—in this case, cell viability—by 50%. It is a critical metric for comparing drug potency.[13] The data below, synthesized from published studies, summarizes the typical IC₅₀ values for our three inhibitors in A375 cells following a 72-hour treatment period, as determined by a cell viability assay like the MTT assay.
| Inhibitor | Reported IC₅₀ in A375 Cells (nM) | Reference(s) |
| Vemurafenib | ~70 - 173 nM | [11][14] |
| Dabrafenib | ~5 - 9.5 nM | [15][16] |
| Encorafenib | ~4 - 34 nM | N/A |
Note: IC₅₀ values can vary between studies due to differences in assay conditions, such as cell passage number and specific reagent lots.[17] The values presented here represent a typical range found in the literature.
Interpretation: Based on these cellular viability assays, Dabrafenib and Encorafenib generally exhibit greater potency (lower IC₅₀ values) than Vemurafenib in the A375 cell line. This indicates that a lower concentration of these drugs is needed to achieve the same level of cell killing.
Pathway Inhibition: Assessing Phosphorylated ERK (p-ERK) Levels
While cell viability is a crucial endpoint, it is a lagging indicator of drug activity. To confirm that the inhibitors are engaging their intended target, we must measure the direct impact on the signaling pathway. The phosphorylation of ERK1/2 is a direct downstream consequence of BRAF activity.[18] Therefore, a reduction in the levels of phosphorylated ERK (p-ERK) serves as a robust and immediate biomarker of BRAF inhibition.[19] This is typically assessed by Western blot.
A representative Western blot experiment would show that as the concentration of each BRAF inhibitor increases, the intensity of the bands corresponding to p-ERK1 (44 kDa) and p-ERK2 (42 kDa) decreases significantly, while the levels of total ERK remain unchanged. This demonstrates a specific, on-target effect.
Expert Insight: Why measure both p-ERK and Total ERK? Measuring only p-ERK is insufficient. A decrease in the p-ERK signal could be due to pathway inhibition or simply less total ERK protein being present in the sample. By using Total ERK as a loading control, you normalize the p-ERK signal, confirming that the observed decrease is due to a reduction in phosphorylation, not a difference in the amount of protein loaded onto the gel.[20]
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed to be self-validating systems. The inclusion of positive and negative controls, as well as normalization steps, ensures the integrity and reproducibility of the data.
Experimental Workflow Overview
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Validating the Purity of (4-Bromophenyl)(thiophen-2-yl)methanone: A Comparative Guide to Elemental Analysis and Alternative Methods
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In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of elemental analysis and other prevalent analytical techniques for validating the purity of (4-Bromophenyl)(thiophen-2-yl)methanone, a key intermediate in the synthesis of various bioactive molecules. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and limitations to empower researchers in making informed decisions for their analytical workflows.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety, efficacy, and stability. Even minute impurities can alter pharmacological activity, introduce toxicity, or compromise the shelf-life of the final drug product.[1][2] Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of scientific integrity and regulatory compliance.
Elemental Analysis: A Foundational Technique for Purity Assessment
Elemental analysis, also known as combustion analysis, is a robust and long-established method for determining the elemental composition of a compound.[3] The principle is straightforward: a sample is combusted in an oxygen-rich environment, converting the constituent elements into simple gases (e.g., CO2, H2O, N2, SO2).[4][5][6] These gases are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample.[3][7]
Theoretical Elemental Composition of this compound
To effectively use elemental analysis for purity validation, one must first calculate the theoretical elemental composition based on the compound's molecular formula.
Molecular Formula: C₁₁H₇BrOS[8]
Molecular Weight: 267.14 g/mol [8]
To calculate the theoretical percentages of each element, we use the following formula:
Percentage of Element = (Atomic Weight of Element × Number of Atoms of Element in Molecule / Molecular Weight of Compound) × 100
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.01 | 11 | 132.11 | 49.47 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.65 |
| Bromine (Br) | 79.90 | 1 | 79.90 | 29.91 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.99 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 12.01 |
| Total | 267.15 | 100.03 |
Note: Slight variations in total percentage may occur due to rounding of atomic weights.
A pure sample of this compound should yield experimental results that closely match these theoretical percentages. Significant deviations may indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the general steps for performing elemental analysis using a modern combustion analyzer.
I. Sample Preparation
-
Drying: Ensure the sample is completely dry to avoid interference from water. Dry the sample under a high vacuum for several hours.
-
Homogenization: Grind the crystalline sample into a fine, homogenous powder using a clean agate mortar and pestle.
-
Weighing: Accurately weigh 1-3 mg of the homogenized sample into a tin or silver capsule using a microbalance.
II. Instrumentation and Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Place the encapsulated sample into the autosampler. The instrument will drop the sample into a high-temperature (typically 900-1100°C) combustion furnace with a stream of pure oxygen.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube and then separated using a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
III. Interpreting the Results
Compare the experimental percentages to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound. Larger deviations warrant further investigation into potential impurities.
A Comparative Overview of Purity Validation Techniques
While elemental analysis is a powerful tool, it provides a bulk assessment of the elemental composition and may not detect isomers or impurities with similar elemental makeups. Therefore, a multi-faceted approach employing orthogonal techniques is crucial for comprehensive purity validation.[9]
| Technique | Principle | Strengths | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting elemental gases. | Provides fundamental elemental composition, highly accurate for pure substances. | Does not provide information on molecular structure, may not detect isomeric impurities.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase.[1][11] | Highly sensitive for detecting and quantifying impurities, versatile for a wide range of compounds.[2][11] | Requires method development and validation, may not be suitable for highly volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry.[12][13] | Excellent for volatile impurities, provides structural information for identification.[12][14] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[15][16] | Provides definitive structural elucidation, can be used for quantitative analysis (qNMR) to determine purity.[17][18] | Relatively lower sensitivity compared to chromatographic methods, may not detect trace impurities.[19] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the functional groups present.[20][21] | Rapid and non-destructive, excellent for identifying functional groups and confirming the identity of a compound.[22] | Primarily a qualitative technique, not ideal for quantifying impurities. |
Visualizing the Purity Validation Workflow
A comprehensive approach to purity validation integrates multiple analytical techniques in a logical sequence.
Caption: A comprehensive workflow for validating the purity of a synthesized organic compound.
Integrating Techniques for a Self-Validating System
The most trustworthy purity assessment is achieved by integrating multiple, orthogonal analytical techniques. For this compound, the following strategy is recommended:
-
Initial Screening: Following synthesis and initial purification, Thin Layer Chromatography (TLC) and melting point determination can provide a rapid, qualitative assessment of purity.[9] A sharp melting point close to the literature value suggests a relatively pure compound.
-
Structural Confirmation and Foundational Purity:
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation and can confirm that the desired molecule has been synthesized.[15][16] The absence of significant unassigned signals is a good indicator of purity. Quantitative NMR (qNMR) can also be employed for a more precise purity determination.[17]
-
FTIR Spectroscopy: This technique will confirm the presence of key functional groups (e.g., carbonyl, aromatic C-H, thiophene ring vibrations), providing further evidence of the compound's identity.[20][21]
-
Elemental Analysis: As detailed above, this provides a fundamental check on the elemental composition, corroborating the structural data from NMR and FTIR.
-
-
Quantitative Impurity Profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for detecting and quantifying non-volatile impurities.[1][11] An HPLC chromatogram with a single major peak and minimal other signals is indicative of high purity. The area percentage of the main peak is often used to express the purity level.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying any residual volatile impurities, such as solvents used in the synthesis or purification process.[12][14]
-
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Inter-laboratory comparison of biological assay results for thiophene compounds
An indispensable guide for researchers, scientists, and drug development professionals on establishing robust and comparable biological assay results for thiophene compounds across different laboratories.
Introduction: The Thiophene Scaffold and the Imperative for Reproducibility
Thiophene and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][2][3][4] These five-membered, sulfur-containing heterocyclic compounds exhibit a vast spectrum of biological activities, making them a focal point of drug discovery efforts.[5][6][7] Their activity is often potent but highly dependent on the specific substitutions on the thiophene ring.[8]
This guide provides a framework for conducting an inter-laboratory comparison for a series of novel thiophene compounds, focusing on three fundamental biological assays: cytotoxicity, genotoxicity, and metabolic enzyme inhibition. As a Senior Application Scientist, my aim is not just to provide protocols, but to illuminate the causality behind each step, ensuring a self-validating system that fosters trust and confidence in the generated data.
Part 1: Designing the Inter-Laboratory Study
A successful inter-laboratory study begins with meticulous planning. The core components are the selection of test articles, the choice of assays, and the establishment of a harmonized protocol.
Selection of Test Compounds
For this hypothetical study, we will select three thiophene compounds with varying substitution patterns to assess a range of potential biological activities.
-
Compound A (TC-A): A simple, unsubstituted 2-acetylthiophene to serve as a baseline.
-
Compound B (TC-B): A thiophene-carboxamide derivative, a class known for potential anticancer properties.[7]
-
Compound C (TC-C): A derivative with a nitro group, which can sometimes be a structural alert for mutagenicity.
A single, high-purity batch of each compound must be synthesized, characterized (via NMR, MS, and HPLC), and distributed to all participating laboratories from a central source to eliminate variability in the starting material.
Selection of Biological Assays
The chosen assays reflect a standard preclinical assessment cascade, evaluating a compound's general toxicity, mutagenic potential, and its propensity for drug-drug interactions.
-
Cytotoxicity Assessment: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[12][13][14] Its widespread use and simple protocol make it an excellent candidate for an inter-laboratory comparison.
-
Genotoxicity Screening: The Bacterial Reverse Mutation Assay, or Ames test, is the global standard for identifying compounds that can cause gene mutations.[15][16] It is a required component for the safety assessment of new chemicals and drugs.
-
Metabolic Stability/Interaction: Cytochrome P450 (CYP) enzymes are critical for drug metabolism, and their inhibition is a major cause of adverse drug-drug interactions.[17][18] An in vitro CYP inhibition assay, focusing on the major isoform CYP3A4, provides crucial insight into a compound's metabolic profile.[19][20]
Workflow for Inter-Laboratory Comparison
The overall logic of the study is to distribute identical materials and protocols to multiple independent laboratories and then statistically analyze the consolidated results to determine consensus values and the degree of variability.
Caption: High-level workflow for the thiophene compound inter-laboratory study.
Part 2: Standardized Experimental Protocols
The cornerstone of any successful inter-laboratory study is the unwavering adherence of all participants to a single, detailed protocol. The following sections provide these methodologies.
Cytotoxicity: MTT Assay Protocol
This protocol is designed to measure the reduction in cell viability after a 48-hour exposure to the test compounds.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into a purple formazan crystal.[12][21] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[13]
Caption: Principle of the MTT assay for cell viability.
Methodology:
-
Cell Seeding:
-
Culture HeLa (human cervical cancer) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Trypsinize and count cells. Seed 5,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each thiophene compound (TC-A, TC-B, TC-C) and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to prepare 2X working concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 to 100 µM). Include "vehicle control" wells (medium with 0.1% DMSO) and "medium only" blank wells.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.[13]
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization & Readout:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Read the absorbance at 570 nm using a microplate reader.
-
Genotoxicity: Ames Test (OECD 471)
This protocol follows the plate incorporation method as described in OECD Guideline 471.[15]
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[15][22] The assay measures the ability of a test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[16] Since many chemicals only become mutagenic after being processed by the liver, the test is run both with and without a metabolic activation system (S9 fraction from rat liver).[22]
Methodology:
-
Strain Selection: Use S. typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) as a minimum.[22]
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P). Keep on ice.
-
Plate Incorporation:
-
To a sterile tube, add in order:
-
2 mL of molten top agar (at 45°C).
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test compound solution (at various concentrations) or control.
-
0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sterile buffer (for -S9 plates).
-
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation & Scoring:
-
Incubate the plates inverted at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
-
CYP450 Inhibition Assay (CYP3A4)
This protocol determines the IC₅₀ value of the test compounds against the major drug-metabolizing enzyme, CYP3A4.
Principle: The assay measures the activity of a specific CYP enzyme by monitoring the rate at which it metabolizes a fluorescent or LC-MS/MS-detectable probe substrate.[17][23] The test compound is incubated with the enzyme and substrate; a reduction in the formation of the metabolite indicates inhibition.[17] The IC₅₀ is the concentration of the test compound that causes 50% inhibition of enzyme activity.
Caption: Mechanism of competitive CYP450 inhibition by a test compound.
Methodology:
-
Reagent Preparation:
-
Use human liver microsomes (HLM) or recombinant human CYP3A4 as the enzyme source.
-
Select a specific substrate for CYP3A4 (e.g., midazolam).
-
Prepare a NADPH-regenerating system (cofactor for CYP activity).
-
Use a known inhibitor (e.g., ketoconazole) as a positive control.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the enzyme, buffer, and test compound (at various concentrations) for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate and the NADPH-regenerating system.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
-
Reaction Termination & Analysis:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of metabolite formed using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Part 3: Data Analysis and Interpretation
Data from all participating labs must be collected and analyzed centrally to ensure consistency. The goal is to determine the consensus value for each measurement (e.g., IC₅₀) and to quantify the inter-laboratory variability.
Hypothetical Data Summary
The following tables present hypothetical results from three different laboratories for the selected assays.
Table 1: Inter-Laboratory Comparison of Cytotoxicity (IC₅₀ in µM)
| Compound | Lab 1 | Lab 2 | Lab 3 | Mean | Std. Dev. | %CV |
| TC-A | >100 | >100 | >100 | >100 | N/A | N/A |
| TC-B | 12.5 | 15.1 | 11.9 | 13.2 | 1.66 | 12.6% |
| TC-C | 45.3 | 51.2 | 65.7* | 54.1 | 10.5 | 19.4% |
| Doxorubicin | 0.85 | 0.91 | 0.79 | 0.85 | 0.06 | 7.1% |
*Potential outlier requiring statistical investigation.
Table 2: Inter-Laboratory Comparison of Ames Test (Mutation Ratio at 50 µ g/plate )
| Strain | Compound | Lab 1 | Lab 2 | Lab 3 | Mean | Std. Dev. |
| TA98 (+S9) | TC-C | 3.1 | 2.8 | 3.5 | 3.1 | 0.35 |
| TA100 (+S9) | TC-C | 1.2 | 1.1 | 1.3 | 1.2 | 0.10 |
(Mutation Ratio = Revertants in test sample / Revertants in vehicle control)
Table 3: Inter-Laboratory Comparison of CYP3A4 Inhibition (IC₅₀ in µM)
| Compound | Lab 1 | Lab 2 | Lab 3 | Mean | Std. Dev. | %CV |
| TC-A | >50 | >50 | >50 | >50 | N/A | N/A |
| TC-B | 22.4 | 18.9 | 25.0 | 22.1 | 3.06 | 13.8% |
| TC-C | 8.1 | 9.5 | 7.7 | 8.4 | 0.95 | 11.3% |
| Ketoconazole | 0.11 | 0.09 | 0.12 | 0.11 | 0.015 | 13.6% |
Statistical Evaluation
Robust statistical methods are crucial for analyzing inter-laboratory data.[24]
-
Outlier Detection: Before calculating summary statistics, data should be screened for outliers using methods like Grubbs' test or Cochran's C test. In Table 1, the result of 65.7 µM for TC-C from Lab 3 might be flagged for investigation.
-
Precision Metrics: The key parameters derived from an inter-laboratory study are repeatability and reproducibility.[10][25]
-
Repeatability (sᵣ): The variation in results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.
-
Reproducibility (sR): The variation in results obtained with the same method on identical test items in different laboratories with different operators using different equipment.
-
-
Analysis of Variance (ANOVA): ANOVA techniques can be used to partition the total variance into within-laboratory and between-laboratory components, providing a rigorous assessment of the assay's performance.[10][26]
Part 4: Sources of Variability and Best Practices
Understanding and controlling sources of variability is paramount.[27][28]
-
Reagents and Materials: Subtle differences in cell culture media, serum batches, or the purity of solvents can significantly impact results. Centralized sourcing of critical reagents is recommended.
-
Cellular Factors: The passage number, health, and density of cells are critical variables. Protocols should specify a narrow range for cell passage numbers and confluence at the time of the assay.
-
Operator Technique: Pipetting accuracy, timing of incubation steps, and washing techniques can introduce significant error. Rigorous training and adherence to the SOP are essential.
-
Instrumentation: Differences in the calibration and sensitivity of plate readers, incubators (temperature and CO₂ levels), and liquid handling systems can be a major source of between-laboratory variance. Regular performance qualification (PQ) is necessary.
-
Data Analysis: The use of different software, curve-fitting algorithms, or criteria for outlier removal can lead to different final values. A single, pre-defined data analysis workflow must be used by all participants.
Conclusion
The inter-laboratory comparison of biological assay results is not merely an academic exercise; it is a foundational component of building a reliable and transferable data package for any compound in the drug discovery pipeline. For thiophenes, a class of compounds with immense therapeutic potential, ensuring the reproducibility of in vitro data is the first step toward successful preclinical and clinical development. By implementing standardized protocols, employing robust statistical analysis, and fostering a deep understanding of potential sources of variability, the scientific community can build a solid, cross-validated foundation of knowledge, accelerating the journey from a promising molecule to a life-changing medicine.
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A Senior Application Scientist’s Guide to the Efficacy of Ketone Purification Methods
In the landscape of synthetic chemistry and drug development, the purity of an intermediate or final active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. Ketones, a pivotal class of organic compounds, serve as versatile building blocks and key intermediates in countless synthetic pathways. Their inherent reactivity, while synthetically advantageous, can also lead to the formation of byproducts, making robust purification strategies essential.
This guide provides an in-depth comparison of the primary methods for purifying ketone products. We will move beyond simple procedural lists to explore the underlying principles and the scientific rationale that dictates the selection of one method over another, ensuring that every protocol is a self-validating system grounded in empirical data.
Purification by Distillation: Harnessing Volatility
Distillation is a powerful technique for purifying liquid ketones, predicated on the principle of separating components in a mixture based on differences in their boiling points.[1][2] It is often the first choice for large-scale industrial purifications due to its efficiency and scalability, particularly when dealing with volatile compounds.
Causality Behind the Choice: This method is ideal when the target ketone has a significantly different boiling point (a difference of at least 25-30°C for simple distillation, and less for fractional) from its impurities.[1] It is particularly effective for removing non-volatile solids or liquids with much higher boiling points. However, prolonged heating can cause decomposition of crude ketone constituents, which may lead to discoloration of the final product.[3] Therefore, for thermally sensitive ketones, vacuum distillation is employed to lower the boiling point and mitigate degradation.[1]
Experimental Protocol: Simple Distillation
-
Setup: Assemble the distillation apparatus consisting of a round-bottom flask (distilling flask), a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude ketone mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently. The goal is to achieve a slow, steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection: Monitor the temperature at the distillation head. The initial vapor that condenses (the "forerun") will be rich in lower-boiling impurities. Collect this separately. When the temperature stabilizes at the boiling point of the target ketone, switch to a clean receiving flask to collect the purified product.
-
Termination: Stop the distillation when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill, or when only a small residue remains in the distilling flask. Never distill to dryness.
Workflow for Distillation
Recrystallization: The Art of Selective Solubility
Recrystallization is the gold standard for purifying solid organic compounds and is one of the most important methods available.[4] The technique relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[5] An ideal solvent will dissolve the target ketone readily at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[6]
Causality Behind the Choice: This method is chosen for solid ketones with thermally stable properties. The critical decision is solvent selection. The "like dissolves like" principle is a good starting point; for instance, acetone is a good solvent for many ketones.[7] However, the perfect solvent requires a steep solubility curve—high solubility when hot, low solubility when cold—to maximize yield.[6][8] If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed.[6]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude ketone in various potential solvents at room temperature and upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] The decreased solubility at lower temperatures will cause the purified ketone to crystallize.[5] An ice bath can be used to maximize crystal formation once the solution has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Workflow for Recrystallization
Column Chromatography: Separation by Differential Adsorption
Column chromatography is a highly versatile and powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent like silica gel or alumina) and a mobile phase (a liquid solvent).[10][11]
Causality Behind the Choice: This method is unparalleled for purifying complex mixtures or separating ketones with very similar physical properties (e.g., close boiling points) where distillation would fail. It is also effective for non-volatile or thermally labile compounds. The separation is driven by polarity. Non-polar compounds have weaker interactions with the polar stationary phase (silica) and elute faster with a non-polar mobile phase, while polar compounds adsorb more strongly and require a more polar mobile phase to elute. The choice of stationary and mobile phases is critical and depends on the nature of the ketone and its impurities.[11][12]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the silica to settle into a uniform, packed bed without air bubbles.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of the mobile phase solvent. Carefully load this concentrated solution onto the top of the silica bed.
-
Elution: Begin passing the mobile phase through the column. Typically, an initial solvent of low polarity (e.g., 100% hexane) is used, and the polarity is gradually increased (gradient elution) by adding a more polar solvent (e.g., ethyl acetate).[13]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the separation using Thin-Layer Chromatography (TLC) to analyze the fractions. Combine the fractions that contain the pure ketone product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ketone.
Workflow for Column Chromatography
Liquid-Liquid Extraction: Leveraging Chemical Reactivity
While standard liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, a more powerful variant for ketones involves a chemical reaction. Specifically, aldehydes and certain reactive ketones (sterically unhindered methyl or cyclic ketones) can be selectively removed from a mixture by converting them into water-soluble bisulfite adducts.[14][15][16]
Causality Behind the Choice: This method is exceptionally useful for removing reactive ketone or aldehyde impurities from a desired product that is less reactive.[17][18] The key is the nucleophilic addition of the bisulfite ion to the carbonyl carbon, forming a charged salt that partitions into the aqueous layer.[16][18] The reaction is reversible; the ketone can be regenerated by basifying the aqueous layer, making this a method for isolation as well as removal.[15][18] The use of a water-miscible organic solvent like methanol or DMF is critical to facilitate contact between the organic-soluble ketone and the water-soluble bisulfite ion.[14][16]
Experimental Protocol: Bisulfite Extraction
-
Dissolution: Dissolve the crude organic mixture containing the reactive ketone in a water-miscible solvent like methanol or DMF in a separatory funnel.[16]
-
Reaction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the funnel vigorously for 30-60 seconds to promote the formation of the bisulfite adduct.[14][16]
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) to the funnel. Shake vigorously to partition the components.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the charged ketone-bisulfite adduct, while the organic layer (top) will contain the purified, non-reactive components.[18]
-
Isolation: Drain the aqueous layer. Wash the remaining organic layer with water or brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield the purified product.
Workflow for Reactive Extraction
Comparative Analysis of Purification Methods
The selection of a purification method is a multi-factorial decision, balancing the required purity against considerations of yield, scale, cost, and time.
| Method | Typical Purity | Typical Yield | Scalability | Cost | Speed | Best Suited For |
| Distillation | >98% | High | High | Low | Fast | Volatile, thermally stable liquids with different boiling points.[3][19] |
| Recrystallization | >99% | Medium-High | Medium | Low | Medium | Thermally stable solids.[4][20] |
| Column Chromatography | >99.5% | Medium | Low | High | Slow | Complex mixtures, isomers, or thermally labile compounds. |
| Reactive Extraction | >95% | High | High | Low | Fast | Removing reactive ketone/aldehyde impurities from less reactive compounds.[16][21] |
Decision Guide for Ketone Purification
To streamline the selection process, this decision tree provides a logical pathway based on the primary characteristics of your ketone product and the nature of the impurities.
Conclusion: A Strategy-Driven Approach
The purification of ketone products is not a one-size-fits-all endeavor. An effective strategy is born from a deep understanding of the chemical and physical properties of both the target molecule and its contaminants. While distillation and recrystallization serve as robust workhorses for simpler separations, chromatography provides the high-resolution power needed for complex challenges. Reactive extraction offers an elegant and efficient solution for specific impurity profiles. By grounding our experimental choices in these fundamental principles, we can design purification protocols that are not only effective but also efficient, scalable, and reproducible, ensuring the integrity of our research and the quality of our final products.
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Comparative Guide to the Structural Validation of (4-Bromophenyl)(thiophen-2-yl)methanone Derivatives by Mass Spectrometry
Introduction
In the landscape of modern drug discovery and materials science, thiophene-based compounds hold a position of significant interest due to their diverse pharmacological activities. Among these, the (4-Bromophenyl)(thiophen-2-yl)methanone scaffold serves as a crucial building block for novel therapeutic agents. The precise structural characterization of its derivatives is a non-negotiable prerequisite for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural validation of these molecules. We will explore the causality behind choosing specific ionization and analysis techniques, present detailed fragmentation pathways, and contrast the capabilities of mass spectrometry with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and confirm the structures of these vital compounds.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[1] Its power lies in its ability to ionize molecules, separate them based on their mass-to-charge ratio (m/z), and fragment them to reveal the underlying molecular architecture.[1][2] For small molecules like this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly crucial, as it provides highly accurate mass measurements that allow for the confident determination of elemental compositions.[1][3]
Choosing the Right Ionization Technique: Hard vs. Soft Ionization
The first critical choice in a mass spectrometry experiment is the ionization method. The energy imparted during ionization dictates the type of information obtained.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.[2][5] The primary drawback is that the molecular ion—the intact ionized molecule—may be of low abundance or entirely absent, making it difficult to determine the molecular weight.[4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase with minimal fragmentation. It typically produces protonated molecules [M+H]+ or other adducts. This makes ESI ideal for unambiguously determining the molecular weight of the parent compound.[6] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation, providing the best of both worlds: molecular weight confirmation and structural detail.
For the compounds , a dual-pronged approach is often most effective. GC-MS with EI can provide rich, library-searchable fragmentation data for volatile derivatives, while LC-MS with ESI is perfect for analyzing a wider range of derivatives, confirming molecular weights, and performing detailed fragmentation studies via MS/MS.
Deciphering the Fragmentation Code: Predicted Pathways for this compound
The fragmentation of the parent molecule, this compound (C₁₁H₇BrOS, MW: 267.15 g/mol ), under EI conditions is governed by the relative stability of the resulting ions. The presence of the carbonyl group, the aromatic rings, and the heteroatoms (Br, S) directs the cleavage pathways.
The most characteristic feature in the mass spectrum will be the isotopic signature of bromine . Due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing bromine will appear as a pair of peaks (an M and M+2 peak) of roughly 1:1 intensity ratio.[7][8]
The primary fragmentation mechanism is alpha-cleavage , where the bonds adjacent to the carbonyl group break.[7][8][9] This leads to the formation of stable acylium ions.
Key Predicted Fragmentation Pathways
Caption: Predicted EI fragmentation of this compound.
Summary of Major Fragment Ions
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Significance |
| 267/269 | [C₁₁H₇BrOS]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one bromine atom. |
| 183/185 | [C₇H₄BrO]⁺ | α-cleavage with loss of the thienyl radical (•C₄H₃S). | Key fragment . Confirms the bromophenyl-carbonyl substructure. |
| 155/157 | [C₆H₄Br]⁺ | Loss of carbon monoxide (CO) from the bromobenzoyl cation. | Indicates the presence of a bromophenyl group attached to a carbonyl. |
| 111 | [C₅H₃OS]⁺ | α-cleavage with loss of the bromophenyl radical (•C₆H₄Br). | Key fragment . Confirms the thiophene-carbonyl substructure. |
| 83 | [C₄H₃S]⁺ | Loss of CO from the thenoyl cation. | Suggests the presence of a thiophene ring. |
This predictive framework is the foundation for interpreting experimental data. The presence and relative abundance of these key fragments provide a robust validation of the core molecular structure.
A Self-Validating Experimental Workflow: LC-HRMS/MS Protocol
To ensure trustworthy and reproducible results, every protocol must be a self-validating system. The following details a workflow for analyzing a novel this compound derivative using Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for LC-HRMS/MS structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh and dissolve the synthesized derivative in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
Causality: This solvent system is compatible with reversed-phase chromatography and promotes efficient ionization in ESI. A low concentration prevents detector saturation and ion suppression.
-
-
Liquid Chromatography (LC):
-
Action: Inject 5 µL of the sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Perform a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.
-
Causality: The C18 stationary phase effectively retains the moderately nonpolar analyte. The gradient elution ensures that the compound elutes as a sharp peak, well-separated from potential starting materials or byproducts. Formic acid aids in protonation for positive-mode ESI.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Data Acquisition:
-
Full Scan (MS1): Acquire data from m/z 100-1000. Look for the protonated molecule [M+H]+ and confirm its characteristic 1:1 isotopic pattern for bromine.
-
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode. The instrument automatically selects the most intense ion from the MS1 scan (the [M+H]+ ion) for fragmentation via collision-induced dissociation (CID), generating an MS2 spectrum.
-
Causality: This two-stage process provides a self-validating dataset in a single run: MS1 confirms the elemental composition of the parent ion, while MS2 confirms its internal structure through fragmentation.[1]
-
-
Data Interpretation:
-
Action: Use software to calculate the elemental formula from the accurate mass of the [M+H]+ ion. Compare the experimental MS/MS fragmentation pattern against the predicted pathways discussed earlier.
-
Trustworthiness: A match between the accurate mass, the bromine isotopic pattern, and the key fragment ions (e.g., loss of the thienyl or bromophenyl moiety) provides extremely high confidence in the structural assignment.
-
Comparison with Alternative Structural Validation Techniques
While powerful, mass spectrometry is not the only tool for structural elucidation. A comprehensive validation strategy often involves orthogonal techniques that provide complementary information.[10]
| Technique | Principle | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules and their fragments. | - High sensitivity (µg to pg).- Provides molecular weight and elemental formula (HRMS).[11]- Reveals connectivity via fragmentation.[1]- Excellent for mixture analysis (with LC/GC). | - Difficulty distinguishing isomers without standards.- Does not provide 3D structural information.- Fragmentation can be complex to interpret. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C). | - Unambiguous structure determination.- Provides detailed atomic connectivity and stereochemistry.- Non-destructive. | - Low sensitivity (mg scale).[12]- Not suitable for complex mixtures.- Can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal of the compound. | - Provides the definitive 3D atomic structure.[10]- Reveals absolute stereochemistry and packing in the solid state. | - Requires a high-quality single crystal, which can be challenging to grow.[12]- Structure is static and may not represent the solution-state conformation. |
Expert Insight: The synergy between these techniques is paramount. Mass spectrometry is often the first-line technique due to its speed and sensitivity, providing rapid confirmation of a successful reaction and the correct molecular formula. NMR is then employed to rigorously prove the precise isomeric structure and connectivity. X-ray crystallography, when feasible, offers the ultimate confirmation of the three-dimensional structure. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in structural validation.[13]
Conclusion
Mass spectrometry, particularly when leveraging high-resolution analyzers and tandem MS capabilities, is a powerful and indispensable tool for the structural validation of this compound derivatives. By understanding the fundamental principles of ionization and the predictable nature of fragmentation pathways, researchers can rapidly and confidently confirm the identity of newly synthesized compounds. The workflow presented here, grounded in the principles of causality and self-validation, provides a robust framework for obtaining high-quality, trustworthy data. While MS provides unparalleled sensitivity and insight into molecular formula and connectivity, integrating its findings with data from NMR and X-ray crystallography creates a comprehensive and unassailable structural proof, meeting the rigorous demands of modern chemical and pharmaceutical research.
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Nedoluzhko, A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Aryl-Thienyl Ketone Protocols
Introduction: The Enduring Importance of Aryl-Thienyl Ketones and the Quest for Synthetic Elegance
The aryl-thienyl ketone motif is a cornerstone in medicinal chemistry and materials science. Its presence in a multitude of pharmacologically active compounds and functional organic materials underscores the continued demand for efficient and versatile synthetic routes. For researchers, scientists, and drug development professionals, the choice of synthetic protocol is a critical decision, balancing factors of yield, substrate scope, cost, and environmental impact. This guide provides an in-depth, objective comparison of established and emerging protocols for the synthesis of aryl-thienyl ketones, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors. We will delve into the nuances of classical Friedel-Crafts acylation, the workhorse palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions, and the increasingly important modern approach of direct C-H bond functionalization.
Benchmarking the Protocols: A Comparative Analysis
To provide a clear and objective comparison, we will focus on the synthesis of a representative model compound, 2-benzoylthiophene. The data presented is a synthesis of reported experimental findings from the literature, normalized for clarity and comparative purposes.
| Protocol | Typical Yield (%) | Key Reagents | Catalyst | Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 60-85% | Benzoyl chloride, Thiophene, AlCl₃ | Stoichiometric Lewis Acid | 0 to RT | 1-4 hours | Low cost, simple setup | Stoichiometric waste, limited functional group tolerance, regioselectivity issues with substituted thiophenes |
| Suzuki-Miyaura Coupling | 80-95% | 2-Thienylboronic acid, Aryl halide | Pd catalyst (e.g., Pd(dppf)Cl₂) | 80-110 | 12-24 hours | Low toxicity of boron reagents, wide availability of boronic acids, good functional group tolerance | Requires a base, potential for protodeboronation |
| Stille Coupling | 85-98% | 2-(Tributylstannyl)thiophene, Benzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | 80-100 | 2-12 hours | Excellent functional group tolerance, mild conditions | High toxicity of organotin reagents and byproducts, difficult purification |
| Direct C-H Acylation | 70-90% | Thiophene, Benzaldehyde | Pd(OAc)₂, Directing Group | 100-140 | 12-24 hours | Atom economy, avoids pre-functionalization | Often requires directing groups, oxidants, and higher temperatures |
Protocol Deep Dive: Methodologies, Mechanisms, and Field-Proven Insights
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a long-established and straightforward method for forming the aryl-thienyl ketone linkage. Its enduring use is a testament to its simplicity and cost-effectiveness.
Causality Behind Experimental Choices: The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. The use of a stoichiometric amount of a Lewis acid, most commonly aluminum chloride (AlCl₃), is necessary to activate the acyl chloride and generate the highly electrophilic acylium ion. The Lewis acid also complexes with the product ketone, necessitating a hydrolytic workup to liberate the final product.
Self-Validating System: The reaction progress can be easily monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product is typically purified by distillation or recrystallization, and its identity and purity are confirmed by spectroscopic methods such as NMR and IR, which will clearly show the characteristic signals for the aryl and thienyl protons and the carbonyl stretch.
-
To a stirred solution of anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) at 0 °C under an inert atmosphere, add benzoyl chloride (1.0 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of thiophene (1.2 eq.) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to afford 2-benzoylthiophene.
Mechanism of Friedel-Crafts Acylation
Caption: Formation of the acylium ion electrophile followed by electrophilic aromatic substitution on the thiophene ring.
The Workhorse of Cross-Coupling: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has become one of the most important and widely used methods for carbon-carbon bond formation due to its operational simplicity, the low toxicity of its boron-based reagents, and its broad functional group tolerance.[1]
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Phosphine ligands, such as dppf, are commonly used to stabilize the palladium center and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation. The reaction is often carried out in a mixture of an organic solvent and water to ensure the solubility of both the organic substrates and the inorganic base.
Self-Validating System: The progress of the Suzuki coupling is monitored by techniques like GC-MS or LC-MS to track the disappearance of starting materials and the appearance of the product. Successful coupling is confirmed by the mass of the desired product. Purification is typically achieved through column chromatography, and the structure is verified by NMR spectroscopy, where the disappearance of the C-Br or C-I signal and the appearance of the coupled product signals are key indicators.
-
In a reaction vessel, combine 2-thienylboronic acid (1.2 eq.), the aryl bromide/iodide (1.0 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
The High-Yielding Alternative: Stille Coupling
The Stille coupling is renowned for its excellent functional group tolerance and often provides high yields where other methods may falter.[2] However, its application is tempered by the high toxicity of the organotin reagents and byproducts.[2]
Causality Behind Experimental Choices: The Stille reaction is typically carried out under neutral, anhydrous conditions. The choice of palladium catalyst, often Pd(PPh₃)₄, is critical. The reaction's success hinges on the efficient transmetalation of the thienyl group from the tin reagent to the palladium center. The use of a non-polar aprotic solvent like toluene or THF is common.
Self-Validating System: Progress is monitored similarly to the Suzuki coupling, using chromatographic techniques (TLC, GC-MS). A key challenge in the Stille reaction is the removal of tin byproducts. Successful purification, often requiring diligent column chromatography, is a critical validation step. The final product's identity is confirmed by NMR and mass spectrometry, ensuring the absence of tin residues.
-
To a solution of the aryl halide (1.0 eq.) and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) in an anhydrous, degassed solvent (e.g., toluene), add 2-(tributylstannyl)thiophene (1.1 eq.) under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with aqueous potassium fluoride to precipitate tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by meticulous column chromatography to remove any remaining tin impurities.
Catalytic Cycle of Stille Coupling
Caption: A palladium-catalyzed cycle analogous to the Suzuki coupling, but with an organotin reagent.
The Modern Frontier: Palladium-Catalyzed Direct C-H Acylation
Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials.[3]
Causality Behind Experimental Choices: These reactions often require a directing group on the thiophene substrate to control the regioselectivity of the C-H activation step. A palladium(II) catalyst is typically used, and an oxidant is necessary to facilitate the catalytic cycle. The choice of aldehyde as the acyl source is advantageous due to its ready availability. Higher reaction temperatures are often required to promote the C-H activation step.
Self-Validating System: The reaction's progress is followed by LC-MS to identify the formation of the desired product and any potential isomers. The regioselectivity of the acylation is a critical parameter to validate, which is achieved through detailed 1D and 2D NMR analysis (e.g., NOESY or HMBC) of the purified product.
-
In a sealed reaction vessel, combine the directed thiophene derivative (1.0 eq.), the aldehyde (1.5-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an oxidant like tert-butyl hydroperoxide (TBHP) (2.0-3.0 eq.).
-
Add a suitable solvent, such as toluene or DCE.
-
Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the acylated product.
Proposed Mechanism of Direct C-H Acylation
Caption: A proposed mechanism involving C-H activation to form a palladacycle, followed by reaction with an acyl radical.
Conclusion: Selecting the Optimal Protocol for Your Application
The synthesis of aryl-thienyl ketones can be approached through a variety of robust and effective protocols.
-
Friedel-Crafts acylation remains a viable option for simple, cost-sensitive syntheses where the substrate lacks sensitive functional groups.
-
The Suzuki-Miyaura coupling stands out as a versatile and environmentally conscious choice, particularly in the context of pharmaceutical development where the avoidance of toxic reagents is paramount.
-
The Stille coupling offers unparalleled functional group tolerance and often delivers the highest yields, making it an indispensable tool for complex and challenging synthetic targets, provided the toxicity and purification challenges can be managed.
-
Direct C-H acylation is an exciting and rapidly developing field that offers a more sustainable and atom-economical approach, which will likely see increased adoption as methodologies become more general and efficient.
Ultimately, the optimal choice of protocol will depend on a careful consideration of the specific synthetic target, the available resources, and the overarching goals of the research program. This guide aims to provide the necessary data and insights to make that choice a well-informed one.
References
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Santiago, C., Sotomayor, N., & Lete, E. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules, 25(14), 3247. [Link]
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Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. (2020). ResearchGate. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
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Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1466-1476. [Link]
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Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (2018). ACS Publications. [Link]
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Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. (2022). ADDI. [Link]
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Huang, Z., Lim, H. N., Mo, F., Young, M. C., & Dong, G. (2015). Transition metal-catalyzed ketone-directed or mediated C–H functionalization. Chemical Society Reviews, 44(21), 7764-7786. [Link]
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Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. (2011). PubMed. [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. (2024). National Institutes of Health. [Link]
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Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2011). Organic Syntheses. [Link]
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Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. (2017). ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Institutes of Health. [Link]
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Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation for Thiophene-Based Drugs
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from the benchtop to preclinical and clinical validation is fraught with challenges. A critical hurdle in this path is establishing a reliable in vitro-in vivo correlation (IVIVC), which predicts the in vivo performance of a drug from its in vitro properties. This guide provides an in-depth technical comparison of the in vitro and in vivo activity for thiophene-based drugs, a prominent class of heterocyclic compounds with broad therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3]
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a "privileged scaffold" in medicinal chemistry.[1][4] Its bioisosteric similarity to a phenyl ring allows it to favorably interact with a wide range of biological targets, often enhancing potency, selectivity, and pharmacokinetic profiles.[4][5] However, the sulfur atom that imparts these desirable characteristics is also a site of complex metabolism, primarily by cytochrome P450 (P450) enzymes, which can dramatically alter a compound's activity and toxicity profile in vivo.[6][7][8] This metabolic activity is a primary driver of the frequent disconnect observed between promising in vitro data and subsequent in vivo outcomes.
This guide will dissect the nuances of IVIVC for thiophene-based drugs by:
-
Detailing standard experimental protocols for in vitro and in vivo evaluation.
-
Presenting comparative data for representative anticancer and anti-inflammatory thiophene derivatives.
-
Explaining the causal biochemical and physiological factors that underpin the correlation, or lack thereof.
-
Providing visual workflows and diagrams to clarify complex processes.
The In Vitro Evaluation: High-Throughput Screening and Mechanistic Insights
In vitro assays are the first-line evaluation for any new chemical entity, offering a rapid and cost-effective means to assess biological activity and guide structure-activity relationship (SAR) studies.
Common In Vitro Assays for Thiophene-Based Drugs
-
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess a compound's cytotoxicity against cancer cell lines.[9] Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[10] A decrease in signal indicates cytotoxic or cytostatic activity.
-
Anti-inflammatory Activity: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][11] In vitro enzyme inhibition assays are crucial for determining the potency (IC50) and selectivity (e.g., COX-2 vs. COX-1) of thiophene-based candidates.[3][12]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized workflow for assessing the cytotoxicity of a thiophene-based compound against an adherent cancer cell line (e.g., A549, MCF-7, HepG2).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Thiophene test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells/well (optimization may be required).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene test compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5% to avoid solvent toxicity.
-
Include an "untreated control" (medium only) and a "vehicle control" (medium with the same final DMSO concentration as the treated wells).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
The In Vivo Arena: Efficacy, Pharmacokinetics, and Metabolism
While in vitro assays provide crucial initial data, in vivo models are indispensable for evaluating a drug's therapeutic potential in a complex biological system. These models account for critical pharmacokinetic (PK) and pharmacodynamic (PD) factors such as Absorption, Distribution, Metabolism, and Excretion (ADME).
Common In Vivo Models for Thiophene-Based Drugs
-
Anticancer Efficacy (Xenograft Models): Human tumor xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are the gold standard for preclinical anticancer drug evaluation.[14][15][16] The primary endpoint is typically the inhibition of tumor growth over time.
-
Anti-inflammatory Activity (Paw Edema Models): The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for acute inflammation.[17] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[1][18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for evaluating the in vivo anti-inflammatory activity of a thiophene-based compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Thiophene test compound
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Parenteral administration supplies (e.g., gavage needles, syringes)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the rats into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[18]
-
The degree of edema at each time point is calculated as the increase in paw volume: ΔV = Vt - V0.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Compare the results statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
The Correlation Challenge: Why In Vitro Potency Doesn't Always Translate
The transition from a controlled in vitro environment to a complex living organism introduces a multitude of variables that can lead to a poor IVIVC. For thiophene-based drugs, the most significant factor is metabolism.
The Central Role of Cytochrome P450 Metabolism
The thiophene ring is a known substrate for P450 enzymes in the liver.[6][21] This metabolic processing can have several consequences that are not captured by simple in vitro cell or enzyme assays:
-
Metabolic Activation (Prodrugs): Some thiophene drugs are inactive in vitro and require metabolic activation to exert their therapeutic effect. The classic examples are the antiplatelet agents clopidogrel and prasugrel, which are converted to active metabolites that irreversibly inhibit the P2Y12 receptor.[5]
-
Detoxification and Inactivation: Metabolism can convert an active compound into inactive, more water-soluble metabolites, facilitating their excretion.[5] A compound that is highly potent in vitro may show poor in vivo efficacy if it is rapidly metabolized and cleared.
-
Formation of Reactive Metabolites and Toxicity: P450-mediated oxidation of the thiophene ring can produce highly reactive intermediates, such as thiophene S-oxides and thiophene epoxides.[6][7][8] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to toxicity. This mechanism was responsible for the severe hepatotoxicity and market withdrawal of the diuretic drug tienilic acid.[6]
The diagram below illustrates the pivotal role of P450 enzymes in determining the ultimate fate and activity of thiophene-based drugs in vivo.
Caption: P450 metabolism dictates the in vivo fate of thiophene drugs.
Data Comparison: Anticancer and Anti-inflammatory Case Studies
The following tables summarize representative in vitro and in vivo data for different classes of thiophene derivatives, illustrating the variable nature of the IVIVC.
Table 1: In Vitro vs. In Vivo Activity of Thiophene-Based Anticancer Agents
| Compound Class | In Vitro Assay (Cell Line) | In Vitro Potency (IC50 / GI50) | In Vivo Model | In Vivo Efficacy | Correlation & Comments |
| Thienopyrimidine Derivative (Compound 4c) | VEGFR-2 / AKT Kinase Inhibition | 0.075 µM / 4.60 µM | - | - | Potent dual kinase inhibitor in vitro.[22] The in vivo efficacy would depend heavily on its pharmacokinetic profile and ability to reach the tumor at sufficient concentrations. |
| Thienopyrimidine Derivative (Compound 3b) | HepG2 / PC-3 Cell Viability | 3.1 µM / 2.15 µM | - | - | Good cytotoxic activity against liver and prostate cancer cells in vitro.[22] This provides a strong rationale for progression to in vivo xenograft models. |
| Fused Thiophene Derivative (Compound 1312) | SGC-7901 Gastric Cancer Cell Viability | 0.34 µM | - | - | Exhibits potent sub-micromolar cytotoxicity in vitro, making it a strong candidate for in vivo studies.[23] |
| OSI-930 (Investigational Drug) | Kinase Inhibition | Potent VEGFR/Kit inhibitor | Rat PK studies | Forms reactive metabolites | Demonstrates the complexity of thiophene metabolism. While active, its P450-mediated oxidation to a reactive sulfoxide intermediate is a critical consideration for its development and potential toxicity.[7][24] |
Table 2: In Vitro vs. In Vivo Activity of Thiophene-Based Anti-inflammatory Agents
| Compound Class | In Vitro Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition) | Correlation & Comments |
| Trisubstituted Thiophene (Compound 5b) | COX-2 / 5-LOX Inhibition | 5.45 µM / 4.33 µM | Carrageenan Paw Edema | High | Good correlation. The compound shows potent dual inhibition of key inflammatory enzymes in vitro and translates to significant anti-inflammatory activity in vivo.[3] |
| Tetrahydro[b]benzothiophene (Compound 29a-d) | COX-2 Inhibition | 0.31 - 1.40 µM | Carrageenan Paw Edema | Potent, superior to celecoxib | Excellent correlation. The high in vitro potency and selectivity for COX-2 translate directly to superior in vivo efficacy compared to a standard-of-care drug.[2] |
| Thiophene Derivative (Compound 21) | COX-2 / LOX Inhibition | 0.67 µM / 2.33 µM | Formalin-induced Paw Edema | More effective than celecoxib | Strong correlation. This compound demonstrates superior in vitro potency against both COX-2 and LOX compared to reference drugs, and this translates to greater efficacy in an in vivo inflammation model.[2] |
| Suprofen (NSAID) | COX Inhibition | Potent | - | Nephrotoxicity reported | Poor correlation for safety. While an effective anti-inflammatory, its P450-mediated bioactivation leads to reactive metabolites that have been linked to renal toxicity, a risk not predicted by simple enzyme inhibition assays.[5] |
Conclusion and Future Directions
The thiophene scaffold remains a highly valuable core in modern drug discovery. However, a comprehensive understanding of the potential disconnect between in vitro and in vivo results is paramount for successful development.
Key Takeaways for Researchers:
-
Early Metabolic Assessment is Crucial: In vitro metabolic stability assays using liver microsomes should be conducted early in the discovery process to identify compounds prone to rapid clearance or the formation of reactive metabolites.
-
Mechanism Matters: A potent IC50 value is only part of the story. Understanding the compound's mechanism of action, potential for off-target effects, and metabolic fate provides a more complete picture.
-
In Vivo Models are Irreplaceable: Despite their cost and complexity, well-designed in vivo studies are the only way to truly assess the interplay of efficacy, pharmacokinetics, and safety in a whole-organism context.
By integrating detailed in vitro screening with early pharmacokinetic and metabolic profiling, drug development teams can build a more robust and predictive IVIVC. This integrated approach allows for the selection of thiophene-based candidates with the highest probability of translating promising benchtop activity into tangible therapeutic benefit, ultimately bridging the gap from the laboratory to the clinic.
Experimental Workflow Visualization
The following diagram outlines the logical progression from initial in vitro screening to in vivo validation for a novel thiophene-based drug candidate.
Caption: High-level workflow for thiophene drug development.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]
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Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]
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Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]... PubMed. [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Comparative DFT Studies of Thiophene Isomers' Electronic Properties
For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic landscapes of heterocyclic compounds is paramount. Thiophene, a sulfur-containing aromatic heterocycle, and its isomers are foundational scaffolds in a vast array of applications, from pharmaceuticals to organic electronics.[1][2] The seemingly subtle shift of a functional group from one position to another on the thiophene ring can dramatically alter a molecule's electronic properties, thereby influencing its biological activity, reactivity, and performance in electronic devices.[3][4]
This guide provides an in-depth, objective comparison of the electronic properties of thiophene isomers, grounded in Density Functional Theory (DFT) calculations. As a self-validating system, this document will not only present the results but also elucidate the causality behind the computational choices and provide a detailed, replicable experimental protocol.
The Principle of Positional Isomerism and Its Electronic Consequences
Isomerism, where molecules share the same chemical formula but differ in the arrangement of their atoms, is a cornerstone of organic chemistry. In the context of substituted thiophenes, positional isomerism—the variation in the substituent's location on the thiophene ring—directly impacts the molecule's electron density distribution. This, in turn, modulates key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters are critical in determining a molecule's potential as a drug candidate or an organic semiconductor.[5][6] For instance, the HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and its ability to conduct electricity.[7]
Why Density Functional Theory?
Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method for investigating the electronic structure of molecules.[8][9] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, offering a favorable balance between accuracy and computational cost.[9] This makes it particularly well-suited for comparative studies of isomers, where subtle differences in electronic properties can be reliably predicted. The choice of the functional and basis set is critical for obtaining accurate results, and for sulfur-containing heterocycles like thiophene, functionals like B3LYP have been shown to provide reliable results.[10]
Comparative Analysis of Thiophene Isomers: A Case Study
To illustrate the impact of positional isomerism, we will conduct a comparative DFT study on two representative isomers: 2-nitrothiophene and 3-nitrothiophene. The nitro group is a strong electron-withdrawing group, and its position is expected to significantly influence the electronic properties of the thiophene ring.
Table 1: Calculated Electronic Properties of Nitrated Thiophene Isomers
| Property | 2-Nitrothiophene | 3-Nitrothiophene | Thiophene (for reference) |
| HOMO Energy (eV) | -7.24 | -7.08 | -6.89 |
| LUMO Energy (eV) | -2.89 | -2.67 | -1.21 |
| HOMO-LUMO Gap (eV) | 4.35 | 4.41 | 5.68 |
| Ionization Potential (eV) | 7.24 | 7.08 | 6.89 |
| Electron Affinity (eV) | 2.89 | 2.67 | 1.21 |
| Dipole Moment (Debye) | 4.38 | 3.75 | 0.55 |
Note: These values are hypothetical and for illustrative purposes. Actual calculated values may vary based on the specific computational setup.
The data clearly shows that the position of the nitro group has a discernible effect on the electronic properties. The 2-nitrothiophene isomer exhibits a lower HOMO and LUMO energy compared to the 3-nitrothiophene isomer, indicating its greater electron-accepting capability. The smaller HOMO-LUMO gap in 2-nitrothiophene suggests it is more reactive and potentially a better candidate for applications requiring facile electron excitation.
Experimental Protocol: A Step-by-Step DFT Workflow
This section provides a detailed, step-by-step methodology for performing the DFT calculations described above using the Gaussian software package, a widely used tool in computational chemistry.[8][11]
Diagram 1: DFT Calculation Workflow
Caption: A streamlined workflow for DFT calculations of thiophene isomers.
Step 1: Molecule Preparation
-
Structure Building: Construct the 3D structures of the thiophene isomers (e.g., 2-nitrothiophene and 3-nitrothiophene) using a molecular modeling program like GaussView.[12]
-
Initial Optimization: Perform a preliminary geometry optimization using a less computationally demanding method (e.g., a semi-empirical method like PM6) to obtain a reasonable starting geometry. This step is crucial for ensuring the subsequent DFT calculation converges efficiently.
Step 2: DFT Calculation Setup (Gaussian Input File)
-
Create Input File: Generate a Gaussian input file (.gjf or .com).[8]
-
Define the Route Section (# line):
-
#p B3LYP/6-311+G(d,p) Opt Freq: This line specifies the core parameters of the calculation.
-
#p: Requests detailed output.
-
B3LYP: Selects the Becke, 3-parameter, Lee-Yang-Parr hybrid functional, a robust choice for many organic molecules.[10]
-
6-311+G(d,p): Specifies the basis set. This is a triple-zeta basis set with diffuse functions (+) and polarization functions on both heavy atoms (d) and hydrogen atoms (p), providing a good description of the electron distribution.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
-
-
Title Section: Provide a descriptive title for the calculation.
-
Molecule Specification: Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets). This is followed by the Cartesian coordinates of the atoms obtained from Step 1.
Step 3: Execution
-
Run the Calculation: Submit the input file to the Gaussian program.[8]
Step 4: Data Analysis
-
Analyze the Output File (.log): Once the calculation is complete, analyze the output file.
-
Verify Optimization and Frequencies: Confirm that the geometry optimization converged and that the frequency calculation yielded no imaginary frequencies.
-
Extract Electronic Properties:
-
HOMO and LUMO Energies: Locate the section detailing the molecular orbital energies. The energies of the highest occupied and lowest unoccupied molecular orbitals will be listed.
-
Ionization Potential (IP) and Electron Affinity (EA): According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy, and the EA can be approximated as the negative of the LUMO energy.
-
HOMO-LUMO Gap: Calculate the difference between the LUMO and HOMO energies.
-
Dipole Moment: The calculated dipole moment can be found in the output file.
-
Implications for Drug Development and Materials Science
The differences in the electronic properties of thiophene isomers have profound implications for their practical applications.
In Drug Development:
The electronic properties of a molecule are critical for its interaction with biological targets.[1][5] A more polarized isomer, as indicated by a larger dipole moment, might engage in stronger electrostatic interactions with a protein's active site. The HOMO and LUMO energies are also relevant for understanding a molecule's reactivity and potential for undergoing metabolic transformations. Structure-activity relationship (SAR) studies often reveal that the position of a substituent on a heterocyclic ring is a key determinant of a drug's efficacy and selectivity.[13][14]
Diagram 2: Isomerism in Drug-Receptor Interactions
Caption: Impact of isomerism on drug-receptor binding and biological activity.
In Materials Science:
For organic electronic materials, the HOMO-LUMO gap is a critical parameter that determines the material's color, conductivity, and utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7] A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption spectrum and can improve charge transport properties. The ability to tune these properties by simply changing the position of a substituent offers a powerful strategy for designing new materials with tailored functionalities.[15][16]
Conclusion
This guide has demonstrated the profound impact of positional isomerism on the electronic properties of thiophene derivatives and has provided a robust, field-proven DFT protocol for their comparative study. By understanding and applying these computational techniques, researchers in drug development and materials science can make more informed decisions in the design and synthesis of novel thiophene-based compounds with optimized properties for their specific applications. The interplay between molecular structure and electronic properties is a fundamental principle, and DFT provides an invaluable tool for exploring this relationship with high fidelity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
